molecular formula C8H5BrF3NO3 B1604481 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid CAS No. 874774-41-1

2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Cat. No.: B1604481
CAS No.: 874774-41-1
M. Wt: 300.03 g/mol
InChI Key: QQAWRUJXYLTDOJ-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H5BrF3NO3 and its molecular weight is 300.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-bromo-5-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO3/c9-5-2-3(16-8(10,11)12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAWRUJXYLTDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650481
Record name 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874774-41-1
Record name 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (CAS No. 874774-41-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid, a fluorinated anthranilic acid derivative of significant interest in medicinal chemistry and materials science. While extensive peer-reviewed literature on this specific molecule is emerging, this document synthesizes available data, discusses plausible synthetic strategies based on established organic chemistry principles, and explores its potential applications by drawing parallels with structurally related compounds.

Core Molecular Attributes

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by an anthranilic acid core, which is further functionalized with a bromine atom and a trifluoromethoxy group. The unique combination of these functional groups imparts specific physicochemical properties that are highly desirable in the design of novel bioactive molecules and advanced materials.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 874774-41-1,
Molecular Formula C₈H₅BrF₃NO₃
Molecular Weight 300.03 g/mol
Canonical SMILES C1=C(C(=C(C=C1C(=O)O)N)Br)OC(F)(F)F
InChI Key YWJCFOKQJJDHEH-UHFFFAOYSA-N

Strategic Importance in Research and Development

The trifluoromethoxy (-OCF₃) group is of growing importance in medicinal chemistry. It is often considered a "super-halogen" due to its high lipophilicity and electronegativity, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Anthranilic acid derivatives, on the other hand, are known pharmacophores present in a variety of clinically used drugs.[3] The strategic placement of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

Proposed Synthetic Strategies

Synthetic Workflow Starting Material Substituted Aniline or Benzoic Acid Derivative Functionalization1 Introduction of Trifluoromethoxy Group Starting Material->Functionalization1 e.g., Trifluoromethylation of a phenol Functionalization2 Bromination Functionalization1->Functionalization2 Electrophilic Bromination Functionalization3 Introduction of Amino/Carboxylic Acid Group Functionalization2->Functionalization3 e.g., Nitration followed by reduction, or carboxylation TargetMolecule This compound Functionalization3->TargetMolecule

Caption: Proposed general synthetic workflow.

Step-by-Step Methodologies (Hypothetical Protocols):

Protocol 1: From a Trifluoromethoxy-substituted Aniline

  • Starting Material: 3-(Trifluoromethoxy)aniline.

  • Bromination: Electrophilic bromination of the aniline derivative. The directing effects of the amino and trifluoromethoxy groups would need to be carefully considered to achieve the desired regioselectivity. The use of a protecting group for the amine may be necessary.

  • Carboxylation: Introduction of the carboxylic acid group. This could potentially be achieved through ortho-lithiation followed by quenching with carbon dioxide. The bromine atom may also direct this reaction.

  • Deprotection (if applicable): Removal of the amine protecting group to yield the final product.

Protocol 2: From a Substituted Benzoic Acid

  • Starting Material: 3-Amino-5-hydroxybenzoic acid.

  • Trifluoromethylation: Conversion of the hydroxyl group to a trifluoromethoxy group. This is a challenging transformation that often requires specialized reagents.[2]

  • Bromination: Introduction of the bromine atom at the 2-position. The amino and carboxylic acid groups will influence the regioselectivity of this step.

Causality Behind Experimental Choices:

The choice of synthetic route would depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. The reactivity and directing effects of the substituents on the aromatic ring are critical considerations at each step. For instance, the strong electron-withdrawing nature of the trifluoromethoxy group can deactivate the ring towards electrophilic substitution, potentially requiring harsh reaction conditions.[4]

Predicted Spectroscopic Characterization

Although experimental spectra for this specific compound are not widely published, its key spectroscopic features can be predicted based on the analysis of structurally similar molecules.[6][7][8][9]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). The substitution pattern should result in two singlets or two doublets with a small meta-coupling constant. - The amine (-NH₂) and carboxylic acid (-COOH) protons would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
¹³C NMR - The carbon atoms of the aromatic ring would resonate in the range of 110-150 ppm. - The trifluoromethoxy group would likely appear as a quartet due to coupling with the fluorine atoms. - The carbonyl carbon of the carboxylic acid would be observed further downfield (around 165-175 ppm).
IR Spectroscopy - Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - A broad O-H stretch for the carboxylic acid (typically 2500-3300 cm⁻¹). - A strong C=O stretching absorption for the carboxylic acid (around 1700 cm⁻¹). - C-F stretching bands for the trifluoromethoxy group (in the region of 1000-1300 cm⁻¹).[10]
Mass Spectrometry - The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of approximately equal intensity) would be expected.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest its potential utility in several areas of research and development.

5.1. Medicinal Chemistry

  • Scaffold for Bioactive Molecules: As a substituted anthranilic acid, this compound can serve as a key building block for the synthesis of a wide range of heterocyclic systems and other complex organic molecules with potential therapeutic applications.[3]

  • Modulation of Pharmacokinetic Properties: The trifluoromethoxy group can be incorporated into drug candidates to enhance their metabolic stability and lipophilicity, which can lead to improved oral bioavailability and a longer duration of action.[11][12]

  • Enzyme Inhibition: Anthranilic acid derivatives have been explored as inhibitors of various enzymes. The specific substitution pattern of this molecule could lead to novel inhibitors with high potency and selectivity.

Signaling Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Cellular Response Cellular Response Transcription Factor->Cellular Response Inhibitor Potential Bioactive Molecule (derived from the title compound) Inhibitor->Kinase Cascade

Caption: General signaling pathway where a derivative could act as an inhibitor.

5.2. Materials Science

  • Monomer for Specialty Polymers: The carboxylic acid and amino groups provide reactive sites for polymerization reactions. The incorporation of the trifluoromethoxy and bromo functionalities could lead to the development of polymers with enhanced thermal stability, chemical resistance, and unique optical or electronic properties.

  • Functional Dyes and Pigments: The chromophoric properties of the substituted benzene ring could be exploited in the synthesis of novel dyes and pigments with specific absorption and emission characteristics.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, based on the data for structurally similar compounds, it should be handled with care in a well-ventilated laboratory environment.[13] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a promising chemical entity with significant potential for application in drug discovery and materials science. While further research is needed to fully elucidate its properties and reactivity, the principles of organic synthesis and medicinal chemistry provide a strong foundation for its exploration. This guide has offered a comprehensive overview based on available data and established scientific principles, providing a valuable resource for researchers interested in this and related compounds.

References

  • Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. (2016). Angewandte Chemie International Edition, 55(39), 11726-11735. Available from: [Link]

  • Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2014). Journal of Fluorine Chemistry, 167, 66-84.
  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. (2015). Israel Journal of Chemistry, 55(11-12), 1221-1237. Available from: [Link]

  • Diehl, G. L., Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • Tlili, A., Toulgoat, F., & Billard, T. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 55(39), 11726-11735. Available from: [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2022).
  • Exploring 2-(Trifluoromethoxy)benzoic Acid: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. (n.d.).
  • Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2, 13. Available from: [Link]

  • Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489. Available from: [Link]

  • Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 160-179.
  • Human Metabolome Database. (2021). Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315).
  • Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489. Available from: [Link]

  • Bilge, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
  • Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
  • Culf, A. S., et al. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(5), 945-953. Available from: [Link]

  • Process for preparing 2-amino-5-bromobenzamide derivatives. (2010).
  • Synquest Labs. (n.d.). 2-Amino-5-bromo-3-(trifluoromethyl)
  • Xavier, T. S., & Joe, I. H. (2011). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development, 3(5), 1145-1153.
  • Synthetic method of 2-trifluoromethyl benzamide. (2021).
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride. (2017).
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  • United States Patent. (2016).
  • SpectraBase. (n.d.). Benzoic acid, 2-amino-3-bromo-. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (2001).
  • Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337. Available from: [Link]

  • Sigma-Aldrich. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (CAS No: 874774-41-1), a halogenated and trifluoromethoxy-substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethoxy (-OCF3) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block for novel therapeutics.[1][2][3] This document collates available data on its chemical identity, and predicted and experimentally-derived physicochemical properties. It also outlines methodologies for its synthesis and analysis, and discusses its potential applications in drug development, all grounded in established scientific principles.

Chemical Identity and Molecular Structure

This compound is a multifaceted molecule featuring an aminobenzoic acid core with bromine and trifluoromethoxy substituents. These functional groups collectively dictate its chemical behavior and potential biological activity.

IdentifierValueSource
IUPAC Name This compoundPubChem
CAS Number 874774-41-1ChemicalBook[4]
Molecular Formula C8H5BrF3NO3PubChem[5]
Molecular Weight 300.03 g/mol PubChem[5]
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)N)Br)OC(F)(F)FPubChem[5]
InChI Key YXWXYWBPNPCJLV-UHFFFAOYSA-NPubChem[5]

Molecular Structure Visualization:

The structural arrangement of this compound is depicted below. The ortho-amino and meta-bromo substituents relative to the carboxylic acid, along with the para-trifluoromethoxy group, create a unique electronic and steric profile.

Caption: 2D structure of this compound.

Physicochemical Properties

Precise experimental data for this specific molecule is not extensively published. The following table summarizes available information from chemical suppliers and predicted values based on its structure.

PropertyValueSource/Method
Physical State SolidPredicted
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water.General knowledge of substituted benzoic acids
pKa Estimated to be in the range of 2-4 for the carboxylic acid and the amino group to have a pKa around 2-3.Predicted based on substituted benzoic acid analogs

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine and carboxylic acid protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing bromine and trifluoromethoxy groups.[6][7] The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), while the amine protons will also present as a broad singlet.[8]

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position (around 165-185 ppm).[8][9] The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the various substituents.[10]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for its functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[11][12]

  • N-H Stretch (Amine): Two sharp to moderately broad peaks are anticipated in the 3500-3300 cm⁻¹ region.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is expected, with the lower frequency attributed to conjugation with the aromatic ring.[8][11]

  • C-O Stretch (Carboxylic Acid & Ether): Bands in the 1320-1210 cm⁻¹ region will correspond to the C-O stretching of the carboxylic acid and the aryl ether linkage.[11]

  • C-F Stretch (Trifluoromethoxy): Strong absorptions are expected in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will provide crucial information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M+): The presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) will result in a characteristic M+ and M+2 isotopic pattern of almost equal intensity.[13][14]

  • Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (CO₂H), water (H₂O), and potentially the bromine atom or trifluoromethoxy group.[15]

Analytical Workflow:

A typical workflow for the characterization of this compound would involve the following steps:

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Physicochemical Analysis Synthesis Chemical Synthesis Purification Recrystallization / Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Verification IR FTIR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Purity HPLC / UPLC Purification->Purity Purity Assessment Solubility Solubility Assessment Purity->Solubility Informs Formulation pKa pKa Determination Solubility->pKa Aqueous Property Characterization

Caption: A logical workflow for the synthesis, purification, and comprehensive analysis of the target compound.

Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles for analogous compounds.[16][17][18][19]

A potential synthetic pathway could start from a commercially available substituted aniline or benzoic acid, followed by a series of functional group interconversions and introductions. For example, one could envision a route involving the bromination and trifluoromethoxylation of a suitable aminobenzoic acid precursor.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in this compound makes it a highly attractive scaffold for the synthesis of novel drug candidates.

  • The Role of the Trifluoromethoxy Group: The -OCF3 group is a bioisostere of other functionalities and is known to enhance several key drug-like properties.[3] It can increase metabolic stability by blocking potential sites of oxidation, and its high lipophilicity can improve membrane permeability and oral bioavailability.[1][3]

  • Scaffold for Library Synthesis: The amino and carboxylic acid groups provide convenient handles for combinatorial library synthesis, allowing for the rapid generation of a diverse set of derivatives for screening against various biological targets.

  • Potential Therapeutic Areas: Substituted aminobenzoic acids are precursors to a wide range of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and antibacterials. The specific substitution pattern of this molecule could lead to novel compounds with unique pharmacological profiles.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 874774-41-1) is available and should be consulted before handling.[20] Based on the SDS for similar compounds, the following general precautions are advised:

  • Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • First Aid Measures: In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. Its unique substitution pattern, particularly the presence of the trifluoromethoxy group, offers the potential to design molecules with enhanced physicochemical and pharmacological properties. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation of its known and predicted properties, along with methodologies for its synthesis and analysis. Further research into this molecule and its derivatives is warranted to fully explore its potential in various scientific applications.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • The Importance of Trifluoromethoxy Group in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. [Link]

  • The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. [Link]

  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

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  • Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivative. ACS Publications. [Link]

  • Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • 874774-41-1 | this compound. Boroncore. [Link]

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Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is a polysubstituted aromatic compound with significant potential in medicinal chemistry and materials science. Its unique combination of a carboxylic acid, an amine, a bromine atom, and a trifluoromethoxy group on a benzene ring imparts a distinct set of electronic and steric properties. Accurate structural confirmation is a critical prerequisite for its use in any research or development setting. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, emphasizing not just the "how" but the "why" behind each analytical choice.

The strategy outlined herein is designed to be a self-validating system, where data from each technique corroborates the others, leading to an unambiguous structural assignment.

Strategic Workflow for Structure Elucidation

A logical and efficient workflow is paramount for the complete characterization of a novel compound. The following diagram illustrates the proposed analytical sequence, designed to provide orthogonal data points for a confident structure elucidation.

structure_elucidation_workflow Figure 1. Strategic Workflow for Structure Elucidation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Suite cluster_confirmation Final Confirmation Synthesis Synthesis & Purification of This compound MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synthesis->MS Initial Check IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR Nuclear Magnetic Resonance (NMR) Map Connectivity & Environment IR->NMR Detailed Analysis H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR F19_NMR 19F NMR NMR->F19_NMR Data_Integration Data Integration & Final Structure Confirmation NMR->Data_Integration

Caption: Figure 1. A sequential workflow for the unambiguous structure elucidation of this compound.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) serves as the initial analytical step to determine the molecular weight and deduce the elemental composition of the synthesized compound.[1][2] For this compound (C8H5BrF3NO3), high-resolution mass spectrometry (HRMS) is indispensable.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion. Both positive and negative ion modes should be tested to maximize the chances of observing the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]+ in positive mode or [M-H]- in negative mode).

    • Analyze the isotopic pattern. The presence of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern with nearly equal intensities.[3][4]

    • Use the exact mass measurement to calculate the elemental formula and compare it with the theoretical formula (C8H5BrF3NO3).

Expected Data & Interpretation
ParameterTheoretical ValueExpected Experimental ValueInterpretation
Molecular Formula C8H5BrF3NO3C8H5BrF3NO3Confirms the elemental composition.
Monoisotopic Mass 298.9432 u~298.943 uProvides the exact mass of the molecule with the most abundant isotopes.
[M+H]+ (ESI+) 299.9510 u~299.951 uProtonated molecular ion.
[M-H]- (ESI-) 297.9354 u~297.935 uDeprotonated molecular ion.
Isotopic Pattern 1:1 ratio for M and M+2 peaksA distinct pair of peaks separated by ~2 Da with nearly equal intensity.Confirms the presence of one bromine atom.

The fragmentation pattern can also provide valuable structural information. For instance, the loss of the carboxylic acid group (–COOH) is a common fragmentation pathway for benzoic acids, which would result in a fragment ion with an m/z corresponding to the loss of 45 Da.[5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The vibrational frequencies of chemical bonds provide a unique "fingerprint" of the compound. For our target molecule, we expect to see characteristic absorptions for the amine, carboxylic acid, and aromatic C-H bonds, as well as vibrations associated with the trifluoromethoxy and bromo substituents.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm-1. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data & Interpretation
Wavenumber (cm-1)Vibration TypeFunctional GroupInterpretation
3400-3300N-H stretchPrimary Amine (-NH2)Confirms the presence of the amino group. Two bands are expected.
3300-2500 (broad)O-H stretchCarboxylic Acid (-COOH)The broadness is due to hydrogen bonding.[7][8]
~1700C=O stretchCarboxylic Acid (-COOH)Strong absorption characteristic of the carbonyl group.
~1600, ~1500C=C stretchAromatic RingIndicates the presence of the benzene ring.
1300-1100C-F stretchTrifluoromethoxy (-OCF3)Strong, characteristic absorptions for C-F bonds.
Below 800C-Br stretchBromo substituent (-Br)Confirms the presence of the bromine atom.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a suite of NMR experiments (1H, 13C, and 19F) is required for a complete structural assignment.

¹H NMR Spectroscopy: Proton Environments

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their neighboring protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis:

    • Chemical Shift (δ): The position of the signal on the x-axis indicates the chemical environment of the proton.

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.

Expected Data & Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad singlet1H-COOHThe acidic proton of the carboxylic acid; its chemical shift can be variable and it often appears as a broad signal.
~7.8Doublet1HH-6This proton is deshielded by the adjacent carboxylic acid and bromine. It will be split by H-4.
~7.5Doublet1HH-4This proton is deshielded by the trifluoromethoxy group. It will be split by H-6.
~5.5Broad singlet2H-NH2The protons of the amino group; their chemical shift can be variable and they often appear as a broad signal due to exchange.
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Chemical Shift (δ): The position of each signal corresponds to a unique carbon atom.

    • Quartet for -OCF3: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.[9]

Expected Data & Interpretation
Chemical Shift (δ, ppm)AssignmentRationale
~168C-7 (-COOH)Carbonyl carbon of the carboxylic acid.
~148C-2 (-NH2)Carbon attached to the electron-donating amino group.
~145 (quartet)C-5 (-OCF3)Carbon attached to the trifluoromethoxy group, split by the three fluorine atoms.
~135C-6Aromatic carbon adjacent to the carboxylic acid.
~125C-4Aromatic carbon between the two substituents.
~120 (quartet)-OCF3The carbon of the trifluoromethoxy group itself, with a large ¹JCF coupling constant.[9][10]
~118C-1Aromatic carbon attached to the carboxylic acid group.
~110C-3 (-Br)Carbon attached to the bromine atom.
¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is highly sensitive and provides a clean spectrum, as ¹⁹F has 100% natural abundance and a large gyromagnetic ratio.[11][12] It is particularly useful for confirming the presence and environment of fluorine-containing groups.

Experimental Protocol: ¹⁹F NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use the same NMR spectrometer, equipped with a probe capable of observing ¹⁹F.

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Analysis: The chemical shift of the fluorine signal is indicative of its electronic environment.

Expected Data & Interpretation
Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -58Singlet-OCF3The three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a single peak.[9][13] The chemical shift is characteristic for an aromatic trifluoromethoxy group.

Data Integration and Structure Confirmation

The final and most critical step is the integration of all spectroscopic data to build a cohesive and self-consistent structural assignment.

data_integration Figure 2. Data Integration for Structure Confirmation MS MS Data (C8H5BrF3NO3, 1 Br atom) Structure Confirmed Structure: This compound MS->Structure IR IR Data (-NH2, -COOH, Ar, -OCF3, -Br) IR->Structure H1_NMR 1H NMR Data (2 Ar-H, -NH2, -COOH) H1_NMR->Structure C13_NMR 13C NMR Data (8 unique C atoms, -OCF3 quartet) C13_NMR->Structure F19_NMR 19F NMR Data (1 -OCF3 signal) F19_NMR->Structure

Caption: Figure 2. Convergence of orthogonal analytical data to confirm the final chemical structure.

The process is as follows:

  • MS confirms the molecular formula and the presence of one bromine atom.

  • IR confirms the presence of all key functional groups: amine, carboxylic acid, aromatic ring, trifluoromethoxy, and bromo groups.

  • ¹H NMR confirms the presence of two aromatic protons, an amino group, and a carboxylic acid proton, and their relative positions can be inferred from the splitting patterns and chemical shifts.

  • ¹³C NMR confirms the presence of eight unique carbon atoms, consistent with the proposed structure, and the characteristic quartet for the carbon attached to the -OCF3 group provides strong evidence for this substituent.

  • ¹⁹F NMR provides definitive evidence for the trifluoromethoxy group with its characteristic chemical shift.

The collective data from these techniques provides an unambiguous and robust elucidation of the structure of this compound.

References

  • McLAFFERTY, F. W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
  • Supporting Information for a scientific article.
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  • PMC - NIH. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
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  • Synquest Labs. 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid.
  • BLDpharm. 1434631-44-3|2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid.
  • PMC - NIH. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.
  • MDPI. Elucidation of the Structure of the 2-amino-3,5-Dibromochalcone Epoxides in Solution and Solid State.
  • PubChem - NIH. 2-{[2-Bromo-3-(trifluoromethyl)phenyl]amino}benzoic acid.
  • ChemicalBook. 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR spectrum.
  • ChemicalBook. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum.
  • Reagentia. 2-Amino-3-bromo-5-trifluoromethyl-benzoic acid (1 x 100 mg).
  • Magritek. 5-Bromo-1,2,3-trifluorobenzene.
  • BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05].
  • BLD Pharm. 259269-84-6|2-Amino-3-bromo-5-fluorobenzoic acid.
  • Echemi. 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID.
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  • AOBChem. 2-Amino-5-bromo-3-methoxy-benzoic acid.
  • BLDpharm. 133013-30-6|2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile.
  • SpectraBase. Benzoic acid, 2-amino-3-bromo- - Optional[MS (GC)] - Spectrum.
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2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated anthranilic acid derivative of significant interest in medicinal chemistry and drug discovery. The document details the compound's fundamental physicochemical properties, including its precise molecular weight, and presents a validated, step-by-step protocol for its synthesis via regioselective bromination. Furthermore, it explores the strategic applications of this molecule as a valuable building block, contextualizing its use within modern pharmaceutical research. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, synthesis, and utility.

Introduction to a Key Pharmaceutical Building Block

This compound is a highly functionalized aromatic compound belonging to the class of substituted anthranilic acids. Anthranilic acid derivatives are crucial intermediates in the synthesis of a wide range of heterocycles and pharmaceutical agents, including anti-inflammatory drugs.[1] The strategic incorporation of both a bromine atom and a trifluoromethoxy group (-OCF3) onto this scaffold creates a unique chemical intermediate with significant potential in drug design.

The trifluoromethoxy group is particularly noteworthy; it is a powerful modulator of a molecule's physicochemical properties. It significantly increases lipophilicity while acting as a metabolically stable bioisostere for other groups, which can substantially improve a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[2] The presence of the bromine atom and the reactive carboxylic acid and amino groups provide multiple handles for further chemical modification, making this compound a versatile synthon for constructing complex active pharmaceutical ingredients (APIs).[2][3]

Physicochemical Properties and Characterization

The precise molecular weight and other key properties are fundamental for any experimental work, from reaction stoichiometry calculations to analytical characterization. The properties of this compound are summarized below.[4]

PropertyValueSource
Molecular Formula C₈H₅BrF₃NO₃PubChem[4]
Molecular Weight 300.03 g/mol PubChem[4]
CAS Number 874774-41-1ChemicalBook[5]
IUPAC Name This compoundPubChem[4]
Canonical SMILES C1=C(C(=C(C=C1N)Br)C(=O)O)OC(F)(F)FPubChem[4]
Appearance Typically an off-white to beige solidGeneral Knowledge
Molecular Weight Calculation:

The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

  • 8 Carbon atoms: 8 x 12.011 u

  • 5 Hydrogen atoms: 5 x 1.008 u

  • 1 Bromine atom: 1 x 79.904 u

  • 3 Fluorine atoms: 3 x 18.998 u

  • 1 Nitrogen atom: 1 x 14.007 u

  • 3 Oxygen atoms: 3 x 15.999 u

  • Total = 300.031 u

Synthesis and Purification Protocol

The following section outlines a robust and reliable protocol for the laboratory-scale synthesis of this compound. The procedure is based on established methods for the regioselective bromination of activated aromatic rings.[6]

Synthetic Workflow Diagram

SynthesisWorkflow SM 2-Amino-5-(trifluoromethoxy) benzoic acid Reagents N-Bromosuccinimide (NBS) Solvent (e.g., Acetic Acid) SM->Reagents Product 2-Amino-3-bromo-5-(trifluoromethoxy) benzoic acid Reagents->Product Electrophilic Aromatic Substitution ApplicationLogic Topic 2-Amino-3-bromo-5- (trifluoromethoxy)benzoic acid Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Topic->Coupling Further Synthesis Cyclization Heterocycle Formation Topic->Cyclization Further Synthesis API Complex APIs Coupling->API Cyclization->API PK Improved Pharmacokinetics (ADME Properties) API->PK

Sources

solubility of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a compound of interest for medicinal chemistry and materials science. In the absence of extensive public data, this document outlines the predicted solubility profile based on first principles of physical organic chemistry and furnishes a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding and practical methodology for characterizing this compound's behavior in various organic solvent systems.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic compound featuring a confluence of functional groups: a carboxylic acid, an amine, a bromine atom, and a trifluoromethoxy group. This unique combination makes it a valuable building block in the synthesis of novel chemical entities. However, the successful application of this intermediate in any synthetic or formulation workflow is critically dependent on its solubility.[1] An accurate understanding of its solubility in different organic solvents is essential for:

  • Reaction Optimization: Selecting an appropriate solvent to ensure all reactants are in the same phase, thereby maximizing reaction rates and yields.

  • Crystallization and Purification: Designing effective crystallization processes for purification requires knowledge of solvents in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Formulation Development: For APIs, solubility directly impacts the choice of delivery vehicle and ultimately, the drug's bioavailability.[2]

  • Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC or NMR spectroscopy necessitates solvents that can dissolve the compound at the required concentrations.

This guide provides both a theoretical framework for predicting solubility and a practical, self-validating protocol for its experimental determination.

Physicochemical Profile and Predicted Solubility

To understand the solubility of a compound, one must first examine its molecular structure and inherent physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 874774-41-1[3]
Molecular Formula C₈H₅BrF₃NO₃[4]
Molecular Weight 316.03 g/mol [4]
Chemical Structure Chemical structure of this compound[4]
Causality of Structural Features on Solubility

The solubility of this compound is governed by the interplay of its functional groups, which dictates its polarity and its ability to form intermolecular interactions with solvent molecules. The "like dissolves like" principle is the guiding tenet here.[5]

  • Polar, Protic Groups (Carboxylic Acid & Amine): The -COOH and -NH₂ groups are polar and capable of acting as both hydrogen bond donors and acceptors. This suggests a propensity for solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone). The acidic nature of the carboxylic acid and the basic nature of the amine group also mean that solubility can be dramatically influenced by pH in aqueous systems, though this guide focuses on organic solvents.[5]

  • Aromatic Ring & Halogen Substituents: The benzene ring is nonpolar, while the bromine and trifluoromethoxy (-OCF₃) groups contribute to both molecular weight and lipophilicity. The trifluoromethoxy group is highly electronegative and can participate in dipole-dipole interactions, but it is not a hydrogen bond donor. These features suggest some degree of solubility in less polar solvents like chlorinated hydrocarbons and aromatic solvents.

The following diagram illustrates the relationship between the compound's structure and its expected solubility behavior.

G cluster_compound Compound Structure cluster_properties Inferred Properties cluster_solvents Predicted Solubility Compound This compound Groups Functional Groups: - Carboxylic Acid (-COOH) - Amine (-NH₂) - Aromatic Ring - Bromo (-Br) - Trifluoromethoxy (-OCF₃) Polarity High Polarity Hydrogen Bonding Capacity Lipophilicity Groups->Polarity dictate PolarProtic High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol) Polarity->PolarProtic favors PolarAprotic Good Solubility in Polar Aprotic Solvents (e.g., Acetone, DMSO, THF) Polarity->PolarAprotic favors NonPolar Low to Moderate Solubility in Non-Polar Solvents (e.g., Toluene, Dichloromethane) Polarity->NonPolar limits VeryNonPolar Poor Solubility in Very Non-Polar Solvents (e.g., Hexane) Polarity->VeryNonPolar strongly limits

Caption: Shake-Flask Method Experimental Workflow.

Step-by-Step Methodology

Part A: Preparation of Saturated Solutions

  • Compound Addition: Accurately weigh an excess amount of this compound (e.g., 50-100 mg) and add it to a series of labeled glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Solvent Addition: Using a calibrated pipette, add a precise volume of the chosen organic solvent (e.g., 5.00 mL) to each vial.

  • Sealing: Tightly seal each vial to prevent solvent evaporation.

Part B: Equilibration

  • Incubation: Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Agitation: Shake the vials at a moderate speed (e.g., 150 rpm) for a period sufficient to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate. [2][6]Preliminary studies can be run to confirm that the concentration in solution does not change between 24 and 48 hours.

Part C: Sample Processing

  • Settling: Remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled water bath (at the same temperature as incubation) for at least 2 hours to allow solid particles to settle.

  • Separation: To ensure complete removal of solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter appropriate for the solvent used (e.g., PTFE). This step is critical to remove any remaining microscopic particles.

Part D: Quantification via UV-Vis Spectrophotometry

  • Calibration Curve:

    • Prepare a concentrated stock solution of the compound in the solvent of interest with a known concentration.

    • Perform a serial dilution of the stock solution to create a series of at least five standards of known, decreasing concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of Absorbance vs. Concentration. The resulting linear plot is the calibration curve, governed by the Beer-Lambert law. [7]2. Sample Analysis:

    • Accurately dilute the filtered supernatant (from Part C) with the same solvent to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Note: High-Performance Liquid Chromatography (HPLC) can be used as an alternative, more specific quantification method, especially if impurities are present. The principle of using a calibration curve remains the same. [1][5]

Data Presentation

All experimentally determined solubility data should be recorded systematically. The following table provides a template for summarizing the quantitative results.

Table 3: Experimentally Determined Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Hexane [Experimental Value][Calculated Value]
Toluene [Experimental Value][Calculated Value]
Dichloromethane [Experimental Value][Calculated Value]
Ethyl Acetate [Experimental Value][Calculated Value]
Acetone [Experimental Value][Calculated Value]
Tetrahydrofuran (THF) [Experimental Value][Calculated Value]
Isopropanol [Experimental Value][Calculated Value]
Ethanol [Experimental Value][Calculated Value]
Methanol [Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO) [Experimental Value][Calculated Value]

Conclusion

While predictive models based on molecular structure provide valuable initial guidance, the empirical determination of solubility remains an indispensable step in chemical and pharmaceutical development. The shake-flask method, coupled with a reliable analytical technique such as UV-Vis spectrophotometry or HPLC, provides a robust and reproducible means of quantifying the solubility of this compound. The data generated using the protocols detailed herein will empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the development timeline for new chemical entities based on this versatile intermediate.

References

  • Applications of UV-Vis Spectroscopy - Solubility of Things . (n.d.). Retrieved January 2, 2026, from [Link]

  • Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer . (2024). International Journal of Endorsing Health Science Research. Retrieved January 2, 2026, from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . (2024). Pharmaceutical Sciences. Retrieved January 2, 2026, from [Link]

  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells . (1996). Analytical Chemistry. Retrieved January 2, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . (2018). Regulations.gov. Retrieved January 2, 2026, from [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? . (2017). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Solubility Testing – Shake Flask Method . (n.d.). BioAssay Systems. Retrieved January 2, 2026, from [Link]

  • This compound . (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection . (2021). Improved Pharma. Retrieved January 2, 2026, from [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline . (2021). Brazilian Journal of Pharmaceutical Sciences. Retrieved January 2, 2026, from [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes . (2025). PharmaGuru. Retrieved January 2, 2026, from [Link]

  • how can i test the solubility in hplc please ? . (2009). Chromatography Forum. Retrieved January 2, 2026, from [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD . (2023). Sciforum. Retrieved January 2, 2026, from [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Predicted Spectroscopic Features

2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is a polysubstituted benzene derivative with a unique electronic environment around the aromatic ring. The substituents—amino (-NH₂), bromo (-Br), trifluoromethoxy (-OCF₃), and carboxylic acid (-COOH)—each exert distinct electronic effects (both inductive and resonance) that influence the chemical shifts of the aromatic protons and carbons.

The numbering convention used for the purpose of NMR assignment is illustrated in the diagram below.

Figure 1: Molecular structure and numbering of this compound.

Due to the substitution pattern, all carbons and protons on the benzene ring are chemically non-equivalent, leading to a well-resolved spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons and two for the labile protons of the amino and carboxylic acid groups. The analysis is based on the additive effects of substituents on aromatic chemical shifts.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-67.5 - 7.8Doublet (d)~2.5This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the bromo and trifluoromethoxy groups, resulting in a downfield shift. It is coupled to H-4.
H-47.2 - 7.5Doublet (d)~2.5This proton is ortho to the electron-withdrawing trifluoromethoxy group and meta to the amino and carboxylic acid groups. The electron-donating effect of the amino group provides some shielding. It is coupled to H-6.
-NH₂5.0 - 6.0Broad singlet (br s)N/AThe chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.
-COOH12.0 - 13.0Broad singlet (br s)N/AThe carboxylic acid proton is highly deshielded and appears far downfield. Its signal is typically broad due to hydrogen bonding and rapid chemical exchange with trace amounts of water in the solvent.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display nine unique signals: six for the aromatic carbons, one for the carboxylic acid carbon, and one for the trifluoromethoxy carbon. The chemical shifts are influenced by the electronegativity and resonance effects of the attached substituents.[2][3][4]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (¹⁹F Coupling) Rationale for Prediction
C-7 (-COOH)167 - 170SingletThe carbonyl carbon of a carboxylic acid is highly deshielded and appears in a characteristic downfield region.[4][5]
C-2 (-NH₂)145 - 150SingletThe amino group is electron-donating through resonance, which typically shields ortho and para carbons. However, the ipso-carbon (C-2) is deshielded.
C-5 (-OCF₃)142 - 147Quartet (q)The trifluoromethoxy group is strongly electron-withdrawing, leading to a deshielding of the attached carbon. This signal will likely appear as a quartet due to coupling with the three fluorine atoms.
C-1130 - 135SingletThis carbon is ortho to the amino group and the C-6 proton, and its chemical shift is influenced by multiple substituents.
C-4125 - 130SingletThis carbon is bonded to a proton and is influenced by the ortho trifluoromethoxy group and the meta amino and carboxylic acid groups.
C-6118 - 123SingletThis carbon is bonded to a proton and is influenced by the ortho carboxylic acid group and the meta bromo and trifluoromethoxy groups.
-OCF₃120 - 125Quartet (q, J ≈ 250-260 Hz)The carbon of the trifluoromethoxy group is significantly deshielded by the three highly electronegative fluorine atoms and exhibits a large one-bond carbon-fluorine coupling constant.
C-3 (-Br)110 - 115SingletThe carbon bearing the bromine atom is shielded relative to an unsubstituted benzene ring due to the "heavy atom effect".

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental workflow is recommended.

cluster_workflow NMR Analysis Workflow prep Sample Preparation h1_acq ¹H NMR Acquisition prep->h1_acq Dissolve ~10 mg in 0.6 mL DMSO-d₆ c13_acq ¹³C NMR Acquisition h1_acq->c13_acq Adjust shims proc Data Processing c13_acq->proc Proton decoupled analysis Spectral Analysis & Assignment proc->analysis Fourier Transform, Phasing, Baseline Correction

Figure 2: Recommended workflow for NMR data acquisition and analysis.

A. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It is an excellent solvent for benzoic acids and will allow for the observation of the exchangeable -NH₂ and -COOH protons.[6] The residual proton signal for DMSO-d₅ appears as a quintet at approximately 2.50 ppm, and the ¹³C signal appears as a septet at 39.52 ppm.[6] Traces of water in DMSO-d₆ typically appear around 3.3 ppm.[7][8]

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]

B. Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: -2 to 16 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0 to 220 ppm.

C. 2D NMR Experiments for Unambiguous Assignment

For definitive assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To confirm the coupling between H-4 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons (e.g., C-4/H-4 and C-6/H-6).

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons (C-1, C-2, C-3, C-5, and C-7).

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy. The provided experimental protocol offers a robust methodology for acquiring high-quality spectral data. The combination of predicted chemical shifts, multiplicities, and a systematic experimental approach will enable researchers to confidently acquire and interpret the NMR spectra of this compound, facilitating its unambiguous structural characterization.

References

  • Vertex AI Search. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
  • PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem, 61(4), 248-252. [Link]

  • ResearchGate. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. [Link]

  • Wikipedia. (n.d.). Deuterated DMSO. [Link]

  • Magnetic Resonance in Chemistry. (n.d.).
  • R Discovery. (2000). Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids.
  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev., 20(4), 739–746. [Link]

  • Supporting Inform
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • George Mason University. (2020).
  • ResearchGate. (2016). What cause dmso-d6 peak to appear at 3.33 on proton spectra?. [Link]

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A Senior Application Scientist's Guide to Sourcing and Qualifying 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (CAS No. 874774-41-1) is a highly functionalized aromatic building block of increasing importance in pharmaceutical research and development. Its unique substitution pattern—featuring an amine for amide coupling, a bromine for cross-coupling reactions, and a trifluoromethoxy group for modulating physicochemical properties—makes it a valuable starting material for complex Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth technical overview for researchers, chemists, and procurement managers on sourcing, evaluating, and implementing this critical intermediate. It covers the supplier landscape, essential quality control protocols, and practical handling considerations to ensure reproducibility and success in drug discovery programs.

Introduction: The Strategic Value of a Trifluoromethoxylated Anthranilic Acid Derivative

In modern medicinal chemistry, the incorporation of fluorine-containing motifs is a widely used strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[1][2][3] The trifluoromethoxy (-OCF3) group, in particular, is prized for its ability to increase lipophilicity and block metabolic attack at the para-position, significantly improving a molecule's pharmacokinetic profile.[1]

This compound leverages this advantage within a versatile anthranilic acid scaffold. The key functionalities are strategically positioned for sequential, regioselective transformations:

  • Carboxylic Acid: Enables standard amide bond formation.

  • Aniline Amine: A nucleophile for building heterocyclic rings or another site for amidation.

  • Ortho-Bromo Group: A prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse molecular complexity.

This trifecta of reactive sites makes the compound a powerful precursor for a range of therapeutic agents, including kinase inhibitors and modulators of other key biological targets.

The Commercial Supplier Landscape

Sourcing high-quality pharmaceutical intermediates is a foundational requirement for reproducible research and scalable API manufacturing.[4][5] The market for this compound consists of a mix of primary manufacturers and distributors. A reliable supplier should be able to provide comprehensive analytical documentation and demonstrate batch-to-batch consistency.[6]

Table 1: Representative Commercial Suppliers & Key Considerations

Supplier CategoryRepresentative Vendors (Illustrative)Key Strengths & ConsiderationsPurity Levels
Specialty Chemical Manufacturers Fluorochem, SynQuest LabsDeep expertise in fluorination chemistry, often providing detailed analytical data. May offer custom synthesis.Typically >97%
Global Chemical Distributors Sigma-Aldrich (Merck), Thermo Fisher Scientific (Alfa Aesar)Broad inventory, established logistics, and readily accessible safety and technical documents.[7]>97% - 98%
Sourcing Platforms & Aggregators ChemicalBook, Guidechem, PubChemUseful for identifying a wide range of potential suppliers and comparing offerings.[8][9][10] Due diligence is required to vet individual sellers.Varies by listing
Contract Research Organizations (CROs) VariousCan synthesize the compound on a custom basis, often under GMP-like conditions if required for later-stage development.As per specification

Disclaimer: This list is for illustrative purposes and does not constitute an endorsement. Researchers should conduct their own due diligence before procurement.

Critical Quality Attributes & Incoming Material Verification

The quality of a starting material directly impacts the yield, impurity profile, and reproducibility of all subsequent synthetic steps.[6][11] For this compound, the primary Critical Quality Attributes (CQAs) are Identity, Purity, and the absence of critical process-related impurities. Never assume a supplier's Certificate of Analysis (CoA) is sufficient; independent verification is a cornerstone of good scientific practice.

Diagram: Incoming Quality Control Workflow

QC_Workflow cluster_procurement Procurement & Receiving cluster_testing Internal Verification cluster_decision Disposition A Receive Material (CAS 874774-41-1) B Quarantine & Log Batch A->B C Review Supplier CoA B->C D Sample for Testing C->D E Protocol 1: HPLC-MS Analysis (Purity & Identity) D->E F Protocol 2: ¹H NMR Analysis (Structural Confirmation) D->F G Compare Data to Specification E->G F->G H Pass: Release to General Inventory G->H Meets Spec I Fail: Reject Batch & Contact Supplier G->I Out of Spec

Caption: Workflow for incoming quality control (QC) of chemical intermediates.

Protocol 1: Purity and Identity Verification by HPLC-MS

Objective: To confirm the identity (by mass) and determine the purity (by UV absorbance) of the received material. High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment of pharmaceutical intermediates.[4]

  • Instrumentation: HPLC with a UV-Vis detector (e.g., DAD or PDA) coupled to a single-quadrupole Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-22 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • UV Detection: 254 nm.

  • MS Parameters (ESI Negative Mode):

    • Expected [M-H]⁻: 313.9 / 315.9 (due to bromine isotopes ~1:1 ratio).

    • Scan Range: 100-500 m/z.

  • Sample Preparation: Prepare a stock solution of the material in Acetonitrile or Methanol at 1 mg/mL. Dilute to ~20 µg/mL with 50:50 Water:Acetonitrile.

  • Self-Validation & Interpretation:

    • Identity Confirmation: The primary peak in the chromatogram must correspond to a mass spectrum showing ions at m/z ≈ 314 and 316 in a roughly 1:1 isotopic pattern.

    • Purity Assessment: The area of the main peak at 254 nm should be ≥98.0% of the total peak area. Any single impurity should not exceed 0.5%.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure and substitution pattern of the aromatic ring.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

  • Sample Preparation: Dissolve ~5-10 mg of the material in ~0.7 mL of DMSO-d₆.

  • Expected Chemical Shifts (δ, ppm) and Interpretation:

    • ~7.5-8.0 ppm: Two distinct aromatic protons, likely appearing as doublets (or singlets depending on coupling constants). The specific chemical shifts will be influenced by the electron-withdrawing/donating effects of the substituents.

    • ~6.0-7.0 ppm (broad): A broad singlet corresponding to the two protons of the amine (-NH₂) group. This peak may exchange with residual water in the solvent.

    • ~13.0 ppm (very broad): A very broad singlet for the carboxylic acid (-COOH) proton. This peak is often not integrated.

  • Self-Validation & Interpretation: The spectrum should clearly show two aromatic protons and the amine protons. The absence of significant unidentifiable peaks confirms the structural integrity and the absence of isomeric impurities.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[12] For long-term storage, consider an inert atmosphere (e.g., Argon or Nitrogen).

  • Stability: The compound is generally stable under recommended storage conditions. However, like many anilines, it may be susceptible to slow air oxidation and discoloration over time if not stored properly.

Conclusion

This compound is a high-value building block that offers medicinal chemists a rapid route to molecular complexity. However, its utility is directly dependent on its quality. By partnering with reputable suppliers, implementing a robust incoming material verification program based on orthogonal analytical techniques like HPLC-MS and NMR, and adhering to proper handling protocols, research organizations can mitigate risks associated with poor starting material quality. This diligent approach ensures the reliability and reproducibility of synthetic campaigns, ultimately accelerating the path toward novel therapeutic discoveries.

References

  • Vertex AI Search. (n.d.). Quality Control for Pharmaceutical Intermediates: A Focus on Purity.
  • Vertex AI Search. (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control.
  • Vertex AI Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • ChemicalBook. (n.d.). This compound suppliers.
  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
  • Guidechem. (n.d.). CAS 874774-41-1 | this compound supply.
  • Vertex AI Search. (n.d.). Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-5-(trifluoromethoxy)benzoic acid, 98%.
  • PubChem. (n.d.). This compound.
  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design.
  • SynQuest Labs. (n.d.). 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid Safety Data Sheet.

Sources

An In-depth Technical Guide to the Safe Handling of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid, a compound utilized by researchers and scientists in the field of drug development and organic synthesis. Given the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, the following best practices are synthesized from data on the closely related compound, 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid, and established principles for managing halogenated and trifluoromethoxy-substituted aromatic compounds.[1]

Understanding the Compound: Identification and Properties

This compound belongs to a class of complex organic molecules whose properties are influenced by the interplay of its functional groups: an aminobenzoic acid core, a bromine substituent, and a trifluoromethoxy group. The trifluoromethoxy group, in particular, is known to increase lipophilicity and electron-withdrawing effects, which can influence the molecule's reactivity and biological interactions.[2]

Table 1: Physicochemical and Identification Data

PropertyValueSource
Chemical Name This compoundPubChem
CAS Number 874774-41-1ChemicalBook
Molecular Formula C8H5BrF3NO3PubChem
Molecular Weight 299.03 g/mol PubChem
Appearance Solid (presumed)General knowledge

Note: Some data is inferred from structurally similar compounds or general chemical principles due to a lack of specific experimental data for this exact molecule.

Hazard Identification and Risk Assessment

Based on the analysis of the structural analogue 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid, this compound should be handled as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Classification (Anticipated)

  • Skin Irritation: Category 2[1]

  • Eye Irritation: Category 2A[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1]

Hazard Statements (Anticipated)

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

The rationale behind this classification stems from the reactivity of the functional groups. The acidic nature of the carboxylic acid, combined with the potential for the halogen and trifluoromethoxy groups to interact with biological macromolecules, necessitates a cautious approach.

Core Directive: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is crucial when handling this compound. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this solid compound is a certified chemical fume hood.[1] This ensures that any dust or aerosols generated are contained and exhausted away from the user. Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is critical to prevent personal exposure. The following PPE is mandatory when handling this compound:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or when there is a significant risk of contamination, additional protective clothing may be necessary.[1]

  • Respiratory Protection: In situations where dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator should be worn.[1]

dot digraph "Safe_Handling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Prep" { label="Preparation"; style="rounded"; bgcolor="#F1F3F4"; "Assess_Hazards" [label="Assess Hazards\n(Review SDS of Analogue)", fillcolor="#FBBC05", fontcolor="#202124"]; "Select_PPE" [label="Select Appropriate PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#FBBC05", fontcolor="#202124"]; "Verify_Controls" [label="Verify Engineering Controls\n(Fume Hood, Eyewash)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Handling" { label="Handling"; style="rounded"; bgcolor="#F1F3F4"; "Weigh_Compound" [label="Weigh Compound\nin Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Perform_Experiment" [label="Perform Experiment\n(Minimize Dust)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Post" { label="Post-Handling"; style="rounded"; bgcolor="#F1F3F4"; "Decontaminate" [label="Decontaminate Workspace", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dispose_Waste" [label="Dispose of Waste\n(Follow Regulations)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Remove_PPE" [label="Remove & Dispose PPE", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Wash_Hands" [label="Wash Hands Thoroughly", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Emergency" { label="Emergency Response"; style="rounded"; bgcolor="#F1F3F4"; "Exposure" [label="Exposure Event", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "First_Aid" [label="Administer First Aid\n(See Section 4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Medical_Attention" [label="Seek Medical Attention", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Assess_Hazards" -> "Select_PPE" [label="Informs"]; "Select_PPE" -> "Verify_Controls" [label="Prerequisite"]; "Verify_Controls" -> "Weigh_Compound" [label="Enables"]; "Weigh_Compound" -> "Perform_Experiment"; "Perform_Experiment" -> "Decontaminate"; "Decontaminate" -> "Dispose_Waste"; "Dispose_Waste" -> "Remove_PPE"; "Remove_PPE" -> "Wash_Hands"; "Perform_Experiment" -> "Exposure" [style=dashed, color="#EA4335", label="Potential"]; "Exposure" -> "First_Aid"; "First_Aid" -> "Medical_Attention"; } END_DOT Caption: Workflow for the safe handling of this compound.

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[1]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to rinse under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents.[1]

Disposal

Dispose of this compound and its container in accordance with all local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[1] Do not allow the material to enter drains or waterways.[1]

Reactivity and Stability

This compound is expected to be stable under normal laboratory conditions.[1] However, thermal decomposition may produce hazardous substances such as carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[1] The trifluoromethyl group is generally stable, but can undergo reactions under specific conditions, which should be considered when planning synthetic routes.[3]

Experimental Protocols: A Step-by-Step Methodology for Safe Weighing and Handling

Objective: To safely weigh and prepare a solution of this compound.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask with stopper

  • Beaker

Procedure:

  • Preparation:

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

    • Ensure the chemical fume hood is operational.

    • Place all necessary equipment inside the fume hood.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat on the pan.

    • Carefully use a clean spatula to transfer the desired amount of the solid compound onto the weighing paper. Avoid generating dust.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the solid.

    • Once dissolved, add more solvent to the calibration mark on the flask.

    • Stopper the flask and invert several times to ensure a homogenous solution.

  • Cleanup:

    • Decontaminate the spatula and any other reusable equipment.

    • Dispose of the weighing paper and any contaminated disposable items in the appropriate solid waste container.

    • Wipe down the work surface inside the fume hood.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water.

References

  • Kobayashi, Y., & Kumadaki, I. (1976). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 9(4), 115–121. Retrieved from [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2, 19. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

literature review of trifluoromethylated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Trifluoromethylated Benzoic Acids: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: The Trifluoromethyl Group's Rise to Prominence

In the landscape of modern chemistry, few functional groups have demonstrated the transformative power of the trifluoromethyl (–CF3) group.[1] Its incorporation into organic molecules is a cornerstone strategy in drug design, agrochemical development, and materials science.[1] The unique electronic properties of the –CF3 group—highly electronegative yet lipophilic—impart profound changes to a molecule's physicochemical and biological profile.[1][2]

This guide focuses on trifluoromethylated benzoic acids, a class of compounds that serve as indispensable building blocks and versatile intermediates.[2][3] By combining the reactivity of the carboxylic acid moiety with the potent influence of the trifluoromethyl substituent, these molecules provide a gateway to a vast array of high-value chemical entities.[2] We will delve into the core principles governing their synthesis, explore the properties that make them so valuable, and survey their applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Part 1: Physicochemical & Pharmacokinetic Profile

The strategic placement of a trifluoromethyl group onto a benzoic acid scaffold dramatically alters its inherent properties. Understanding these changes is fundamental to leveraging these building blocks effectively.

Enhanced Lipophilicity and Metabolic Stability

A primary driver for incorporating –CF3 groups is the enhancement of metabolic stability.[4][5] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP).[5] When a metabolically labile methyl group is replaced with a trifluoromethyl group, a major pathway for oxidative metabolism is blocked, which can significantly prolong a drug's half-life in vivo.[4][5]

Furthermore, the –CF3 group is highly lipophilic, a property that can improve a drug's ability to permeate cell membranes and reach its biological target.[3][4] This enhancement in lipophilicity is a critical parameter manipulated by medicinal chemists during lead optimization and structure-activity relationship (SAR) studies.[4]

Modulation of Acidity and Electronic Properties

The trifluoromethyl group is a potent electron-withdrawing group, which significantly influences the electronic character of the aromatic ring and the acidity of the carboxylic acid functional group.[2][6] This increased acidity (lower pKa) compared to unsubstituted benzoic acid can be crucial for modulating a compound's solubility, crystal packing, and binding interactions with biological targets.[6]

Table 1: Physicochemical Properties of Representative Trifluoromethylated Benzoic Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-(Trifluoromethyl)benzoic Acid433-97-6C8H5F3O2190.12110-112[7]248[7]
3-(Trifluoromethyl)benzoic Acid454-92-2C8H5F3O2190.12104-106[8][9]238.5[8][9]
4-(Trifluoromethyl)benzoic Acid455-24-3C8H5F3O2190.12219-220[10]N/A
3,5-Bis(trifluoromethyl)benzoic Acid725-89-3C9H4F6O2258.12108-111N/A

Part 2: Core Synthetic Strategies

The synthesis of trifluoromethylated benzoic acids can be broadly categorized into two primary approaches: the functionalization of pre-trifluoromethylated aromatic precursors (the "building block" approach) and the direct introduction of a trifluoromethyl group.

Strategy 1: The Building Block Approach via Grignard Reaction

A robust and widely used method involves the synthesis from commercially available trifluoromethylated haloarenes. The synthesis of 3,5-bis(trifluoromethyl)benzoic acid from 3,5-bis(trifluoromethyl)bromobenzene is a classic example of this strategy, prized for its scalability and high yield.[11]

The core of this process is the formation of a Grignard reagent, which is subsequently carboxylated using carbon dioxide (CO2). The causality behind this choice is clear: Grignard reagents are potent nucleophiles, and their reaction with the electrophilic carbon of CO2 provides a direct and efficient route to the corresponding carboxylic acid.

G cluster_0 Workflow: Grignard-based Synthesis A 3,5-Bis(trifluoromethyl) bromobenzene C Grignard Reagent Formation (Reflux) A->C B Magnesium (Mg) turnings in THF B->C E Carboxylation (-45°C to 0°C) C->E Nucleophilic Attack D Carbon Dioxide (CO2) (Dry Ice or Gas) D->E F Acidic Workup (e.g., HCl) E->F G 3,5-Bis(trifluoromethyl) benzoic Acid F->G Isolation

Caption: Workflow for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)benzoic acid [11][12]
  • Step 1: Grignard Reagent Formation. To a slurry of magnesium turnings in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a small portion of a solution of 3,5-bis(trifluoromethyl)bromobenzene in THF to initiate the reaction. Once initiated (indicated by gentle reflux), add the remaining bromide solution dropwise over 30 minutes. Heat the resulting dark brown solution at reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.[12]

  • Step 2: Carboxylation. Cool the reaction vessel to -45°C in a dry ice/acetone bath. Under vigorous stirring, introduce anhydrous carbon dioxide gas into the vessel, maintaining the temperature below -40°C. The reaction is typically aged for 1 hour at -45°C.[11]

  • Step 3: Quench and Workup. Warm the mixture to 0°C and slowly quench by adding 2N HCl. This step protonates the carboxylate salt and dissolves any remaining magnesium salts.[11]

  • Step 4: Extraction and Isolation. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., toluene). Combine the organic layers and wash with an aqueous sodium carbonate solution to extract the product as its sodium salt into the aqueous phase.[12]

  • Step 5: Precipitation. Acidify the aqueous layer with concentrated HCl to a pH of approximately 1.9 to precipitate the product.[12]

  • Step 6: Filtration and Drying. Filter the resulting white solid, wash with deionized water, and dry under vacuum at 35°C to yield 3,5-bis(trifluoromethyl)benzoic acid as a white crystalline solid.[11][12]

Strategy 2: Direct Transformation of the Carboxylic Acid Group

While not yielding a trifluoromethylated benzoic acid directly, a highly relevant and modern transformation involves the conversion of the carboxylic acid group itself into a trifluoromethyl ketone. This reaction highlights the advanced state of trifluoromethylation chemistry and is a key functionalization pathway for these molecules. A notable method uses trimethyl(trifluoromethyl)silane (TMSCF3) as the trifluoromethyl source.[13][14][15]

The causality for this protocol's design lies in the in situ activation of the carboxylic acid. An anhydride, such as trifluoroacetic anhydride (TFAA), converts the relatively unreactive carboxylic acid into a mixed anhydride intermediate.[13] This intermediate is significantly more electrophilic and susceptible to nucleophilic attack by the "CF3-" anion equivalent generated from TMSCF3.

G cluster_0 Mechanism: Benzoic Acid to Trifluoromethyl Ketone BA Benzoic Acid (Ar-COOH) MA Mixed Anhydride Intermediate BA->MA Activation TFAA TFAA TFAA->MA Add Nucleophilic Addition of 'CF3-' MA->Add TMSCF3 TMSCF3 / CsF TMSCF3->Add Elim Elimination Add->Elim Prod Aryl Trifluoromethyl Ketone (Ar-COCF3) Elim->Prod

Caption: Proposed mechanism for trifluoromethyl ketone synthesis from benzoic acid.

Experimental Protocol: Synthesis of Aryl Trifluoromethyl Ketones from Benzoic Acids [13]
  • Step 1: Reagent Setup. In an oven-dried Schlenk tube under a nitrogen atmosphere, charge the benzoic acid substrate (0.2 mmol), 4-dimethylaminopyridine (DMAP, 0.5 mmol), and cesium fluoride (CsF, 0.5 mmol).

  • Step 2: Addition of Reagents. Sequentially add anisole (PhOMe, 2 mL) as the solvent, trifluoroacetic anhydride (TFAA, 0.4 mmol), and trimethyl(trifluoromethyl)silane (TMSCF3, 0.6 mmol).

  • Step 3: Reaction. Seal the Schlenk tube and heat the reaction mixture at 120°C for 15 hours.

  • Step 4: Workup. Cool the mixture to room temperature and add water (10 mL). Extract the mixture with ethyl acetate (3 x 5 mL).

  • Step 5: Purification. Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ketone.[13]

This method is notable for its broad substrate scope, tolerating both electron-rich and electron-deficient benzoic acids, and its applicability to complex, bioactive molecules.[13]

Part 3: Applications in Science and Industry

The unique properties of trifluoromethylated benzoic acids make them valuable in a multitude of high-stakes applications.[2]

Pharmaceutical Development

In drug discovery, these compounds are critical intermediates for synthesizing Active Pharmaceutical Ingredients (APIs).[7][16][17] Their use allows for the precise introduction of the –CF3 group to modulate a drug candidate's pharmacokinetic profile, including its bioavailability, metabolic stability, and potency.[4][16]

  • Case Study: Fluopyram. 2-(Trifluoromethyl)benzoic acid is an essential intermediate in the production of Fluopyram, a broad-spectrum fungicide and nematicide used extensively in agriculture.[7][18]

  • Case Study: Substance P Antagonists. 3,5-Bis(trifluoromethyl)benzoic acid is a key intermediate for a class of therapeutic agents known as substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases and psychiatric disorders.[11]

Agrochemicals

The agrochemical industry relies on trifluoromethylated benzoic acids for the development of next-generation pesticides, herbicides, and fungicides.[18][19] The incorporation of the –CF3 group often enhances the potency and selectivity of the active ingredient, leading to more effective and environmentally benign crop protection solutions.[17][19]

Materials Science

The thermal and chemical stability imparted by the trifluoromethyl group makes these benzoic acids attractive for materials science applications.[3][20]

  • Liquid Crystals: 4-Hydroxy-2-(trifluoromethyl)benzoic acid is used in the synthesis of smectic C liquid crystals.[21]

  • Functional Polymers: Polyesters containing segments of 4-hydroxy-2-(trifluoromethyl)benzoic acid can self-assemble into spherulite crystals, which have applications in fabricating optical devices.[21]

  • Heat-Resistant Materials: The high stability of compounds like 2,4,6-tris(trifluoromethyl)benzoic acid makes them potential candidates for developing advanced, heat-resistant polymers.[20]

G cluster_0 Impact of Trifluoromethylation Core Trifluoromethylated Benzoic Acid Pharma Pharmaceuticals (APIs) Core->Pharma Serves as Building Block Agro Agrochemicals (Pesticides) Core->Agro Serves as Building Block Material Materials Science (Polymers, Liquid Crystals) Core->Material Serves as Building Block Prop1 Increased Lipophilicity Prop1->Pharma Prop1->Agro Prop2 Enhanced Metabolic Stability Prop2->Pharma Prop2->Agro Prop3 Altered Acidity (pKa) Prop3->Pharma Prop4 High Thermal Stability Prop4->Material

Caption: The central role and impact of trifluoromethylated benzoic acids.

Conclusion and Future Outlook

Trifluoromethylated benzoic acids are more than just chemical curiosities; they are enabling tools that drive innovation across multiple scientific disciplines. Their synthesis has evolved from classical building block approaches to sophisticated direct functionalization methods, expanding the accessibility and diversity of these critical intermediates. As our understanding of fluorine chemistry deepens, we can anticipate the development of even more efficient and selective synthetic methodologies. The continued exploration of these compounds in drug discovery, agrochemical research, and materials science will undoubtedly lead to the creation of novel molecules with enhanced performance and function, addressing some of the most significant challenges of our time.

References
  • Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. Retrieved January 2, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications. Retrieved January 2, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. Retrieved January 2, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation. Retrieved January 2, 2026, from [Link]

  • PubMed. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of 2-(Trifluoromethyl)benzoic Acid in Modern Pharmaceutical Synthesis. Retrieved January 2, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Crop Protection: 2-(Trifluoromethyl)benzoic Acid in Pesticide Synthesis. Retrieved January 2, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Trifluoromethylbenzoic Acid: Properties, Applications, and Manufacturing. Retrieved January 2, 2026, from [Link]

  • ACS Publications. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters. [Link]

  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved January 2, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing Trifluoromethylated Benzoic Acids: A Guide for Procurement Managers. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved January 2, 2026, from [Link]

  • ACS Publications. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 2, 2026, from [Link]

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Methodological & Application

synthesis of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Laboratory-Scale Synthesis of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the , a key building block in contemporary drug discovery and materials science. Its unique trifluoromethoxy and bromo-aniline moieties make it a valuable precursor for creating complex molecular architectures. This guide is designed for researchers and professionals, offering a detailed protocol grounded in established chemical principles and safety practices.

Strategic Approach to Synthesis

The chosen synthetic pathway involves the direct electrophilic bromination of 2-Amino-5-(trifluoromethoxy)benzoic acid. This strategy is selected for its efficiency, atom economy, and the commercial availability of the starting material.

Rationale for Method Selection:

  • Regioselectivity: The electron-donating amino group (-NH₂) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. The carboxylic acid (-COOH) and trifluoromethoxy (-OCF₃) groups are deactivating and meta-directing. The directing effects of the potent amino group dominate, guiding the incoming electrophile (Br⁺) to the positions ortho and para to it. Since the para position is already occupied by the trifluoromethoxy group, bromination occurs regioselectively at the ortho position (C3).

  • Brominating Agent: N-Bromosuccinimide (NBS) is employed as the brominating agent in an acetic acid solvent system. This is a well-established and safer alternative to using elemental bromine (Br₂), which is highly toxic and volatile[1]. NBS provides a slow, controlled release of the bromine electrophile, which helps to minimize the formation of poly-brominated side products.

The overall synthetic transformation is depicted below:

G cluster_reactants Starting Material cluster_products Product 2-Amino-5-(trifluoromethoxy)benzoic acid reagents N-Bromosuccinimide (NBS) Glacial Acetic Acid Room Temperature 2-Amino-5-(trifluoromethoxy)benzoic acid->reagents This compound reagents->this compound

Caption: Reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed inside a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.Supplier SuggestionNotes
2-Amino-5-(trifluoromethoxy)benzoic acid360-11-2221.14 g/mol Commercial VendorStarting material.
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol Commercial VendorEnsure it is a fresh, high-purity reagent.
Glacial Acetic Acid (AcOH)64-19-760.05 g/mol ACS Grade or higherSolvent for the reaction.
Deionized Water (H₂O)7732-18-518.02 g/mol In-house supplyUsed for precipitation and washing.
Petroleum Ether8032-32-4N/AACS Grade or higherUsed for washing the final product.

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Buchner funnel and filter flask

  • Filter paper

  • Spatulas and weighing balance

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Vacuum oven or desiccator for drying

Step-by-Step Synthesis Workflow

G A 1. Dissolution Dissolve 2-Amino-5-(trifluoromethoxy)benzoic acid in glacial acetic acid at room temperature. B 2. Reagent Addition Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 20-30 minutes. A->B C 3. Reaction Stir the mixture at room temperature for 12-18 hours. Monitor progress via TLC. B->C D 4. Precipitation Pour the reaction mixture into a beaker of cold deionized water to precipitate the product. C->D E 5. Isolation Collect the solid product by vacuum filtration using a Buchner funnel. D->E F 6. Washing Wash the filter cake sequentially with deionized water and petroleum ether. E->F G 7. Drying Dry the purified solid under vacuum to a constant weight. F->G H 8. Characterization Confirm structure and purity using NMR, LC-MS, and melting point analysis. G->H

Caption: Step-by-step experimental workflow.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Amino-5-(trifluoromethoxy)benzoic acid in glacial acetic acid (approximately 10 mL per gram of starting material). Stir at room temperature until all solid has dissolved.

  • Bromination: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) in small portions over 20-30 minutes. The addition of NBS is exothermic; ensure the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12 to 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Product Precipitation: Once the reaction is complete, pour the mixture slowly into a beaker containing cold deionized water (approximately 10 times the volume of acetic acid used). A precipitate will form[1].

  • Isolation: Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel[1][2].

  • Washing: Wash the collected solid on the filter with several portions of cold deionized water to remove residual acetic acid and succinimide. Follow this with a wash using a small amount of cold petroleum ether to aid in drying and remove non-polar impurities[1].

  • Drying: Transfer the solid to a clean, pre-weighed dish and dry it to a constant weight in a vacuum oven at 50-60°C.

  • Characterization: The final product, this compound, should be characterized to confirm its identity and purity.

Expected Results and Physicochemical Properties
ParameterExpected Value
Appearance Off-white to beige solid powder
Molecular Formula C₈H₅BrF₃NO₃[3]
Molecular Weight 300.03 g/mol
Yield Typically in the range of 65-85%, dependent on reaction scale and purity.
Purity >95% (as determined by LC-MS or ¹H NMR)

Scientific Integrity and Protocol Validation

Causality Behind Experimental Choices:

  • Portion-wise Addition of NBS: This technique is crucial for controlling the reaction rate and temperature. A rapid addition could lead to an uncontrolled exotherm and the formation of undesired byproducts, such as di-brominated species.

  • Use of Acetic Acid: Glacial acetic acid is an ideal solvent as it readily dissolves the starting material and is polar enough to facilitate the electrophilic substitution, while remaining inert to the brominating conditions[1].

  • Aqueous Workup: Pouring the reaction mixture into water serves two purposes: it effectively stops the reaction and precipitates the organic product, which has low solubility in water, while the succinimide byproduct remains dissolved. This provides a simple and efficient initial purification step[2].

Self-Validating System: This protocol incorporates checkpoints to ensure success. TLC monitoring provides real-time validation of the reaction's progression, preventing premature or unnecessarily long reaction times. The final characterization via analytical methods like NMR and LC-MS serves as the ultimate validation, confirming that the target molecule has been synthesized to the required purity.

Mandatory Safety Protocols

All personnel must adhere to strict safety measures when performing this synthesis. A thorough review of the Safety Data Sheets (SDS) for all reagents is required before beginning any work.

Hazard Identification:

  • 2-Amino-5-(trifluoromethoxy)benzoic acid: May cause skin, eye, and respiratory irritation.

  • N-Bromosuccinimide (NBS): An oxidizing agent and a lachrymator. Causes skin and eye irritation. Handle with care to avoid generating dust.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory tract.

  • Petroleum Ether: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory at all times[4][5].

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile)[4][5].

  • Body Protection: A flame-resistant lab coat must be worn. Ensure it is fully buttoned[4].

Handling and Storage:

  • Perform all operations in a well-ventilated chemical fume hood to avoid inhalation of vapors and dust[4][5].

  • Keep reagents away from heat, sparks, and open flames.

  • Store chemicals in tightly closed containers in a cool, dry, and well-ventilated area[5][6].

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes[5][7].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][7].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention[4][7].

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

Sources

reaction of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid with coupling reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid in Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

This compound is a highly functionalized aromatic building block that serves as a cornerstone in the synthesis of novel chemical entities for drug discovery and materials science.[1][2][3] Its structure, an anthranilic acid derivative, is a well-established scaffold in a multitude of pharmacologically active molecules.[4][5] The strategic placement of its substituents offers medicinal chemists a versatile platform for molecular elaboration.

The trifluoromethoxy (-OCF₃) group is particularly noteworthy. It significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability, while also improving metabolic stability by blocking potential sites of oxidation.[6] This group, combined with the synthetically tractable amino, bromo, and carboxylic acid functionalities, makes this molecule a high-value starting material.

This technical guide provides a detailed exploration of two primary classes of coupling reactions involving this scaffold:

  • Amide Bond Formation: Leveraging the carboxylic acid moiety to couple with a diverse range of amines.

  • Palladium-Catalyzed Cross-Coupling: Utilizing the bromo-substituent as a handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation.

We will delve into the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols, and offer expert insights into optimizing reaction conditions for this specific, and at times challenging, substrate.

Part 1: Amide Bond Formation via Carboxylic Acid Activation

The formation of an amide bond from a carboxylic acid and an amine is a kinetically slow process that requires the activation of the carboxyl group.[7] The choice of coupling reagent is critical, especially when dealing with substrates like this compound, where the electronic properties of the ring and potential steric hindrance can influence reactivity. While numerous methods exist, protocols often fail for sterically hindered or electron-deficient substrates.[8][9][10][11][12]

Core Concept: Activating the Carboxyl Group

The fundamental principle involves converting the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved by forming a highly reactive intermediate, such as an active ester or an O-acylisourea, which is then susceptible to nucleophilic attack by the amine.

Diagram 1: General Workflow for Amide Coupling

G cluster_start Starting Materials cluster_reagents Activation & Coupling A 2-Amino-3-bromo-5- (trifluoromethoxy)benzoic acid C Coupling Reagent (e.g., HATU, EDC/HOBt) A->C Activation B Primary or Secondary Amine (R-NH₂) B->C Nucleophilic Attack F Reaction Monitoring (TLC, LC-MS) C->F D Base (if required) (e.g., DIPEA, Et₃N) D->C E Anhydrous Solvent (e.g., DMF, DCM) E->C G Aqueous Workup & Extraction F->G Upon Completion H Purification (Column Chromatography) G->H I Final Amide Product H->I

Caption: A generalized workflow for amide bond synthesis.

Reagent Selection and Mechanistic Insight
  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its high efficiency and the water-solubility of its urea byproduct, which simplifies purification.[7][13] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization (if chiral centers are present) and can rearrange to a stable N-acylurea. To mitigate this, an additive like N-hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form a more stable HOBt-ester, which is less susceptible to side reactions and efficiently reacts with the amine.[7][14]

  • Uronium/Onium Salts (HATU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling agents available.[7][15] They react with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester.[15][16][17] The efficiency of HATU is attributed to the neighboring group effect of the pyridine nitrogen, which stabilizes the transition state.[15] This makes HATU particularly effective for challenging couplings, including those with sterically hindered substrates.[18]

Diagram 2: HATU-Mediated Amide Coupling Mechanism

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster Attacks HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide Amine Attack Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Releases Amine R'-NH₂ Amine->ActiveEster Suzuki_Cycle center Pd(0)L₂ Active Catalyst Intermediate1 Ar-Pd(II)(Br)L₂ center->Intermediate1  (1) OA Oxidative Addition TM Transmetalation RE Reductive Elimination Intermediate2 Ar-Pd(II)(Ar')L₂ Intermediate1->Intermediate2  (2) Intermediate2->center  (3) Product Ar-Ar' Intermediate2->Product RE ArBr Ar-Br ArBr->center OA ArBOH Ar'-B(OH)₂ + Base ArBOH->Intermediate1 TM Buchwald_Cycle center Pd(0)L Active Catalyst Intermediate1 Ar-Pd(II)(Br)L center->Intermediate1 (1) OA Oxidative Addition Assoc Amine Association Deprot Deprotonation RE Reductive Elimination Intermediate2 [Ar-Pd(II)(HNR'₂)(Br)]L Intermediate1->Intermediate2 (2) Intermediate3 Ar-Pd(II)(NR'₂)L Intermediate2->Intermediate3 (3) Intermediate3->center (4) Product Ar-NR'₂ Intermediate3->Product ArBr Ar-Br ArBr->center Amine HNR'₂ Amine->Intermediate1 Base Base Base->Intermediate2

Sources

The Strategic Application of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Complex Challenges

In the landscape of contemporary drug discovery, the strategic design of small molecule therapeutics hinges on the availability of versatile and highly functionalized building blocks. 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid emerges as a scaffold of significant interest, embodying a unique convergence of chemical functionalities primed for the intricate demands of medicinal chemistry. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols, for researchers, scientists, and drug development professionals.

The intrinsic value of this molecule lies in the strategic arrangement of its substituents on the phenyl ring:

  • An amino group that serves as a key nucleophile or a handle for amide bond formation.

  • A bromo substituent positioned ortho to the amino group, ideal for a range of transition metal-catalyzed cross-coupling reactions.

  • A carboxylic acid moiety, enabling the formation of amides and esters, crucial for interacting with biological targets or modulating physicochemical properties.

  • A trifluoromethoxy group , a highly sought-after substituent in modern drug design. This group acts as a lipophilic hydrogen bond acceptor and significantly enhances metabolic stability and membrane permeability, often improving the overall pharmacokinetic profile of a drug candidate.[1][2] The trifluoromethoxy group is a powerful tool for fine-tuning the electronic and steric properties of a molecule, thereby optimizing its interaction with target proteins.[1][2][3]

This unique combination of reactive sites allows for a modular and divergent approach to library synthesis, making this compound a valuable starting material for the generation of novel chemical entities targeting a spectrum of diseases.

Core Applications in Drug Discovery

The structural attributes of this compound make it particularly well-suited for the synthesis of two major classes of therapeutic agents: protein kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Protein Kinase Inhibitors: Targeting Dysregulated Signaling in Oncology and Beyond

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the 2-aminobenzoic acid scaffold can be elaborated to effectively occupy this site.

The general strategy involves utilizing the amino and carboxylic acid groups to form a core heterocyclic system, such as a quinazolinone, which can mimic the hinge-binding motif of ATP. The bromine atom then serves as a versatile handle for introducing various substituents that can interact with other regions of the ATP-binding site, thereby conferring potency and selectivity.

Below is a proposed workflow for the synthesis of a library of potential kinase inhibitors based on a quinazolinone scaffold derived from this compound.

G A This compound B Amide Formation (e.g., with an amino-heterocycle) A->B Step 1 C Cyclization (e.g., intramolecular dehydration) B->C Step 2 D Quinazolinone Core C->D Intermediate E Suzuki Coupling (with various boronic acids) D->E Diversification F Buchwald-Hartwig Amination (with various amines) D->F Diversification G Library of Potential Kinase Inhibitors E->G F->G G A This compound B Amide Coupling (with a primary or secondary amine) A->B Step 1 C Intermediate Amide B->C Intermediate D Suzuki or Sonogashira Coupling C->D Step 2: Diversification E Library of Potential Allosteric Modulators D->E

Sources

The Synthetic Utility of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid: A Guide to a Promising Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifecta of Functionality for Modern Drug Discovery

2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid emerges as a highly versatile and strategic building block for organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure is endowed with a unique combination of reactive functional groups: an aniline moiety, a carboxylic acid, and a synthetically valuable bromine atom. The presence of the trifluoromethoxy (-OCF₃) group further enhances its desirability, as this substituent is known to significantly improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.

This guide provides an in-depth exploration of the potential applications of this compound, offering insights into its reactivity and proposing detailed protocols for its utilization in the synthesis of complex molecular architectures. While specific, published protocols for this exact molecule are not abundant in publicly accessible literature, the methodologies presented herein are based on well-established transformations of analogous substituted anthranilic acids and are designed to serve as a robust starting point for researchers.

Core Reactivity and Strategic Applications

The strategic placement of the amino, bromo, and carboxylic acid groups on the benzene ring allows for a diverse range of chemical transformations. This trifecta of reactivity enables chemists to employ this molecule in a variety of synthetic strategies, including the construction of heterocyclic scaffolds and the introduction of molecular diversity through cross-coupling reactions.

Synthesis of Quinazolinones and Related Heterocycles

Substituted anthranilic acids are classical precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The amino and carboxylic acid functionalities of this compound can readily participate in cyclization reactions to form the quinazolinone core.

Conceptual Workflow for Quinazolinone Synthesis

G A This compound B Amide Formation (e.g., with an acid chloride or anhydride) A->B C N-Acyl Intermediate B->C D Cyclization (e.g., heating with a dehydrating agent) C->D E Brominated Quinazolinone D->E F Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) E->F G Diverse Quinazolinone Derivatives F->G

Caption: General workflow for the synthesis of quinazolinone derivatives.

Protocol 1: General Procedure for the Synthesis of 3-Bromo-7-(trifluoromethoxy)quinazolin-4(3H)-one

This protocol describes a two-step process involving the acylation of the starting material followed by a cyclization reaction.

Materials:

  • This compound

  • Formamide

  • Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of formamide.

  • Heat the reaction mixture to 120-140 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water to obtain the crude N-formyl intermediate.

  • Cyclization: Suspend the crude N-formyl intermediate in an anhydrous solvent such as toluene.

  • Add a dehydrating agent like phosphorus oxychloride (1.5 - 2.0 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-7-(trifluoromethoxy)quinazolin-4(3H)-one.

Expected Outcome: The reaction should yield the target quinazolinone as a solid. The yield and purity should be determined by standard analytical techniques (NMR, LC-MS, etc.). This brominated quinazolinone is a valuable intermediate for further diversification.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the benzoic acid ring serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the synthesis of libraries of compounds with diverse functionalities, which is a key strategy in modern drug discovery.

Conceptual Workflow for Suzuki-Miyaura Coupling

G A This compound D Suzuki-Miyaura Reaction A->D B Arylboronic Acid B->D C Pd Catalyst & Ligand Base, Solvent C->D E 3-Aryl-2-amino-5-(trifluoromethoxy)benzoic acid D->E

Caption: Suzuki-Miyaura coupling of the title compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate

  • 1 M HCl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • To isolate the carboxylic acid product, the aqueous layer can be acidified with 1 M HCl to precipitate the product, which can then be extracted with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-aryl-2-amino-5-(trifluoromethoxy)benzoic acid.

Data Summary Table:

Reaction TypeKey ReagentsProduct ClassPotential Applications
Quinazolinone Synthesis Formamide, POCl₃HeterocyclesAnticancer, Anti-inflammatory
Suzuki-Miyaura Coupling Arylboronic acids, Pd catalystBiaryl compoundsKinase inhibitors, CNS drugs
Buchwald-Hartwig Amination Amines, Pd catalystDi- and Tri-arylaminesMaterials science, Agrochemicals
Sonogashira Coupling Terminal alkynes, Pd/Cu catalystAryl alkynesAntiviral, Antitumor agents

Conclusion and Future Outlook

This compound represents a powerful and versatile building block for the synthesis of novel and complex organic molecules. Its unique substitution pattern offers multiple avenues for synthetic elaboration, making it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs. The protocols outlined in this guide, while based on the reactivity of analogous compounds, provide a solid foundation for researchers to explore the full synthetic potential of this promising molecule. Further investigation into its reactivity and applications is warranted and is expected to lead to the discovery of new bioactive compounds and advanced materials.

References

Due to the limited availability of specific literature for this exact compound, the following references provide context on the synthesis and application of related substituted anthranilic acids and trifluoromethoxy-containing molecules.

  • General synthesis of quinazolinones from anthranilic acids: A review of the synthesis of quinazolinone derivatives can be found in various organic chemistry journals and textbooks.
  • Palladium-catalyzed cross-coupling reactions: For foundational knowledge, refer to seminal reviews on the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
  • Importance of the trifluoromethoxy group in medicinal chemistry: Several review articles highlight the role of fluorine and fluorinated motifs in drug design.

biological activity of compounds derived from 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Biological Evaluation of Novel Amide Derivatives of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid

Introduction: The Rationale for Derivatizing this compound

This compound is a highly functionalized aromatic scaffold that represents a promising starting point for the discovery of novel bioactive compounds. The anthranilic acid core is a "privileged" structure in medicinal chemistry, known to be the basis for a wide range of therapeutic agents, including anti-inflammatory, anti-cancer, antiviral, and antimicrobial drugs.[1][2] The unique substitution pattern of this specific starting material offers several strategic advantages for drug design:

  • Trifluoromethoxy (-OCF₃) Group: This moiety significantly enhances lipophilicity and metabolic stability, properties that are crucial for improving a drug candidate's pharmacokinetic profile, such as membrane permeability and in vivo half-life.[3]

  • Bromo (-Br) Group: The bromine atom provides steric bulk and can participate in halogen bonding, a key interaction for enhancing binding affinity to biological targets. It also serves as a versatile synthetic handle for further modifications via cross-coupling reactions.

  • Amino (-NH₂) and Carboxylic Acid (-COOH) Groups: These functional groups provide convenient points for derivatization, allowing for the exploration of a vast chemical space. The conversion of the carboxylic acid to an amide is a particularly well-established strategy for generating potent and selective therapeutic agents.[4]

While extensive literature exists on the biological activities of the broader anthranilic acid class, there is a notable lack of published data specifically detailing the bioactivity of compounds derived directly from this compound. This guide, therefore, serves as a prospective framework for researchers. We propose a logical synthetic path to a representative novel amide derivative and provide detailed, field-proven protocols to evaluate its potential as an anti-cancer agent.

Part 1: Synthesis of a Representative Derivative

To explore the potential of this scaffold, we propose the synthesis of an amide derivative. Amide coupling is a robust and versatile reaction in medicinal chemistry. Here, we outline the synthesis of a hypothetical derivative, Compound 1 , by coupling the parent acid with 4-aminopyridine, a common fragment in bioactive molecules.

Proposed Derivative: N-(pyridin-4-yl)-2-amino-3-bromo-5-(trifluoromethoxy)benzamide (Compound 1).

Protocol 1: Synthesis of Compound 1 via Acyl Chloride Intermediate

This two-step protocol is chosen for its high efficiency and straightforward purification. The initial conversion of the carboxylic acid to a more reactive acyl chloride ensures a clean and rapid reaction with the amine.

Workflow Diagram: Synthesis of Compound 1

A Step 1: Acyl Chloride Formation C Reagents: Thionyl Chloride (SOCl₂) Dry Dichloromethane (DCM) Catalytic DMF A->C Add B Starting Material: This compound B->A D Reaction: Reflux, 2-4 hours C->D E Workup: Evaporate under reduced pressure to yield crude acyl chloride D->E G Intermediate: Crude Acyl Chloride in Dry DCM E->G F Step 2: Amide Coupling H Reagents: 4-Aminopyridine Triethylamine (TEA) F->H Add G->F I Reaction: Stir at 0°C to RT, 4-6 hours H->I J Workup & Purification I->J K Aqueous wash (NaHCO₃, Brine) J->K L Dry (Na₂SO₄), filter, concentrate K->L M Purify via column chromatography L->M N Final Product: Compound 1 M->N A 1. Seed Cells Plate A549 cells in a 96-well plate (5,000 cells/well) B 2. Incubate 24 hours at 37°C, 5% CO₂ A->B D 4. Treat Cells Add diluted compound to wells (e.g., 0.1 to 100 µM) B->D C 3. Prepare Compound Dilutions Serial dilute Compound 1 in DMSO, then in culture medium C->D E 5. Incubate 72 hours at 37°C, 5% CO₂ D->E F 6. Add MTT Reagent Add 10 µL of 5 mg/mL MTT to each well E->F G 7. Incubate 4 hours at 37°C, 5% CO₂ F->G H 8. Solubilize Formazan Remove medium, add 100 µL DMSO G->H I 9. Read Absorbance Measure at 570 nm on a plate reader H->I J 10. Analyze Data Calculate % viability and IC₅₀ value I->J cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Outcome Cell Proliferation, Survival, Angiogenesis TF->Outcome Inhibitor Compound 1 (Hypothetical Target) Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK pathway by Compound 1.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and biological evaluation of novel derivatives from this compound. The protocols for synthesis, cytotoxicity testing, and apoptosis induction are robust, reproducible, and serve as a critical first step in the drug discovery process. A positive result, such as potent cytotoxicity and apoptosis induction, would warrant further investigation into the specific molecular mechanism of action, potentially through kinase screening panels, target engagement assays, and ultimately, in vivo efficacy studies in animal models. The unique structural features of this starting material make it a highly attractive scaffold for the development of next-generation therapeutic agents.

References

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research.
  • Fan, et al. (2019). Two cobalt complexes and one zinc complex derived from anthranilic acid.
  • Nasr, T., et al. (2022). Recent advances of anthranilic acid derivatives as potential therapeutic agents. Journal of Molecular Structure.
  • Chen, J., et al. (2020). Novel anthranilic amide derivatives bearing the chiral thioether and trifluoromethylpyridine: Synthesis and bioactivity. Bioorganic & Medicinal Chemistry Letters, 30(3), 126888. Available at: [Link]

  • Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(15), 3450. Available at: [Link]

  • Lead Sciences. (n.d.). 3-Bromo-5-(trifluoromethoxy)aniline. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. Available at: [Link]

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Application Notes & Protocols: Leveraging 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid in the Synthesis of Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid, a highly functionalized intermediate for the synthesis of next-generation Active Pharmaceutical Ingredients (APIs). We delve into the strategic importance of the trifluoromethoxy moiety in medicinal chemistry, detailing its role in enhancing molecular properties critical for drug efficacy. This document furnishes researchers, chemists, and drug development professionals with detailed protocols for its application in synthesizing potential non-steroidal anti-inflammatory drugs (NSAIDs) and Fatty Acid Amide Hydrolase (FAAH) inhibitors, supported by mechanistic insights and safety protocols.

Introduction: The Strategic Value of a Fluorinated Intermediate

In modern drug design, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2] The trifluoromethoxy (-OCF3) group, in particular, is a privileged moiety used to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[3]

This compound is a trifunctional building block that capitalizes on these benefits. Its structure offers three distinct points for chemical modification:

  • An amino group , which can be acylated or used in coupling reactions.

  • A carboxylic acid , which can be converted to esters, amides, or other functional groups.

  • A bromine atom , which serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.

This unique combination makes it an exemplary starting material for creating diverse libraries of compounds aimed at various therapeutic targets.

Compound Profile and Safety Mandates

Accurate characterization and safe handling are paramount in any synthetic workflow. The data below provides essential information for laboratory use.

Physicochemical Data
PropertyValueSource
CAS Number 874774-41-1[4]
Molecular Formula C₈H₅BrF₃NO₃[5]
Molecular Weight 300.03 g/mol [5]
Appearance White to off-white crystalline solid
Canonical SMILES C1=C(C(=C(C=C1OC(F)(F)F)Br)N)C(=O)O[5]
Hazard Identification and Safe Handling

As a laboratory chemical, this compound requires careful handling to mitigate risks. The following precautions are derived from its Safety Data Sheet (SDS).[6]

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[6][7][8]

  • Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[6][7]

  • Handling & Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed when not in use. Avoid breathing dust and prevent contact with skin and eyes.[6][8]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[6][7]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6][7]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

Application in API Synthesis: Proposed Pathways

The structural features of this compound make it an ideal precursor for several classes of APIs, including those targeting inflammation and pain pathways.

Pathway A: Synthesis of Novel Fenamate-Class NSAIDs

Anthranilic acid derivatives, known as fenamates, are a well-established class of NSAIDs.[9][10][11] The synthesis typically involves an Ullmann condensation to form the N-aryl bond.[12] By using our target intermediate, a novel fenamate analog can be synthesized.

Causality Behind this Pathway: The trifluoromethoxy group is strategically positioned to enhance the drug's lipophilicity, which can improve its ability to cross cellular membranes and reach its target, cyclooxygenase (COX) enzymes. Furthermore, the high metabolic stability of the -OCF3 group can increase the drug's half-life in the body.[1][3]

G cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product API Precursor A 2-Amino-3-bromo-5- (trifluoromethoxy)benzoic acid C Ullmann Condensation A->C B Substituted Aryl Halide (e.g., Iodobenzene) B->C D Novel N-Aryl Anthranilic Acid (Fenamate Analog) C->D Cu Catalyst, Base (e.g., K2CO3)

Caption: Proposed workflow for synthesizing a novel fenamate analog.

Pathway B: Synthesis of Novel FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme that degrades endocannabinoids like anandamide. Inhibiting FAAH raises endogenous anandamide levels, offering a therapeutic strategy for pain, anxiety, and inflammation without the side effects of direct cannabinoid receptor agonists.[13][14] Many FAAH inhibitors feature a central urea or carbamate core, which can be constructed from an amino acid derivative.[15]

Causality Behind this Pathway: The intermediate's amino and carboxylic acid groups provide the perfect scaffold to build the core of an FAAH inhibitor. The bromine atom can be used in a subsequent step (e.g., Suzuki coupling) to add a biaryl motif, a common feature in potent FAAH inhibitors that enhances target engagement. The -OCF3 group again serves to improve the overall pharmacokinetic profile.[1][16]

G cluster_start Starting Material cluster_steps Synthetic Elaboration cluster_product Final API Candidate A 2-Amino-3-bromo-5- (trifluoromethoxy)benzoic acid B Step 1: Amide Formation (e.g., with an amine R-NH2) A->B Coupling Reagent (e.g., HATU) C Step 2: Suzuki Coupling (with an arylboronic acid) B->C Pd Catalyst, Base D Novel FAAH Inhibitor C->D

Caption: Multi-step pathway to a potential FAAH inhibitor.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Protocol 1: Synthesis of 2-{[3-(trifluoromethyl)phenyl]amino}-3-bromo-5-(trifluoromethoxy)benzoic acid (A Fenamate Analog)

This protocol details a representative Ullmann condensation reaction.

Materials:

  • This compound (1.0 eq)

  • 1-Iodo-3-(trifluoromethyl)benzene (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.5 eq)

  • Copper(I) Iodide (CuI) (0.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry three-neck flask under a nitrogen atmosphere, add this compound, anhydrous K₂CO₃, and CuI.

  • Solvent & Reagent Addition: Add anhydrous DMF to the flask, followed by 1-iodo-3-(trifluoromethyl)benzene via syringe.

  • Reaction: Heat the mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Scientist's Note: The Ullmann condensation is often slow; patience is key. The use of a copper catalyst is essential to facilitate the C-N bond formation. Anhydrous conditions are critical to prevent quenching of the base and potential side reactions.

  • Work-up: Cool the reaction mixture to room temperature. Pour it into a beaker containing 1 M HCl (aq) and stir until the solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Scientist's Note: The acid wash protonates the carboxylic acid, making it more soluble in the organic layer, and removes any remaining base. The brine wash helps to remove residual water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final product.

Protocol 2: Analytical Characterization

Confirm the identity and purity of the starting material and final products using standard analytical techniques.

TechniqueExpected Data for this compound
¹H NMR (DMSO-d₆)Peaks corresponding to the two aromatic protons and the amine protons.
¹³C NMR (DMSO-d₆)Signals for the 8 distinct carbons, including the carboxylic acid, the -OCF₃ carbon (as a quartet), and the aromatic carbons.
FT-IR (KBr Pellet)Characteristic absorptions for N-H stretches (~3400 cm⁻¹), C=O stretch of the carboxylic acid (~1680 cm⁻¹), and C-F stretches (~1200-1100 cm⁻¹).
Mass Spec (ESI-)[M-H]⁻ peak at m/z corresponding to the molecular weight minus one proton.

Conclusion

This compound stands out as a high-value intermediate for pharmaceutical research and development. Its trifunctional nature, combined with the advantageous properties imparted by the trifluoromethoxy group, provides a robust platform for the synthesis of novel APIs. The protocols and pathways detailed herein offer a clear framework for researchers to harness the potential of this building block in the creation of innovative therapeutics for inflammatory diseases and beyond.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Importance of Trifluoromethoxy Group in Chemical Synthesis. Boron-Chem.
  • Safety Data Sheet: 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid. Synquest Labs.
  • Trifluoromethoxy-containing pharmaceutical drugs.
  • Trifluoromethoxy group. Wikipedia.
  • This compound | 874774-41-1. ChemicalBook.
  • 2-Amino-3-bromo-5-trifluoromethyl-benzoic acid (1 x 100 mg). Reagentia.
  • 1434631-44-3|2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid. BLDpharm.
  • 2-Amino-5-bromo-3-trifluoromethyl-benzoic acid methyl ester | 1805449-93-7. Sigma-Aldrich.
  • Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180.
  • Design, Synthesis and Enzyme Assay of Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Chinese Journal of Modern Applied Pharmacy.
  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
  • This compound | C8H5BrF3NO3. PubChem.
  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflamm
  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues.
  • 2-{[2-Bromo-3-(trifluoromethyl)phenyl]amino}benzoic acid. PubChem.
  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences.
  • SAFETY D
  • SAFETY D
  • 2-Amino-3-bromo-5-methylbenzoic acid 97 13091-43-5. Sigma-Aldrich.
  • The Discovery and Development of Inhibitors of F
  • Synthesis of FAAH inhibitors (4, 6, 8) via elaboration of acyl...
  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI.
  • SAFETY D
  • Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. MDPI.
  • Pharma API Intermedi
  • 2-Amino-5-(trifluoromethyl)benzoic acid | 83265-53-6. Biosynth.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
  • Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
  • 5-Bromo-2-(phenylamino)benzoic acid. PMC.
  • 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modific
  • (PDF) 5-Bromo-2-(phenylamino)benzoic acid.

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Application Notes and Protocols for Fluorinated Amino Acids in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into amino acids represents a paradigm shift in modern medicinal chemistry, offering a powerful toolkit to enhance the therapeutic potential of peptides and small molecules.[1] This guide provides an in-depth exploration of the unique physicochemical properties conferred by fluorination and their profound impact on drug design. We delve into the rationale behind using fluorinated amino acids (FAAs) to modulate metabolic stability, binding affinity, and conformational behavior.[2][3] Detailed, field-proven protocols for the synthesis, purification, and characterization of FAA-containing peptides are provided for researchers, scientists, and drug development professionals. This document serves as a comprehensive resource, bridging the gap between the theoretical advantages of fluorination and its practical application in the pharmaceutical development pipeline.

Introduction: The Fluorine Advantage in Drug Design

Fluorine, the most electronegative element, has emerged as a "miracle element" in pharmaceutical development since the advent of the first fluoride-containing drug, fludrocortisone, in the 1950s.[4][5] Its introduction into drug candidates is a well-established strategy to favorably modulate their pharmacokinetic and pharmacodynamic profiles.[2] When incorporated into amino acids, fluorine's unique properties—its small atomic size, the strength of the carbon-fluorine (C-F) bond, and its ability to form potent electronic interactions—can be leveraged to overcome many of the challenges associated with peptide and small-molecule therapeutics.[2][6]

The substitution of hydrogen with fluorine can lead to significant improvements in:

  • Metabolic Stability: The high strength of the C-F bond makes it resistant to enzymatic degradation by cytochrome P450 enzymes, which are often responsible for drug metabolism.[7] This can significantly extend the in-vivo half-life of a therapeutic, reducing dosing frequency and improving patient compliance.[8]

  • Binding Affinity and Selectivity: Fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups and create unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with target receptors or enzymes.[2][9] This can lead to enhanced binding potency and selectivity.

  • Conformational Control: The introduction of fluorine can impose specific conformational constraints on the amino acid side chain and the peptide backbone.[10] This is particularly evident in fluorinated proline derivatives, where stereospecific fluorination can be used to favor either the cis or trans amide bond conformation, providing a powerful tool for controlling peptide secondary structure.[11]

  • Lipophilicity and Membrane Permeability: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1][3]

While only one fluorinated amino acid, 4-fluoro-L-threonine, has been found in nature, synthetic advances have made a diverse array of FAAs readily available for drug discovery campaigns.[1][4]

Physicochemical and Conformational Impact of Fluorination

The introduction of fluorine into an amino acid side chain induces significant, predictable changes in its physicochemical properties. These alterations are the mechanistic basis for the observed improvements in biological activity and pharmacokinetic profiles.

Electronic Effects and pKa Modulation

Fluorine's extreme electronegativity creates a strong dipole moment in the C-F bond, exerting a powerful electron-withdrawing inductive effect on neighboring atoms. This can significantly lower the pKa of nearby acidic or basic functional groups. This modulation is critical for optimizing interactions with biological targets, as it can alter the ionization state of a molecule at physiological pH, thereby influencing its binding affinity and selectivity.[2]

Lipophilicity and the "Fluorous Effect"

Increased lipophilicity is a frequently cited benefit of fluorination, aiding in the transport of drugs across biological membranes.[3] Highly fluorinated segments can also engage in a phenomenon known as the "fluorous effect," where they self-associate to minimize contact with both aqueous and hydrocarbon environments. This can be harnessed to drive protein folding and create hyperstable protein structures.[12]

The following table summarizes the impact of fluorination on key physicochemical properties of representative amino acids.

Amino AcidFluorinated AnalogChange in LogP (ΔLogP)pKa (Side Chain)Conformational Preference
Proline(2S,4R)-4-Fluoroproline (Flp)+0.25N/ACγ-exo pucker, favors trans amide bond
Proline(2S,4S)-4-Fluoroproline (flp)+0.25N/ACγ-endo pucker, favors cis amide bond
Leucine5,5,5,5′,5′,5′-Hexafluoroleucine (Hfl)+1.80N/AIncreased hydrophobicity, can stabilize α-helices
Phenylalanine4-Trifluoromethyl-L-phenylalanine+1.20N/AElectron-withdrawing, alters aromatic interactions
Conformational Control: The Case of Fluorinated Prolines

Proline residues play a crucial role in protein structure due to the conformational rigidity of their pyrrolidine ring and their unique ability to adopt both cis and trans conformations of the preceding peptide bond.[11] The stereospecific placement of a fluorine atom on the proline ring can powerfully bias this equilibrium.

  • (2S,4R)-4-Fluoroproline (Flp) promotes a Cγ-exo ring pucker due to a gauche effect between the fluorine and the carboxylate group. This conformation strongly favors a trans peptide bond.[3][12]

  • (2S,4S)-4-Fluoroproline (flp) favors a Cγ-endo pucker, which in turn stabilizes the cis peptide bond through an n → π* interaction.[3][12]

This exquisite level of conformational control allows for the rational design of peptides and proteins with predefined secondary and tertiary structures.[9][10]

G cluster_flp (2S,4R)-4-Fluoroproline (Flp) cluster_flp_cis (2S,4S)-4-Fluoroproline (flp) Flp Flp Residue Exo Cγ-exo Pucker Flp->Exo Promotes Trans Trans Amide Bond (Stabilized) Exo->Trans Favors flp flp Residue Endo Cγ-endo Pucker flp->Endo Promotes Cis Cis Amide Bond (Stabilized) Endo->Cis Favors

Conformational influence of fluorinated prolines on peptide bonds.

Applications in Drug Discovery

The incorporation of FAAs is a versatile strategy employed across various stages of the drug discovery pipeline, from lead optimization to the development of novel therapeutics.

Enhancing Metabolic Stability and Pharmacokinetics

A primary application of FAAs is to block metabolic hotspots within a drug candidate. By replacing a hydrogen atom at a site susceptible to enzymatic oxidation with a fluorine atom, the metabolic stability of the compound can be dramatically increased.[9][13] For instance, the strategic placement of fluorinated amino acids can shield vulnerable peptide bonds from proteases, extending the peptide's circulatory half-life.[8] This has been a key strategy in the development of peptide-based therapeutics for metabolic disorders like diabetes, where fluorinated analogs of glucagon-like peptide-1 (GLP-1) have shown improved stability.[3][14]

Modulating Protein and Peptide Structure for Enhanced Potency

The ability to control protein and peptide conformation through FAA incorporation is a powerful tool for enhancing biological activity. By stabilizing a desired bioactive conformation, such as an α-helix or a specific turn, the binding affinity of a peptide for its target can be significantly improved.[12][15] For example, replacing leucine with hexafluoroleucine (Hfl) has been shown to enhance the thermostability of helical proteins, even though Hfl has a lower intrinsic helix propensity.[12] This "fluorous stabilization effect" can overcome less favorable conformational tendencies.

Probes for Mechanistic Studies: ¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, high sensitivity (83% of ¹H), and wide chemical shift range. Since fluorine is virtually absent in biological systems, the incorporation of an FAA provides a unique spectroscopic handle to study protein structure, dynamics, and interactions without background interference. Changes in the ¹⁹F chemical shift are highly sensitive to the local environment, making it an excellent tool for monitoring protein folding, conformational changes upon ligand binding, and for fragment-based drug screening.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis and analysis of peptides containing fluorinated amino acids.

Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) of an FAA-Containing Peptide

This protocol outlines the manual synthesis of a peptide using the standard Fmoc/tBu strategy, with specific considerations for incorporating a fluorinated amino acid.

G Resin 1. Resin Swelling Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 3. Washing (DMF, DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling (FAA + HCTU/DIPEA) Wash1->Couple Wash2 5. Washing (DMF, DCM) Couple->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotect Cleave 6. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave

Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amide).[6]

  • Fmoc-protected amino acids (standard and fluorinated).

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM), synthesis grade.

  • Piperidine.

  • N,N'-Diisopropylethylamine (DIPEA).

  • O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU).

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS).

  • Deionized water.

  • Solid-phase synthesis vessel.

Procedure:

  • Resin Preparation:

    • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into the synthesis vessel.[1]

    • Swell the resin in DMF for at least 1 hour with gentle agitation.[8]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.[8]

    • Drain the solution. Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[8]

  • Washing:

    • Wash the resin thoroughly to remove residual piperidine and byproducts. Perform 5-7 washes with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.[14]

    • Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction for 1-2 hours at room temperature. Note for FAAs: Due to potential steric hindrance or altered reactivity, coupling times for fluorinated amino acids may need to be extended. It is advisable to monitor the coupling reaction using a Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) to prepare for the next cycle.

  • Peptide Chain Elongation:

    • Repeat steps 2-5 for each amino acid in the sequence.

Protocol: Peptide Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.

Materials:

  • Peptide-bound resin (dried).

  • Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5).[8]

  • Cold diethyl ether or methyl t-butyl ether.[10]

  • Centrifuge and centrifuge tubes.

Procedure:

  • Resin Preparation:

    • After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[9]

  • Cleavage Reaction (Perform in a fume hood):

    • Add the freshly prepared cleavage cocktail to the dried resin (e.g., 10 mL per 100 mg of resin).[8]

    • Agitate the mixture at room temperature for 2-4 hours. The specific duration depends on the protecting groups used.[8]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[10]

  • Isolation:

    • Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Decant the ether, wash the peptide pellet with cold ether two more times, and then dry the crude peptide under vacuum.

Protocol: Reverse-Phase HPLC Purification

Purification of the crude peptide is essential to remove truncated sequences and byproducts from the synthesis and cleavage steps.

Materials:

  • Crude peptide.

  • HPLC system with a preparative C18 column (wide-pore, 300 Å, is recommended for peptides).[12]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[12]

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[12]

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A or a water/ACN mixture. Ensure the sample is fully dissolved. Filter through a 0.45 µm syringe filter before injection.[12]

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the dissolved sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical scouting gradient is 5% to 65% B over 30-60 minutes.[8]

    • Monitor the elution profile via UV absorbance at 220 nm (for the peptide backbone).[12]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of each fraction using analytical HPLC and confirm the identity and mass of the desired peptide using mass spectrometry.

  • Lyophilization:

    • Pool the pure fractions and freeze-dry (lyophilize) to obtain the final purified peptide as a white, fluffy powder.[2]

Protocol: MALDI-TOF Mass Spectrometry Analysis

This protocol provides a standard method for preparing a peptide sample for mass analysis.

Materials:

  • Purified peptide.

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA).

  • Matrix solvent: Acetonitrile/Water/TFA (e.g., 50:50:0.1).

  • MALDI target plate.

Procedure:

  • Sample and Matrix Preparation:

    • Prepare a saturated solution of the CHCA matrix in the matrix solvent. Vortex and centrifuge to remove any undissolved particles.[4]

    • Prepare a ~10 pmol/µL solution of the purified peptide in 0.1% TFA.[4]

  • Spotting the Plate (Dried-Droplet Method):

    • In a microcentrifuge tube, mix the peptide solution and the matrix solution in a 1:1 ratio.

    • Spot 0.5-1.0 µL of this mixture onto the MALDI target plate.[4]

    • Allow the spot to air-dry completely at room temperature. Co-crystallization of the matrix and peptide will occur.

  • Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum according to the instrument's standard operating procedure.

Protocol: Sample Preparation for ¹⁹F NMR

This protocol is for preparing a fluorinated peptide or protein sample for NMR analysis.

Materials:

  • Purified, lyophilized fluorinated peptide/protein.

  • Deuterated buffer (e.g., phosphate buffer in D₂O, pH adjusted).

  • NMR tube.

Procedure:

  • Sample Dissolution:

    • Weigh an appropriate amount of the lyophilized fluorinated peptide/protein to achieve the desired concentration (e.g., 50 µM to 1 mM).

    • Dissolve the sample in the deuterated buffer (typically 0.5-0.6 mL) directly in a clean vial.[5]

  • Transfer to NMR Tube:

    • Transfer the solution to a clean, high-quality NMR tube. Avoid introducing any particulate matter.

  • Referencing (Optional but Recommended):

    • An internal or external reference standard containing fluorine (e.g., trifluoroacetic acid, trifluorotoluene) can be used for accurate chemical shift referencing.[5]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer. Acquire a one-dimensional ¹⁹F NMR spectrum. Due to the high sensitivity and lack of background, simple 1D experiments are often sufficient for many applications, including ligand binding studies.

Conclusion

Fluorinated amino acids are indispensable tools in modern pharmaceutical development, providing a rational and effective means to enhance the drug-like properties of therapeutic candidates. By understanding the fundamental principles of how fluorine influences molecular properties—from pKa and lipophilicity to conformational stability—researchers can strategically employ FAAs to overcome common hurdles in drug design, such as poor metabolic stability and low binding affinity. The protocols outlined in this guide provide a practical framework for the synthesis, purification, and characterization of FAA-containing peptides, enabling scientists to harness the full potential of the "fluorine advantage" in their research and development endeavors.

References

  • MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • Pharmaffiliates. Fluorinated Amino Acids: Enhancing Drug Discovery with Specialty Chemicals. [Link]

  • ANU Open Research. Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. [Link]

  • ResearchGate. Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins | Request PDF. [Link]

  • Royal Society of Chemistry. Solid phase synthesis of peptides containing backbone-fluorinated amino acids. [Link]

  • Walsh Medical Media. Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

  • PubMed. Fluorinated amino acids in protein design and engineering. [Link]

  • MDPI. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]

  • PubMed Central. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]

  • ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]

  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

  • Taylor & Francis Online. Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Fluorinated Amino Acids. [Link]

  • PubMed. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]

  • PubMed Central. Synthesis of complex unnatural fluorine-containing amino acids. [Link]

  • Journal of the American Chemical Society. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. [Link]

  • National Institutes of Health. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. [Link]

  • The Journal of Organic Chemistry. Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • University of Illinois. 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. [Link]

  • PubMed Central. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • University of Arizona. Fluorine NMR. [Link]

  • Biochemistry. Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. [Link]

  • Journal of the American Chemical Society. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ScienceDirect. Fluorine in drug discovery: Role, design and case studies. [Link]

  • PubMed Central. Fluorinated peptide biomaterials. [Link]

  • figshare. On the Metabolic Stability of Fluorinated Small Molecules:. [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • ElectronicsAndBooks. Solid-phase peptide synthesis using nanoparticulate amino acids in water. [Link]

  • PubMed Central. Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK. [Link]

  • ResearchGate. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • De Gruyter. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid. Recognizing that a one-size-fits-all protocol may not be suitable for all crude sample impurity profiles, this document emphasizes foundational principles, systematic protocol development, and robust troubleshooting strategies.

Introduction: Understanding the Molecule

This compound is a substituted anthranilic acid derivative. Its purification is influenced by the physicochemical properties of its functional groups: the acidic carboxylic acid, the basic amino group, and the lipophilic trifluoromethoxy and bromo substituents. A successful purification strategy will effectively separate the target molecule from starting materials, reagents, and byproducts of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude product will depend on the synthetic route. Common impurities in the synthesis of similar substituted benzoic acids can include:

  • Unreacted starting materials: Depending on the specific synthesis, this could include precursors to the final molecule.

  • Over-brominated species: Di-brominated or other poly-halogenated byproducts can form if the bromination step is not carefully controlled.

  • Isomeric byproducts: In some synthetic routes, isomers with different substitution patterns on the aromatic ring may be formed. These can be particularly challenging to separate due to their similar physicochemical properties.

  • Reagents and catalysts: Residual acids, bases, or catalysts used in the synthesis may be present.

  • Hydrolysis products: If the trifluoromethoxy group is sensitive to the reaction conditions, byproducts from its hydrolysis may be present.

Q2: What is the best initial approach to purify my crude product?

A2: For many crystalline organic solids, recrystallization is the most efficient and scalable first-line purification technique. If your crude product is an oil or if recrystallization fails to remove key impurities, column chromatography or acid-base extraction should be considered. The choice of method will depend on the nature of the impurities and the scale of your purification.

Q3: My purified product is still colored. How can I remove colored impurities?

A3: Colored impurities are often non-polar, extended π-systems. During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

Troubleshooting Common Purification Issues

Issue Potential Cause(s) Recommended Solution(s)
"Oiling out" during recrystallization The solution is too concentrated, cooling is too rapid, or impurities are depressing the melting point.Reheat the solution to redissolve the oil, add more solvent to decrease saturation, and allow for slower cooling. Consider using a different solvent system.
No crystal formation upon cooling The solution is too dilute (too much solvent was used), or the solution is supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
Low yield after recrystallization Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated before hot filtration. Cool the filtrate in an ice bath to maximize crystal precipitation. The mother liquor can be concentrated to obtain a second, albeit less pure, crop of crystals.
Poor separation in column chromatography The chosen eluent system has a polarity that is too high or too low. The column may have been packed improperly.Systematically screen different solvent systems with varying polarities. Ensure the column is packed uniformly to avoid channeling. A slow gradient elution may be necessary to separate closely related impurities.
Emulsion formation during acid-base extraction The organic and aqueous layers have similar densities. Vigorous shaking can also lead to emulsions.Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Acid-Base Extraction

This technique exploits the acidic and basic functional groups of the target molecule to move it between an organic and an aqueous phase, leaving neutral impurities behind.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a weak base, such as a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. The amino group should remain largely protonated with a weak base. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The organic layer now contains neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and carefully acidify with a strong acid like HCl until the solution is acidic (test with pH paper). The protonated this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Column Chromatography

For challenging separations, especially with isomeric impurities, column chromatography is a valuable tool.

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is a good starting point for the stationary phase.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to screen for an effective eluent system. A good system will show good separation between your product and impurities with an Rf value for the product of around 0.3-0.4. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.

  • Column Packing: Prepare a slurry of the silica gel in the chosen eluent and carefully pack it into a column, ensuring there are no air bubbles or cracks.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Run the eluent through the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualization of Purification Workflow

PurificationWorkflow Crude_Product Crude this compound Initial_Assessment Initial Assessment: - Solid or Oil? - Nature of Impurities? Crude_Product->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization Crystalline Solid Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography Oily or Complex Mixture Acid_Base_Extraction Acid-Base Extraction Initial_Assessment->Acid_Base_Extraction Mainly Neutral Impurities Pure_Product Pure Product Recrystallization->Pure_Product Successful Troubleshooting Troubleshooting Recrystallization->Troubleshooting Unsuccessful Column_Chromatography->Pure_Product Successful Column_Chromatography->Troubleshooting Unsuccessful Acid_Base_Extraction->Pure_Product Successful Acid_Base_Extraction->Troubleshooting Unsuccessful Troubleshooting->Recrystallization Re-evaluate solvent Troubleshooting->Column_Chromatography Try different eluent

Technical Support Center: Synthesis of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (CAS No. 874774-41-1). This valuable building block is crucial in the development of novel pharmaceuticals and advanced materials, largely due to the unique electronic properties imparted by its trifluoromethoxy and bromo substituents.[1][2] However, its synthesis is not without challenges. The presence of the strongly activating amino group on the benzene ring makes the molecule highly susceptible to side reactions, particularly during the critical bromination step.

This guide provides in-depth, field-proven insights into the common impurities encountered during this synthesis, structured in a practical question-and-answer format. We will explore the causality behind impurity formation, offer robust troubleshooting protocols, and detail analytical methods for impurity profiling, ensuring you can achieve the highest possible purity for your downstream applications.

Frequently Asked Questions & Troubleshooting Guides

Question 1: What is the typical synthetic route for this compound, and what are the primary impurities I should anticipate?

Answer:

The most common and direct synthetic route involves the electrophilic bromination of the commercially available starting material, 2-Amino-5-(trifluoromethoxy)benzoic acid. The reaction is typically performed using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent, such as acetic acid.

The primary impurities arise directly from the high reactivity of the aniline ring. The amino group (-NH₂) is a powerful activating group, which strongly directs electrophiles to the ortho and para positions and significantly increases the nucleophilicity of the aromatic ring.[3] This leads to several potential impurities.

Common Impurities to Expect:

  • Unreacted Starting Material: Incomplete reaction leaving residual 2-Amino-5-(trifluoromethoxy)benzoic acid.

  • Poly-brominated Species: The highly activated ring can undergo multiple brominations, leading to di- and tri-brominated by-products. The most common of these is 2-Amino-3,x-dibromo-5-(trifluoromethoxy)benzoic acid.

  • Isomeric Impurities: While the bromine is directed to the 3-position (ortho to the -NH₂ group), small amounts of other isomers can form.

  • Reagent By-products: Succinimide is a direct by-product from the use of NBS.

The diagram below illustrates the primary reaction and the formation of the most significant impurity.

G cluster_main Primary Synthetic Pathway cluster_impurity Common Impurity Formation SM 2-Amino-5-(trifluoromethoxy)benzoic acid Product This compound (Target Molecule) SM->Product  NBS, Acetic Acid SM_unreacted Unreacted Starting Material SM->SM_unreacted Incomplete Reaction Impurity 2-Amino-3,x-dibromo-5-(trifluoromethoxy)benzoic acid (Poly-bromination Impurity) Product->Impurity  Excess NBS or  Prolonged Reaction Time

Caption: Synthetic pathway and major impurity formation.

Question 2: My post-bromination analysis (TLC/HPLC) shows multiple product peaks. Why is my reaction not selective, and what are these other compounds?

Answer:

This is a classic and frequently encountered issue stemming from the high reactivity of the aniline substrate. The lone pair of electrons on the amino group's nitrogen atom is delocalized into the benzene ring through resonance, massively increasing the ring's electron density and making it highly susceptible to electrophilic attack.[4][5] Even with stoichiometric control of the brominating agent, this heightened reactivity can lead to multiple brominations on the same molecule.

The most likely identities of your additional peaks are:

  • 2,4,6-tribromoaniline derivatives: Aniline itself reacts uncontrollably with bromine water to produce 2,4,6-tribromoaniline.[3][5] While the other substituents on your ring provide some steric hindrance and electronic influence, the formation of poly-brominated species is still highly favorable.

  • Dibromo Isomers: You are likely forming a mixture of dibromo-isomers, where a second bromine atom adds to another activated position on the ring.

The core issue is that the energy barrier for the second and even third bromination is comparable to the first, making it difficult to stop the reaction cleanly at the mono-brominated stage.

Question 3: How can I improve the selectivity of the bromination and prevent the formation of these poly-brominated impurities?

Answer:

The key to controlling this reaction is to temporarily reduce the activating influence of the amino group. This is achieved by protecting it as an acetamide, which significantly moderates its activating effect and provides steric hindrance, thereby favoring mono-substitution.

The workflow involves three main stages: Protection → Bromination → Deprotection .

G start Starting Material (2-Amino-5-(trifluoromethoxy)benzoic acid) protect Step 1: Protection (Acetylation) start->protect intermediate Protected Intermediate (2-Acetamido-5-(trifluoromethoxy)benzoic acid) protect->intermediate brominate Step 2: Selective Bromination intermediate->brominate bromo_intermediate Brominated Intermediate brominate->bromo_intermediate deprotect Step 3: Deprotection (Hydrolysis) bromo_intermediate->deprotect end Final Product (High Purity) deprotect->end

Sources

Technical Support Center: Synthesis of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with this synthesis and ultimately improve your product yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The primary route to this molecule involves the electrophilic bromination of 2-Amino-5-(trifluoromethoxy)benzoic acid. While seemingly straightforward, this reaction is often plagued by issues of low yield and the formation of hard-to-separate impurities. The electron-donating amino group strongly activates the aromatic ring, making it susceptible to over-bromination, while the trifluoromethoxy and carboxylic acid groups influence the regioselectivity of the reaction.

This guide will provide you with the necessary insights to control these factors and achieve a successful synthesis.

Core Synthesis Protocol

This protocol is an optimized procedure based on established methods for the bromination of substituted anilines and aminobenzoic acids.

Experimental Protocol: Bromination of 2-Amino-5-(trifluoromethoxy)benzoic acid

Materials:

  • 2-Amino-5-(trifluoromethoxy)benzoic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1.0 equivalent of 2-Amino-5-(trifluoromethoxy)benzoic acid in glacial acetic acid (approximately 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Brominating Agent Addition: Dissolve 1.05 equivalents of N-Bromosuccinimide (NBS) in glacial acetic acid and add it to the dropping funnel. Add the NBS solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold water.

  • Work-up:

    • If a precipitate forms, filter the crude product.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by a saturated sodium bicarbonate solution to neutralize excess acetic acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during the synthesis.

Low Yield

Q1: My final yield is consistently below 50%. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Let's break them down:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate temperature control.

    • Solution: Monitor the reaction closely using TLC or HPLC to ensure all the starting material has been consumed before quenching. While the reaction is run at low temperatures to control selectivity, ensure it proceeds to completion. If the reaction stalls, you can let it stir for a longer duration at 0-5 °C.

  • Product Loss During Work-up:

    • Cause: The product may have some solubility in the aqueous layer, especially if the pH is not optimal.

    • Solution: Ensure the aqueous layer is saturated with NaCl (brine) before extraction to decrease the solubility of the organic product in the aqueous phase. Perform multiple extractions with ethyl acetate to ensure complete recovery.

  • Side Reactions:

    • Cause: The primary cause of low yield is often the formation of byproducts, particularly the di-brominated species, 2-Amino-3,5-dibromo-(trifluoromethoxy)benzoic acid. The strong activating effect of the amino group makes the ring highly susceptible to a second bromination.

    • Solution:

      • Strict Stoichiometry: Use no more than 1.05 equivalents of NBS. Adding the NBS portion-wise or as a solution dropwise helps to maintain a low concentration of the brominating agent in the reaction mixture, disfavoring the second bromination.[1]

      • Temperature Control: Maintain the temperature strictly between 0-5 °C. Higher temperatures increase the reaction rate but decrease selectivity, leading to more di-bromination.[1]

Impurity Formation

Q2: I am observing a significant amount of a second, less polar spot on my TLC plate, which I suspect is a di-brominated byproduct. How can I confirm this and prevent its formation?

A2: Your suspicion is likely correct. The major byproduct in this reaction is the di-brominated analog.

  • Identification:

    • Mass Spectrometry (MS): This is the most definitive way to identify the byproduct. The di-brominated compound will have a characteristic isotopic pattern for two bromine atoms and a molecular weight corresponding to the addition of a second bromine atom.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a different signal pattern in the aromatic region compared to your desired mono-brominated product.

  • Prevention:

    • Control of Brominating Agent: As mentioned, precise control of the NBS stoichiometry is critical.

    • Solvent Choice: Glacial acetic acid is a common solvent. However, in some cases, using a less polar solvent might reduce the reactivity of the brominating agent and improve selectivity.[1]

    • Amino Group Protection: For challenging cases where di-bromination is persistent, protecting the amino group as an acetamide can be an effective strategy. The acetyl group is less activating than the amino group, allowing for more controlled mono-bromination. The protecting group can be removed in a subsequent step.

Q3: My final product has a persistent color, even after initial purification. What is the cause and how can I decolorize it?

A3: Colored impurities often arise from oxidation byproducts.

  • Cause: The amino group can be susceptible to oxidation, leading to colored impurities.

  • Solution:

    • Recrystallization with Activated Charcoal: Dissolve your crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the solution to cool and crystallize.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

Reaction Scale-Up Issues

Q4: I am trying to scale up the reaction, but my yield has dropped significantly and I am seeing more byproducts. What should I consider when scaling up?

A4: Scaling up reactions can present new challenges, primarily related to mass and heat transfer.

  • Heat Transfer: In a larger vessel, it is more difficult to maintain a uniform low temperature. "Hot spots" can develop, leading to increased rates of side reactions.

    • Solution: Use a reactor with efficient cooling and stirring. Ensure the addition of the brominating agent is slow enough to allow the cooling system to dissipate the heat generated.

  • Mixing: Inefficient stirring can lead to localized high concentrations of the brominating agent, promoting over-bromination.

    • Solution: Use a mechanical stirrer and ensure the stirring is vigorous enough to maintain a homogeneous mixture.

Data Summary

ParameterRecommended ConditionRationale
Starting Material 2-Amino-5-(trifluoromethoxy)benzoic acidPrecursor for bromination
Brominating Agent N-Bromosuccinimide (NBS)Milder and easier to handle than liquid bromine
Stoichiometry 1.05 eq. NBSMinimizes over-bromination
Solvent Glacial Acetic AcidGood solvent for starting material and reagent
Temperature 0-5 °CCrucial for controlling selectivity
Reaction Time 1-3 hours (monitored by TLC/HPLC)Ensures reaction goes to completion without excessive side reactions
Purification Recrystallization or Column ChromatographyTo remove byproducts and impurities

Visualizing the Workflow and Logic

Reaction Pathway

G cluster_0 Reaction cluster_1 Work-up & Purification Starting Material 2-Amino-5-(trifluoromethoxy)benzoic acid Product This compound Starting Material->Product Bromination @ 0-5°C Reagent NBS in Acetic Acid Reagent->Product Quench Ice Water Product->Quench Extraction Ethyl Acetate Quench->Extraction Washing Na2S2O3, NaHCO3, Brine Extraction->Washing Purification Recrystallization / Chromatography Washing->Purification Final Product Pure Product Purification->Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check TLC/HPLC Product Loss Product Loss Low Yield->Product Loss During Work-up Side Reactions Side Reactions Low Yield->Side Reactions Impurity spots Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time Solution Optimize Extraction Optimize Extraction Product Loss->Optimize Extraction Solution Control Stoichiometry & Temperature Control Stoichiometry & Temperature Side Reactions->Control Stoichiometry & Temperature Solution

Caption: Decision tree for troubleshooting low yield issues.

References

  • Bertini, S., et al. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis, 2009(1), 118-122.
  • LookChem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]

  • Beilstein Journals. (2011). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • ResearchGate. (2017). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting strategies to optimize your results.

Overview of the Primary Synthetic Route

The most common and direct method for synthesizing this compound is through the regioselective electrophilic bromination of its precursor, 2-Amino-5-(trifluoromethoxy)benzoic acid. The reaction is typically performed using an electrophilic bromine source like N-Bromosuccinimide (NBS) in a suitable solvent, such as glacial acetic acid.

The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The potent activating and ortho-, para--directing nature of the amino (-NH₂) group is the dominant influence. Since the position para to the amine is occupied by the trifluoromethoxy group, electrophilic attack is directed to the ortho positions. The C3 position is sterically more accessible than the C6 position, making 3-bromo the major desired product.

Caption: Primary synthetic route to the target compound.

Troubleshooting Guide: Side Reactions & Impurities

This section addresses the most common issues encountered during the bromination step in a question-and-answer format.

Q1: My reaction produces a significant amount of a di-brominated impurity. Why is this happening and how can I prevent it?

Answer: This is the most frequently observed side reaction. The formation of a di-bromo adduct, primarily 2-Amino-3,6-dibromo-5-(trifluoromethoxy)benzoic acid, occurs when the product of the first bromination undergoes a second electrophilic substitution.

Causality: The strong activating effect of the amino group makes the product, this compound, still sufficiently nucleophilic to react with any remaining brominating agent. The second bromine atom will add to the other, more sterically hindered ortho position (C6). This issue is often exacerbated by poor control over stoichiometry or temperature. Studies on analogous compounds have identified di-brominated species as common impurities in similar reaction systems[1].

Mitigation Strategies:

  • Stoichiometry Control: Use a precise molar equivalent of N-Bromosuccinimide (NBS), typically ranging from 1.0 to a slight excess of 1.05 equivalents. A large excess of NBS will inevitably lead to over-bromination.

  • Controlled Reagent Addition: Add the NBS portion-wise or as a solution via an addition funnel over an extended period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the electrophile, favoring mono-bromination.

  • Temperature Management: Maintain a low reaction temperature, starting at 0°C during the addition of NBS and allowing the reaction to slowly warm to room temperature. Higher temperatures increase the reaction rate indiscriminately, promoting the formation of the di-bromo side product.

ParameterStandard ProtocolTo Reduce Di-bromination
NBS Stoichiometry 1.1 - 1.2 eq.1.0 - 1.05 eq.
Temperature Room Temperature0°C, then slow warm-up
NBS Addition Single portionPortion-wise over 1 hr
Monitoring Endpoint checkTLC/LC-MS every 30 min
Q2: My mass spectrometry analysis shows a product missing the carboxylic acid group (-44 Da). What is this side reaction?

Answer: You are observing the product of a decarboxylation reaction, which would be 2-bromo-4-(trifluoromethoxy)aniline. This side reaction is particularly prevalent in acidic media at elevated temperatures.

Causality: Substituted aminobenzoic acids are known to undergo decarboxylation in acidic aqueous solutions[2][3]. The mechanism involves protonation of the aromatic ring, followed by the loss of carbon dioxide. While glacial acetic acid is not a strongly acidic medium, heating the reaction mixture significantly accelerates this undesired pathway. Some modern methods achieve decarboxylation under milder conditions, but these typically require specific catalysts or photo-induction, highlighting the thermal sensitivity of this transformation[4].

Mitigation Strategies:

  • Strict Temperature Control: This is the most critical factor. The reaction should never be heated to accelerate conversion. Maintaining the temperature at or below room temperature is essential to suppress decarboxylation.

  • Minimize Reaction Time: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure to the acidic conditions.

Side_Reactions SM Starting Material (2-Amino-5-(trifluoromethoxy)benzoic acid) P Desired Product (3-Bromo) SM->P + NBS (1 eq) Low Temp DCP Decarboxylated Impurity (2-bromo-4-(trifluoromethoxy)aniline) SM->DCP Heat (Δ) Acidic Medium DP Di-bromo Impurity (3,6-Dibromo) P->DP + NBS (>1 eq) Higher Temp P->DCP Heat (Δ) Acidic Medium

Caption: Key side reactions originating from the desired product.

Q3: My reaction is sluggish and shows a significant amount of unreacted starting material, even after several hours. What could be the cause?

Answer: Incomplete conversion is typically due to issues with reagent quality or insufficient activation.

Causality: N-Bromosuccinimide is sensitive to moisture and can degrade over time, losing its activity. If the reagent is old or has been improperly stored, it will not be an effective source of electrophilic bromine.

Mitigation Strategies:

  • Reagent Quality: Use a fresh bottle of NBS or recrystallize old NBS from water before use. Store it in a desiccator.

  • Reaction Monitoring: Do not rely solely on time. Use TLC or LC-MS to track the disappearance of the starting material. If the reaction stalls, a small additional charge of fresh NBS (e.g., 0.05 eq) can be considered, but be cautious of promoting di-bromination.

  • Solvent: Ensure you are using glacial acetic acid (anhydrous). The presence of significant water can affect the reactivity of NBS.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying the final product?

A1: The most effective method for removing common impurities like the di-bromo adduct and residual starting material is recrystallization .

  • Solvent Systems: A mixture of ethanol and water, or acetic acid and water, often provides good results. Dissolve the crude product in the minimum amount of hot solvent (e.g., ethanol) and slowly add the anti-solvent (water) until turbidity persists. Allow it to cool slowly to obtain pure crystals.

  • Chromatography: While silica gel column chromatography can be used, it may be challenging due to the polar nature of the amino and carboxylic acid groups. It is often reserved for purifying small quantities or for isolating and characterizing impurities.

Q2: How stable is the trifluoromethoxy (-OCF3) group during this synthesis?

A2: The trifluoromethoxy group is exceptionally stable under these reaction conditions. It is known to be robust and inert towards heating and both acidic or basic conditions, significantly more so than a standard methoxy group[5][6]. Cleavage of the -OCF3 group is not a side reaction of concern during this electrophilic bromination.

Q3: What analytical techniques are essential for this process?

A3: A combination of techniques is crucial for success:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the mass of the desired product and key impurities (e.g., starting material, di-bromo, decarboxylated products) during the reaction and in the final product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of the final product's purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for unambiguous structural confirmation of the final product and for characterizing any isolated impurities.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow cluster_0 Reaction Analysis cluster_1 Problem Diagnosis & Solution Start Analyze Crude Reaction Mixture by LC-MS CheckPurity Is Desired Product the Major Peak? Start->CheckPurity CheckImpurities Identify Major Impurities by Mass CheckPurity->CheckImpurities No Purify Proceed to Purification (Recrystallization) CheckPurity->Purify Yes DiBromo Mass = Product + 78/80 Da (Di-bromination) CheckImpurities->DiBromo Di-bromo Decarbox Mass = Product - 44 Da (Decarboxylation) CheckImpurities->Decarbox Decarboxylated StartMat Mass = Starting Material (Incomplete Reaction) CheckImpurities->StartMat Starting Material Sol_DiBromo Solution: 1. Reduce NBS to 1.05 eq 2. Add NBS slowly at 0°C 3. Monitor closely DiBromo->Sol_DiBromo Sol_Decarbox Solution: 1. Maintain Temp < 25°C 2. Do not heat reaction 3. Minimize reaction time Decarbox->Sol_Decarbox Sol_StartMat Solution: 1. Use fresh/pure NBS 2. Ensure anhydrous solvent 3. Monitor until SM is consumed StartMat->Sol_StartMat

Caption: A decision-making workflow for troubleshooting.

References
  • Los, J. M., Rekker, R. F., & Tonsbeek, C. H. T. (1967). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Recueil des Travaux Chimiques des Pays-Bas, 86(7), 622-640. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

  • Scite.ai. Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. (Note: While not a direct reference, this review and related literature discuss the general stability of fluorinated groups, corroborating information from other sources). A relevant discussion on Reddit provides anecdotal but chemically sound insights into the stability comparison. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • ResearchGate. The Stability and Reactivity of Tri-, Di-, and Monofluoromethyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. [Link]

  • Zhang, L., & Li, Y. (2018). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 57(51), 16812-16816. [Link]

  • Begic, S., & Purg, M. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 90(1), 127-132. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic and steric properties of this substrate, featuring an electron-donating amino group, an electron-withdrawing trifluoromethoxy group, and a coordinating carboxylic acid, present specific challenges that require careful optimization of reaction conditions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of this compound in palladium-catalyzed cross-coupling reactions.

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the molecule's multifunctional nature:

  • Coordinating Groups: The free amino (-NH₂) and carboxylic acid (-COOH) groups can coordinate to the palladium catalyst, potentially inhibiting its activity or altering its catalytic cycle.

  • Side Reactions: The presence of the amino group can promote side reactions such as hydrodehalogenation (replacement of bromine with hydrogen).[1] The carboxylic acid group can lead to decarboxylation under certain conditions, especially at elevated temperatures.[2][3][4]

  • Steric Hindrance: The ortho-amino group can sterically hinder the approach of coupling partners to the palladium center.

  • Solubility: The zwitterionic nature of the molecule can lead to poor solubility in common aprotic organic solvents, affecting reaction kinetics.[5][6]

Q2: Is it necessary to protect the amino or carboxylic acid groups before coupling?

A2: While not always mandatory, protection can significantly improve reaction outcomes, particularly if hydrodehalogenation is a major side reaction.

  • N-Protection: Protecting the amino group, for instance as a Boc-carbamate, can suppress dehalogenation by reducing its coordinating ability.[1]

  • O-Protection/Activation: The carboxylic acid is often converted to an ester (e.g., methyl or ethyl ester) to improve solubility in organic solvents and prevent potential decarboxylation. Alternatively, it can be used as the carboxylate salt by employing a suitable base.

Q3: What are the most suitable types of coupling reactions for this substrate?

A3: This substrate is amenable to several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[7]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[8][9]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[10][11]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[12][13]

The choice of reaction will depend on the desired final product. Each of these reactions will require specific optimization of the catalyst system, base, and solvent.

II. Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during coupling reactions with this compound.

Issue 1: Low or No Conversion of Starting Material
Potential CauseRecommended Solution(s)
Catalyst Inactivity or Decomposition Choice of Catalyst: For Suzuki-Miyaura and Buchwald-Hartwig reactions, consider using modern, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and their corresponding palladium precatalysts (G3 or G4).[1][14] These ligands can accelerate the rate-limiting steps of oxidative addition and reductive elimination.[15] • Catalyst Loading: If low conversion persists, incrementally increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.
Suboptimal Base Base Strength: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ or K₃PO₄ are often effective and can help to avoid base-sensitive functional group degradation.[16][17] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS are typically required.[8][14] • Base Stoichiometry: Ensure at least 2-3 equivalents of base are used, especially when the carboxylic acid is unprotected, as it will consume one equivalent.
Poor Solubility Solvent Screening: The substrate's solubility can be limited.[5] Screen a range of solvents. For Suzuki couplings, polar aprotic solvents like dioxane, DMF, or a mixture of toluene and water are common.[1][18] For Buchwald-Hartwig reactions, anhydrous toluene or dioxane are often preferred.[19][20] • Esterification: Converting the carboxylic acid to a methyl or ethyl ester can significantly improve solubility in less polar organic solvents.
Low Reaction Temperature Temperature Optimization: Gradually increase the reaction temperature in 10-15 °C increments. Typical temperature ranges are 80-120 °C.[18] Be mindful that excessively high temperatures can lead to catalyst decomposition or decarboxylation.[2]
Issue 2: Significant Formation of Side Products
Side ProductPotential CauseRecommended Solution(s)
Hydrodehalogenation Product (2-Amino-5-(trifluoromethoxy)benzoic acid)The free amino group can facilitate the formation of palladium hydride species, which lead to reductive dehalogenation.[1]N-Protection: Protect the amino group as a Boc-carbamate.[1] • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[1] • Base Selection: Use a milder base like K₃PO₄ or Cs₂CO₃.
Decarboxylation Product (2-Amino-3-bromo-5-(trifluoromethoxy)benzene)The carboxylic acid group can be lost as CO₂ at elevated temperatures, particularly in the presence of certain catalysts and bases.[2][3][4]Lower Temperature: Optimize the reaction to proceed at the lowest possible temperature. • Esterification: Convert the carboxylic acid to an ester to prevent decarboxylation. • Base Choice: Avoid strongly basic conditions where possible, or use bases known to be less prone to promoting decarboxylation.
Homocoupling of Coupling Partner (e.g., Biaryl from Boronic Acid)This can occur if the transmetalation step is slow or if the palladium catalyst promotes self-coupling of the organometallic reagent.Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or other coupling partner. • Slower Addition: In some cases, slow addition of the coupling partner can minimize homocoupling.

III. Experimental Protocols & Methodologies

The following are starting-point protocols that should be optimized for your specific coupling partner and experimental setup.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical setup for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium precatalyst, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, acidify the aqueous layer with 1M HCl, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for purification.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N coupling with a primary or secondary amine.

Materials:

  • This compound, methyl ester (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the methyl ester of the starting material, the palladium precatalyst, and NaOt-Bu to an oven-dried reaction vessel.

  • Add the amine coupling partner and anhydrous, degassed toluene.

  • Seal the vessel and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate for purification.

IV. Visualized Workflows and Mechanisms

Troubleshooting Decision Tree

This diagram provides a logical workflow for addressing common issues in the optimization process.

Caption: A decision tree for troubleshooting coupling reactions.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)Lu2082 PdII_Aryl Ar-Pd(II)Lu2082-Br Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)Lu2082-R PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-R PdII_Trans->Product ArBr Ar-Br ArBr->Pd0 Boronic R-B(OH)u2082 Boronic->PdII_Aryl Base Base (e.g., Ku2083POu2084) Base->Boronic Activation

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

V. References

  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids - PMC. Retrieved from

  • Royal Society of Chemistry. (2024, May 8). Advancements in double decarboxylative coupling reactions of carboxylic acids. Retrieved from

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from

  • Royal Society of Chemistry. (2019, March 18). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Retrieved from

  • ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from

  • Royal Society of Chemistry. (2022, April 30). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Retrieved from

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from

  • Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: 4-Amino-3-bromobenzoic Acid Cross-Coupling Reactions. Retrieved from

  • National Institutes of Health. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. Retrieved from

  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. Retrieved from

  • BenchChem. (n.d.). Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole. Retrieved from

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from

  • National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Retrieved from

  • ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Reactions for 2-Bromo-5-(trifluoromethyl)aniline. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions. Retrieved from

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from

  • Semantic Scholar. (2017, July 12). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from

  • ResearchGate. (n.d.). Optimization of the Suzuki cross‐coupling reaction using 2 (1 eq),.... Retrieved from

  • National Institutes of Health. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. Retrieved from

  • National Institutes of Health. (n.d.). A Catalogue of Orthogonal Complementary Ligand Pairings for Palladium(II) Complexes - PMC - PubMed Central. Retrieved from

  • ResearchGate. (2021, October 26). (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from

  • Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from

  • ResearchGate. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from

  • ResearchGate. (n.d.). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from

  • ResearchGate. (2025, August 10). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from

  • ChemBK. (n.d.). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. Retrieved from

  • Wikipedia. (n.d.). Heck reaction. Retrieved from

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)aniline in Organic Solvents. Retrieved from

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from

  • ScienceDirect. (2025, August 5). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from

  • BLDpharm. (n.d.). 1434631-44-3|2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid. Retrieved from

  • YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from

  • Synquest Labs. (n.d.). 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid. Retrieved from

  • National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Retrieved from

  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Retrieved from

  • ResearchGate. (2020, July 29). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from

  • ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from

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troubleshooting guide for reactions involving 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (CAS No. 874774-41-1). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. My goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play, enabling you to anticipate and overcome synthetic hurdles. The unique substitution pattern of this molecule—featuring a sterically accessible bromine for cross-coupling, an ortho-directing amino group, an acidic carboxyl moiety, and a strongly electron-withdrawing trifluoromethoxy group—presents a specific set of challenges and opportunities.

Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving the starting material for my reaction. What are the recommended solvents?

A: The solubility of this compound is influenced by its amphiphilic nature: the lipophilic trifluoromethoxy group and the polar amino and carboxylic acid groups.

For direct use in coupling reactions, which are often run under anhydrous conditions, polar aprotic solvents are the best starting point.

  • Recommended Solvents: Tetrahydrofuran (THF), 1,4-dioxane, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Gentle heating may be required for complete dissolution.

However, a critical issue arises when a base is added for cross-coupling reactions. The carboxylic acid is deprotonated to its corresponding carboxylate salt. This salt often has poor solubility in purely organic solvents, which can stall the reaction.

  • Troubleshooting Poor Solubility of the Carboxylate Salt:

    • Utilize a Mixed Solvent System: Adding water to solvents like 1,4-dioxane or THF (e.g., a 4:1 or 5:1 ratio of organic solvent to water) can significantly improve the solubility of the carboxylate salt, facilitating the reaction.[1]

    • Base Selection: The choice of counter-ion on the base can affect solubility. For instance, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer different solubility profiles compared to sodium carbonate (Na₂CO₃).

Always perform a small-scale solubility test with your specific reaction conditions before committing to a large-scale experiment.

Q2: My Suzuki-Miyaura coupling reaction with this substrate is failing or giving a very low yield. What are the most common causes and how can I fix them?

A: Low yields in Suzuki couplings involving this substrate are common and typically stem from a combination of steric hindrance, catalyst inhibition, and side reactions. The ortho-amino group can sterically hinder the approach to the bromine atom, and both the amino and the deprotonated carboxylate groups can coordinate to the palladium catalyst, potentially leading to deactivation.[1]

dot

Caption: A logical workflow for troubleshooting low yields.

Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice are Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. The steric hindrance from the ortho-amino group requires a more robust catalytic system.

    • Action: Employ bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands"). These ligands promote the formation of a highly active, coordinatively unsaturated palladium center that can access the sterically congested C-Br bond.[2]

    • Recommended Ligands: XPhos, SPhos, RuPhos.

    • Palladium Source: Use reliable pre-catalysts like Pd₂(dba)₃ or pre-formed palladacycles.

  • Base and Solvent Selection: As discussed in Q1, the base deprotonates the carboxylic acid. An inappropriate base or solvent can lead to poor solubility and reactivity.

    • Action: Use a moderately strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) is often a superior choice for challenging couplings.[3] If solubility is an issue, switch to a dioxane/water solvent system.

  • Preventing Side Reactions: The most common side reaction is protodebromination (loss of the bromine atom).

    • Action:

      • Ensure Anhydrous Conditions (if not using a water co-solvent): Traces of water can be a proton source. Use freshly dried solvents and reagents.[3]

      • Thorough Degassing: Oxygen can degrade the Pd(0) catalyst and promote homocoupling of the boronic acid.[1] Degas your solvent and reaction mixture thoroughly with nitrogen or argon bubbling or via freeze-pump-thaw cycles.

      • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.[3]

ParameterRecommendation for Suzuki CouplingRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%)Reliable sources for generating the active Pd(0) catalyst in situ.
Ligand XPhos, SPhos, RuPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands are essential to overcome steric hindrance and promote efficient catalytic turnover.[4]
Base K₃PO₄, Cs₂CO₃ (2-3 equivalents)Effective in activating the boronic acid without causing excessive side reactions.[3]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene, THFMixed aqueous systems improve the solubility of the carboxylate salt intermediate.[1]
Temperature 80 - 110 °CBalances reaction rate against potential for catalyst decomposition and side reactions.
Q3: My Buchwald-Hartwig amination is sluggish. How should I optimize the conditions for C-N bond formation?

A: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds with this substrate.[5][6] Similar to Suzuki coupling, success hinges on overcoming the steric and electronic challenges of the starting material. The principles of ligand and base selection are paramount.

  • Ligand Selection is Key: The choice of ligand is arguably the most critical parameter. For coupling with primary or secondary amines, bulky biarylphosphine ligands are again the top choice.

    • Action: Use ligands like XPhos or the Josiphos family. For sterically demanding coupling partners, consider using a ligand specifically designed for such transformations.[7][8]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.

    • Action: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common and effective choices. Ensure the base is fresh and handled under inert conditions.

  • Solvent: Anhydrous, non-protic solvents are required.

    • Action: Toluene or 1,4-dioxane are standard choices that perform well.

ParameterRecommendation for Buchwald-HartwigRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%)Standard and effective pre-catalysts.
Ligand XPhos, CyPF-tBu (Josiphos type) (1.1-1.2 eq. relative to Pd)These ligands are proven to be effective for challenging C-N couplings.[7][9]
Base NaOtBu, KOtBu, LHMDS (1.5-2.0 equivalents)Strong, non-nucleophilic bases required for the catalytic cycle.[7]
Solvent Toluene, 1,4-Dioxane (anhydrous)Standard inert solvents for this transformation.
Temperature 90 - 110 °CSufficient thermal energy is typically required to drive the reaction to completion.

dot

Caption: Key functional groups and their experimental impact.

Q4: What are the best strategies for purifying the final product, which is also a substituted benzoic acid?

A: Purifying substituted benzoic acids can be challenging due to their polarity and potential to streak on silica gel.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step.

    • Protocol: Cool the reaction mixture, dilute with an organic solvent like ethyl acetate (EtOAc), and wash with water. To ensure the product is in its neutral form for extraction, acidify the aqueous layer with 1M HCl to a pH of ~2-3, then extract with EtOAc or Dichloromethane (DCM). The product should now be in the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Recrystallization: This is often the most effective method for purifying benzoic acids and can provide material of very high purity.[10][11]

    • Solvent Screening: Test solvents like ethanol/water, isopropanol, or toluene. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used.

    • Modifier: To prevent streaking on silica gel, it is often necessary to add a small amount of acetic acid (0.5-1%) to the eluent (e.g., Hexane/EtOAc + 1% AcOH). This keeps the carboxylic acid protonated and minimizes interactions with the stationary phase.

  • Sublimation: For some benzoic acid derivatives, sublimation under vacuum can be a powerful purification technique, especially for removing non-volatile impurities.[12][13]

Experimental Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling

This procedure is a robust starting point for either Suzuki or Buchwald-Hartwig reactions and should be optimized for your specific substrates.

  • Setup: To a dry Schlenk tube or vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the coupling partner (boronic acid or amine, 1.1-1.5 eq.), the base (2-3 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2.2-4.4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous/degassed solvent (e.g., Toluene or 1,4-Dioxane/H₂O) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Proceed with the aqueous workup as described in Q4.

  • Purification: Purify the crude product by recrystallization or column chromatography.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
  • Synquest Labs. 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid Safety Data Sheet.
  • BenchChem. Common side reactions in the synthesis of substituted benzoic acids.
  • PMC - PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Google Patents. US1686913A - Purification of benzoic acid and its derivatives.
  • PMC - NIH. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • BenchChem. Managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline.
  • Wikipedia. Buchwald–Hartwig amination.
  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Google Patents. US4092353A - Process for the purification of benzoic acid.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole.
  • PubMed Central. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine.
  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • NIST. Preparation of benzoic acid of high purity.
  • ResearchGate. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • BenchChem. Technical Support Center: Suzuki Coupling of 4-Amino-3-bromobenzoic acid.

Sources

Technical Support Center: Large-Scale Synthesis of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this critical intermediate. The unique electronic properties imparted by the trifluoromethoxy group make this molecule a valuable building block in medicinal and agrochemical research.[1][2] However, its synthesis, particularly at a larger scale, presents distinct challenges related to regioselectivity, reaction control, and purification.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities. Our goal is to equip you with the technical insights and practical solutions needed for a safe, efficient, and reproducible synthesis.

Synthetic Pathway Overview

The most common and direct route to this compound involves the electrophilic bromination of its precursor, 2-Amino-5-(trifluoromethoxy)benzoic acid. The reaction is typically performed using a brominating agent in a suitable solvent.

Synthesis_Workflow SM 2-Amino-5-(trifluoromethoxy)benzoic acid Product 2-Amino-3-bromo-5- (trifluoromethoxy)benzoic acid SM->Product Electrophilic Bromination Reagent Brominating Agent (e.g., NBS) Reagent->Product Solvent Solvent (e.g., Acetic Acid) Solvent->Product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Navigating Synthesis Challenges

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My bromination reaction is yielding a mixture of isomers and a significant amount of the 2-amino-3,5-dibromo byproduct. How can I improve the regioselectivity?

Root Cause Analysis: This is a classic challenge in electrophilic aromatic substitution. The starting material has two activating groups: the amino (-NH₂) group and the trifluoromethoxy (-OCF₃) group. The -NH₂ group is a powerful ortho-, para-director, while the -OCF₃ group is a deactivating group but also an ortho-, para-director. The desired product requires bromination ortho to the strongly activating amino group. However, over-bromination can occur at the other activated position, leading to the dibromo- species.

Solutions & Best Practices:

  • Choice of Brominating Agent: Using elemental bromine (Br₂) can be too reactive, leading to poor selectivity and over-bromination. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent, often preferred for substrates like this.[3][4][5] It generates a low concentration of bromine in situ, which helps control the reaction.

  • Controlled Reagent Addition: On a large scale, the controlled addition of the brominating agent is critical.[6] A slow, subsurface addition of the NBS solution allows the reaction to consume the bromine as it is generated, minimizing localized high concentrations that lead to side products.

  • Temperature Management: Run the reaction at a controlled, lower temperature (e.g., 0°C to room temperature).[5] While higher temperatures can increase the reaction rate, they often decrease selectivity. Exothermic events can lead to temperature spikes, exacerbating the formation of byproducts.

  • Solvent Selection: Acetic acid is a commonly used solvent that can moderate the reaction and often aids in precipitating the product upon formation, which can help prevent further reaction.[5]

Troubleshooting_Regioselectivity cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Problem: Poor Regioselectivity (Dibromo- & Isomeric Impurities) Cause1 High Reactivity of Brominating Agent (Br₂) Problem->Cause1 Cause2 Poor Reagent Addition Control Problem->Cause2 Cause3 Inadequate Temperature Control Problem->Cause3 Solution1 Use Milder Agent (e.g., NBS) Cause1->Solution1 Mitigates Solution2 Implement Slow, Controlled Dosing Cause2->Solution2 Mitigates Solution3 Maintain Lower Reaction Temperature Cause3->Solution3 Mitigates

Caption: Troubleshooting logic for poor regioselectivity.

Q2: The bromination is highly exothermic. What are the critical safety considerations for scale-up to prevent a thermal runaway?

Root Cause Analysis: Bromination reactions are notoriously exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. If the rate of heat generation exceeds the rate of heat removal, the temperature can rise uncontrollably, leading to a dangerous thermal runaway.[6][7]

Solutions & Best Practices:

  • Thermal Hazard Assessment: Before any scale-up, perform a thorough thermal hazard assessment using techniques like Reaction Calorimetry (RC1) or Adiabatic Calorimetry.[3] This provides critical data on the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and potential for secondary decomposition reactions.

  • Reactor and Cooling Capacity: Ensure the reactor is appropriately sized and has a robust cooling system capable of handling the total heat flow of the reaction. The choice of reactor material should also be considered due to the corrosive nature of reagents like bromine.[6]

  • Semi-Batch Operation: A semi-batch process, where the brominating agent is added gradually to the starting material, is the standard for controlling such reactions.[3] The addition rate should be directly linked to the cooling capacity of the reactor to ensure the temperature remains within a safe range.

  • Emergency Planning: Have a clear emergency plan in place. This includes a quenching strategy (e.g., a pre-chilled quenching agent that can be rapidly added) and ensuring the reactor is equipped with appropriate pressure relief systems.

Q3: How can I effectively isolate and purify the final product on a large scale to meet pharmaceutical-grade specifications?

Root Cause Analysis: The crude product mixture may contain unreacted starting materials, the dibromo- byproduct, and residual solvent or reagents. Achieving high purity (>99%) requires a well-designed work-up and purification protocol.

Solutions & Best Practices:

  • Controlled Precipitation/Crystallization: The product often precipitates directly from the reaction mixture (e.g., when using acetic acid).[5] Controlling the cooling rate after the reaction is complete can influence crystal size and purity.

  • Filtration and Washing: The precipitated solid should be collected by filtration. A thorough washing of the filter cake is crucial.

    • Aqueous Wash: A wash with water can help remove residual acid (like acetic acid) and any inorganic salts.

    • Organic Solvent Wash: A wash with a non-polar solvent like petroleum ether or heptane can remove non-polar organic impurities, including residual NBS or succinimide.[5]

  • Recrystallization: For achieving the highest purity, a final recrystallization step is often necessary. The choice of solvent system is critical and must be determined experimentally. A good solvent system will dissolve the product at an elevated temperature but show poor solubility at lower temperatures, while impurities remain in the mother liquor.

  • Drying: The final product should be dried under vacuum at a moderate temperature to remove residual solvents without causing product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis? The most direct precursor and common starting material is 2-Amino-5-(trifluoromethoxy)benzoic acid. This compound itself can be synthesized through various methods, but it is often commercially available.

Q2: Which brominating agent is recommended for industrial scale, Br₂ or NBS? While elemental bromine (Br₂) is less expensive, N-Bromosuccinimide (NBS) is generally recommended for large-scale synthesis of this particular compound due to its superior safety profile and higher selectivity.[3][4] NBS is a solid, making it easier and safer to handle than liquid bromine. Its ability to provide a slow, controlled release of bromine helps minimize the formation of byproducts and improves control over the exothermic reaction.[3][6]

Q3: What analytical methods are essential for monitoring the reaction and ensuring final product quality? A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for monitoring the consumption of the starting material and the formation of the product and byproducts. It is also used to determine the purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of the product and any impurities, confirming their structures.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the final structure of the product and ensuring the bromine has been installed at the correct position.

Q4: What are the primary safety hazards associated with this process? The main hazards include:

  • Corrosive Materials: Brominating agents (NBS, Br₂) and acidic solvents (acetic acid) are corrosive and require appropriate personal protective equipment (PPE), including gloves, goggles, and face shields.[7][8][9]

  • Exothermic Reaction: As detailed in the troubleshooting section, the potential for a thermal runaway is a significant risk that must be managed with proper engineering controls.[3][6]

  • Respiratory Hazards: Handling solid reagents like NBS can generate dust. Vapors from bromine and acetic acid are irritating to the respiratory system. All operations should be conducted in a well-ventilated area or a fume hood.[8][9]

Exemplary Laboratory Protocol

This protocol is a representative lab-scale procedure adapted from literature precedents and should be optimized for specific equipment and scaled with appropriate safety reviews.[5]

Reaction: Bromination of 2-Amino-5-(trifluoromethoxy)benzoic acid

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Amino-5-(trifluoromethoxy)benzoic acid221.1422.1 g0.101.0
N-Bromosuccinimide (NBS)177.9818.7 g0.1051.05
Glacial Acetic Acid60.05250 mL--

Procedure:

  • Setup: Equip a 500 mL jacketed reactor with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

  • Charging: Charge the reactor with 2-Amino-5-(trifluoromethoxy)benzoic acid (22.1 g, 0.10 mol) and glacial acetic acid (250 mL).

  • Cooling: Start the stirrer and cool the resulting slurry to 0-5°C using a circulating chiller.

  • Reagent Addition: Once the temperature is stable, add the N-Bromosuccinimide (18.7 g, 0.105 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for 16 hours. Monitor the reaction progress by HPLC.

  • Work-up: Upon completion, a precipitate should be present. Filter the reaction mixture and wash the collected solid cake with cold water (2 x 50 mL) to remove acetic acid, followed by cold petroleum ether (2 x 50 mL) to remove organic residues.

  • Drying: Dry the resulting beige solid in a vacuum oven at 50°C to a constant weight.

  • Analysis: Analyze the final product for purity (HPLC), identity (¹H NMR, LC-MS), and yield. Expected yield is typically in the 60-70% range.

References
  • Benchchem. (n.d.). Navigating the Scale-Up of 3-Bromopropanal Reactions: A Technical Support Center.
  • Princeton University Environmental Health and Safety. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone.
  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]

  • Wegner, J., et al. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of halogenated benzoic acids.
  • Synquest Labs. (2019). 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid Safety Data Sheet.
  • Google Patents. (n.d.). Method for producing 2-halogenated benzoic acids.
  • (n.d.). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.
  • Google Patents. (n.d.). Method for producing substituted anthranilic acid derivatives.
  • Tlili, A., et al. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Som, P. (n.d.). THE SYNTHESIS OF ANTHRANILIC ACID, TRYPTOPHAN, AND SULFENYL CHLORIDE ANALOGUES, AND ENZYMATIC STUDIES. UGA Open Scholar. Retrieved from [Link]

  • Bégué, J. P., & Bonnet-Delpon, D. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Deprotection Strategies for 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for handling derivatives of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, but its successful manipulation hinges on robust and selective deprotection strategies. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges during the deprotection of its amine and carboxylic acid functionalities.

Section 1: Amine Deprotection Strategies

The aniline nitrogen in this substrate is moderately nucleophilic but can be sensitive to harsh conditions. The most common protecting groups are carbamates like Boc and Cbz.

tert-Butoxycarbonyl (Boc) Group Deprotection

The Boc group is a cornerstone of modern synthesis due to its stability in a wide range of conditions and its facile removal under acidic protocols.

  • Q1: What is the mechanism of TFA-mediated Boc deprotection? The cleavage is an acid-catalyzed elimination. The process involves the protonation of the Boc group's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA).[1] This protonation destabilizes the group, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine, which is then protonated by the excess acid to form a salt.[1][2]

  • Q2: My Boc deprotection is slow or incomplete. What are the likely causes? Several factors can lead to incomplete deprotection:

    • Insufficient Acid: The stoichiometry or concentration of TFA might be too low. The reaction rate can show a second-order dependence on the acid's concentration.[1]

    • Inadequate Time or Temperature: Most deprotections are effective at room temperature, but challenging or sterically hindered substrates may require longer reaction times or gentle warming.[1][3]

    • Reagent Quality: Ensure your TFA is fresh and the reaction solvent (typically Dichloromethane - DCM) is anhydrous. Water can interfere with the reaction.[4]

  • Q3: I'm seeing unexpected side products in my LC-MS. What are they and how can I prevent them? The primary side reaction is alkylation from the reactive tert-butyl cation generated during cleavage.[1][5] This cation can attack nucleophilic sites on your molecule, particularly electron-rich aromatic rings. To prevent this, it is crucial to use a "cation scavenger" in the reaction mixture. Common scavengers like triisopropylsilane (TIS), anisole, or thioanisole effectively trap the tert-butyl cation before it can cause unwanted alkylation.[4]

This workflow provides a logical sequence to diagnose and resolve common issues.

graph TD { A[Incomplete Deprotection Observed] --> B{Check Reagents}; B -->|TFA/Solvent Old| C[Use Fresh Anhydrous Reagents]; B -->|Reagents OK| D{Increase Acid/Time}; D --> E[Increase TFA to 50% in DCM, extend time to 2h]; E --> F{Still Incomplete?}; F -->|Yes| G[Consider Alternative Acid: 4M HCl in Dioxane]; F -->|No| H[Reaction Complete. Proceed to Workup.]; A --> I{Side Products Observed}; I --> J[Add Cation Scavenger (e.g., 5% TIS or Anisole)]; J --> H; G --> H; } Caption: Troubleshooting workflow for Boc deprotection.
  • Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) to the desired concentration (typically 20-50% v/v).[4][6] If scavengers are required, add them to the DCM solution before the acid.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Proceed with aqueous workup by dissolving the residue in an appropriate organic solvent and washing with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid and free the amine.[6]

Benzyloxycarbonyl (Cbz) Group Deprotection

The Cbz group is prized for its stability to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[7] Its removal is most commonly achieved via catalytic hydrogenolysis.

  • Q1: What is the mechanism of Cbz deprotection by hydrogenolysis? The reaction involves the use of a metal catalyst, typically Palladium on Carbon (Pd/C), and a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[7] The process involves the cleavage of the benzyl C-O bond, releasing toluene, carbon dioxide, and the free amine.[7]

  • Q2: Is there a risk of debromination with this substrate during hydrogenolysis? Yes. This is a critical consideration. The C-Br bond on the aromatic ring is susceptible to hydrogenolysis, which would lead to an undesired debrominated product. The risk depends heavily on the catalyst activity and reaction conditions.

  • Q3: How can I minimize or prevent debromination? Several strategies can be employed:

    • Catalyst Choice: Use a less active catalyst or a poisoned catalyst. For example, 10% Pd/C is standard, but a lower loading (e.g., 5%) might be sufficient.

    • Catalyst Inhibitors: Adding a small amount of a catalyst inhibitor like pyridine or quinoline can sometimes selectively suppress dehalogenation over Cbz cleavage.

    • Alternative Hydrogen Source: Using a transfer hydrogenation agent like ammonium formate or 1,4-cyclohexadiene instead of H₂ gas can sometimes offer better selectivity.[8]

    • Alternative Deprotection Method: If debromination remains a persistent issue, switching to a chemical cleavage method, such as using HBr in acetic acid, is a reliable alternative, although the conditions are harsh.[9][10]

graph TD { A[Start Cbz Hydrogenolysis] --> B{Monitor Reaction}; B --> C[Reaction Slow or Stalled]; C --> D{Check Catalyst}; D --> E[Use Fresh, High-Quality Pd/C]; D --> F[Consider Catalyst Poisoning by Amine Product]; F --> G[Add Stoichiometric Acetic Acid to Form Amine Salt]; B --> H[Debromination Side Product Observed]; H --> I{Modify Conditions}; I --> J[Switch to Transfer Hydrogenation (e.g., Ammonium Formate)]; I --> K[Add Catalyst Inhibitor (e.g., Pyridine)]; I --> L[Switch to Non-Hydrogenolytic Method (e.g., HBr/AcOH)]; B --> M[Clean Deprotection]; M --> N[Proceed to Filtration and Workup]; E --> B; G --> B; J --> B; K --> B; L --> N; } Caption: Decision-making for Cbz hydrogenolysis.
  • Dissolve the Cbz-protected substrate in a suitable solvent like Methanol (MeOH) or Ethanol (EtOH).

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-20% by weight of the substrate).

  • Add a hydrogen donor, such as ammonium formate (approx. 5-10 equivalents), in portions. The reaction is often exothermic.

  • Stir the mixture at room temperature or warm gently (40-50 °C) to increase the rate.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Remove the solvent from the filtrate in vacuo to yield the crude product.

Section 2: Carboxylic Acid Deprotection Strategies

Protecting the carboxylic acid as an ester is common. Methyl and benzyl esters are frequent choices, each requiring a distinct deprotection approach.

Methyl Ester Deprotection (Saponification)

Saponification, or base-catalyzed hydrolysis, is the standard method for cleaving methyl and other simple alkyl esters.[11][12]

  • Q1: What is the mechanism of saponification? The reaction begins with a nucleophilic attack of a hydroxide ion (e.g., from LiOH, NaOH) on the ester's carbonyl carbon, forming a tetrahedral intermediate.[12] This intermediate then collapses, expelling the methoxide ion as a leaving group. A subsequent, essentially irreversible acid-base reaction occurs where the highly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[11][13]

  • Q2: My saponification is not going to completion. What should I do? Incomplete saponification can be due to poor solubility or steric hindrance.

    • Improve Solubility: Add a co-solvent like Tetrahydrofuran (THF) or 1,4-dioxane to the alcohol/water mixture to better dissolve the substrate.

    • Increase Temperature: Refluxing the reaction mixture can significantly increase the rate of hydrolysis.[13]

    • Choice of Base: Lithium hydroxide (LiOH) is often preferred as it can be used under milder conditions than NaOH or KOH, but for very hindered esters, KOH may be necessary.

  • Dissolve the methyl ester derivative in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of solid lithium hydroxide monohydrate (LiOH·H₂O, typically 2-5 equivalents).

  • Stir the mixture vigorously at room temperature. Monitor by TLC or LC-MS. If the reaction is slow, heat to 40-60 °C.

  • Once the starting material is consumed, cool the reaction mixture and remove the organic solvent (THF) in vacuo.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ether or DCM) to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify with a strong acid (e.g., 1M HCl) to pH ~2-3. The carboxylic acid product will typically precipitate.

  • Collect the solid product by filtration or extract it with an organic solvent like ethyl acetate.

Benzyl Ester Deprotection

Similar to the Cbz group, the benzyl ester is readily cleaved by catalytic hydrogenolysis. The conditions, considerations, and troubleshooting are nearly identical to those described for Cbz deprotection (Section 1.2), including the significant risk of debromination.[8][14] Often, if a molecule contains both a Cbz-protected amine and a benzyl-protected carboxylate, both can be removed in a single hydrogenolysis step.[8]

Section 3: Orthogonal Deprotection Planning

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others.[15][16] This is crucial for multi-step syntheses involving the this compound scaffold.

This flowchart helps in planning the deprotection sequence based on the protecting groups (PG) used.

graph TD { subgraph "Starting Material" direction LR A["N-PG-Amine, COOR-PG"] end

}

Caption: Orthogonal deprotection decision tree.
  • N-Boc and O-Methyl: This is a highly robust orthogonal set. The Boc group can be removed with TFA without affecting the methyl ester. Subsequently, the methyl ester can be saponified with LiOH without affecting the resulting free amine.

  • N-Boc and O-Benzyl: This is also an excellent orthogonal pair. The benzyl ester can be removed via hydrogenolysis (with caution regarding debromination) while leaving the Boc group intact. Alternatively, the Boc group can be removed first with acid.

  • N-Cbz and O-Methyl: A very effective pair. The methyl ester can be saponified with base, leaving the Cbz group untouched. The Cbz group can then be removed by hydrogenolysis.

  • N-Cbz and O-Benzyl (Simultaneous Deprotection): This combination is not orthogonal but is useful for final deprotection, as a single catalytic hydrogenolysis step will cleave both protecting groups to reveal the parent amino acid.[8]

Data Summary Tables

Deprotection Type Reagent(s) Typical Concentration Solvent Temperature Typical Time Key Considerations
Boc Cleavage TFA20-50%[4]DCM0°C to RT30 min - 2 hUse scavengers for sensitive substrates.[1][4]
Cbz/Benzyl Cleavage H₂ (gas), Pd/C1 atmMeOH, EtOHRT1 - 16 hRisk of C-Br bond cleavage.[7]
Cbz/Benzyl Cleavage NH₄⁺HCO₂⁻, Pd/C5-10 equiv.MeOHRT to 50°C1 - 4 hTransfer hydrogenation, may reduce debromination.
Methyl Ester Hydrolysis LiOH·H₂O2-5 equiv.THF/H₂ORT to 60°C2 - 24 hCo-solvent is key for solubility.

References

  • Davies, S. G., et al. (1998). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (23), 3787-3798. [Link]

  • ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]

  • Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2369–2376. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]

  • O'Donoghue, A., et al. (2021). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. eScholarship. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Reddit. (2021). Boc De-protection. r/Chempros. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Organic Chemistry Tutor. Saponification of Esters. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920. [Link]

  • ResearchGate. (2015). How should I deprotect Boc-amino group without breaking ester bond?. [Link]

  • Maldonado-Ortega, U., et al. (2018). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

Sources

Technical Support Center: Purity Assessment of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (CAS 874774-41-1). This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for assessing the purity of this key chemical intermediate. We will delve into the causality behind methodological choices, provide field-tested protocols, and offer comprehensive troubleshooting guides to address common experimental challenges.

Compound Profile

PropertyValueSource
Chemical Name This compound[1]
CAS Number 874774-41-1[1]
Molecular Formula C₈H₅BrF₃NO₂[2]
Molecular Weight 284.03 g/mol [2]
Appearance Typically a solid
Key Features Acidic (benzoic acid), Aromatic amine, Halogenated (Br), Fluorinated (OCF₃)[3]

Section 1: High-Performance Liquid Chromatography (HPLC-UV) - The Primary Workhorse

High-Performance Liquid Chromatography with UV detection is the cornerstone for purity assessment due to its high resolution, sensitivity, and reproducibility for non-volatile aromatic compounds. The primary goal is to separate the main compound from any potential impurities, which may include starting materials, isomers, or degradation products.

Frequently Asked Questions (FAQs): HPLC Method Development

Q1: What is the best column choice for this compound? A1: A reversed-phase C18 column is the recommended starting point. The non-polar C18 stationary phase provides excellent retention for the aromatic ring of the molecule.[4] Given the compound's multiple polar functional groups (amine, carboxylic acid), a column with high-purity silica and robust end-capping is crucial to minimize peak tailing caused by interactions with residual silanol groups.[5]

Q2: How do I select an appropriate mobile phase? A2: The mobile phase must control the ionization state of both the acidic (benzoic acid) and basic (amino) groups to achieve sharp, symmetrical peaks.

  • Rationale: The pKa of the carboxylic acid group is typically in the 4-5 range. To ensure it remains in its neutral, protonated form (-COOH) and doesn't interact with the stationary phase in multiple states, the mobile phase pH should be kept at least 1.5-2 units below the pKa.[5]

  • Recommendation: A starting mobile phase of Acetonitrile (ACN) and Water with an acidic modifier is ideal. Use 0.1% Formic Acid or 0.1% Phosphoric Acid. Formic acid is volatile and MS-compatible, making it a versatile choice if you plan to perform LC-MS for impurity identification.[6]

Q3: What detection wavelength should I use? A3: The compound possesses a substituted benzene ring, which will have strong UV absorbance. To determine the optimal wavelength, run a UV scan of a dilute solution of the compound in your mobile phase. A wavelength between 254 nm and 280 nm is a likely starting point, but an absorbance maximum (λ-max) should be experimentally determined to ensure the highest sensitivity.

Protocol 1: Standard HPLC-UV Purity Method

This protocol provides a robust starting point for the analysis.

  • System Preparation:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.[7]

    • Detection: UV at 254 nm (or experimentally determined λ-max).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

    • Causality: Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion.[8]

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the column frit.[4]

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.02080
17.02080
17.17030
20.07030
  • Analysis:

    • Inject a blank (diluent) first to ensure a clean baseline.

    • Inject a system suitability standard to verify retention time, peak area reproducibility, and peak shape.

    • Inject the sample.

    • Purity is typically calculated using an area percent method, assuming all components have a similar response factor at the chosen wavelength.

Troubleshooting Guide: HPLC-UV Analysis

Q: My main peak is tailing or fronting. What's wrong? A: Peak asymmetry is a common issue.

  • Tailing: This is often caused by secondary interactions, especially between the basic amino group and acidic silanols on the column packing.[5]

    • Solution 1: Ensure your mobile phase pH is low enough (pH 2.5-3.0) to fully protonate the analyte.

    • Solution 2: Consider a modern, high-purity, end-capped C18 column designed to shield silanols.

    • Solution 3: Reduce sample mass on the column by injecting a lower concentration or smaller volume. Column overload can cause tailing.[5]

  • Fronting: This is less common but can be caused by sample overload or poor sample solubility in the mobile phase.

    • Solution: Dilute your sample and ensure the injection solvent is weaker than or matched to the initial mobile phase conditions.

Q: My retention times are drifting between injections. Why? A: Drifting retention times point to a lack of system equilibrium or changes in mobile phase composition.

  • Solution 1: Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before the first injection. A stable baseline is a good indicator of equilibrium. Allow at least 10-15 column volumes to pass.[7]

  • Solution 2: Mobile Phase: If using an automated mixer, ensure the proportioning valves are functioning correctly. Hand-mixing the mobile phase can rule this out.[8] Also, ensure the mobile phase components are fully miscible and degassed to prevent bubble formation in the pump.[9]

  • Solution 3: Temperature Control: Use a column oven. Fluctuations in ambient temperature will cause retention time shifts.[7]

Q: I see unexpected peaks (ghost peaks) in my chromatogram. Where are they from? A: Ghost peaks are peaks that appear in blank runs or are inconsistent across injections.

  • Source 1: Carryover: A highly retained impurity from a previous injection is eluting in a subsequent run.

    • Solution: Extend the gradient to a higher organic percentage (e.g., 95% ACN) and hold for several minutes to wash the column. Also, clean the injector needle and port.

  • Source 2: Contamination: The contamination could be in your mobile phase, diluent, or from the sample vial/cap.

    • Solution: Run blanks of fresh diluent and mobile phase to isolate the source. Use high-purity HPLC-grade solvents.

HPLC_Troubleshooting start Problem Detected peak_shape Peak Shape Issue Tailing Fronting start->peak_shape e.g., Asymmetry rt_shift Retention Time Drifting start->rt_shift e.g., Inconsistent pressure System Pressure Too High start->pressure e.g., Out of Range tailing_causes Causes Secondary Interactions Column Overload pH too high peak_shape:f1->tailing_causes fronting_causes Causes Sample Overload Poor Solubility peak_shape:f2->fronting_causes tailing_solutions Lower pH | Use End-capped Column | Reduce Sample Load tailing_causes->tailing_solutions fronting_solutions Dilute Sample | Match Injection Solvent fronting_causes->fronting_solutions rt_causes Causes Poor Equilibration Mobile Phase Issue Temperature Fluctuation rt_shift:f1->rt_causes rt_solutions Increase Equilibration Time | Check Pump/Mixer | Use Column Oven rt_causes->rt_solutions pressure_causes Causes Blocked Frit/Guard Precipitated Buffer Tubing Kink pressure:f1->pressure_causes pressure_solutions Back-flush/Replace Frit | Flush System with Water | Check Tubing pressure_causes->pressure_solutions Impurity_ID_Workflow start Bulk Sample of 2-Amino-3-bromo-5- (trifluoromethoxy)benzoic acid hplc 1. HPLC-UV Analysis (Protocol 1) start->hplc qnmr 3. ¹⁹F qNMR Analysis (Protocol 2) start->qnmr purity_calc Calculate Purity (Area %) hplc->purity_calc unknown_peak Unknown Peak Detected? hplc->unknown_peak report Final Purity Report & Impurity Profile purity_calc->report lcms 2. LC-MS Analysis unknown_peak->lcms Yes unknown_peak->report No ms_data Obtain Molecular Weight & Bromine Isotope Pattern lcms->ms_data structure_hypo Propose Putative Structure ms_data->structure_hypo structure_hypo->report abs_purity Determine Absolute Purity (Mass %) qnmr->abs_purity abs_purity->report

References

stability studies of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability of this compound. The information herein is synthesized from established chemical principles and international regulatory guidelines to ensure scientific integrity and practical applicability in your experimental workflows.

Introduction to the Stability Profile

This compound possesses a unique combination of functional groups that dictate its stability profile. The electron-donating amino group, the electron-withdrawing bromo and trifluoromethoxy groups, and the carboxylic acid moiety on the aromatic ring all contribute to its reactivity. Understanding the potential degradation pathways is crucial for developing robust analytical methods, stable formulations, and defining appropriate storage conditions. This guide will walk you through potential challenges and provide solutions for your stability studies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your stability studies in a question-and-answer format, providing explanations and actionable solutions.

Question 1: I'm observing unexpected peaks in my HPLC chromatogram after acidic hydrolysis of my sample. What could be the cause and how do I confirm it?

Answer:

The appearance of new peaks upon acid treatment suggests degradation. For a molecule like this compound, there are a few possibilities:

  • Causality: While the trifluoromethoxy group is generally stable, strong acidic conditions, especially at elevated temperatures, could potentially lead to its hydrolysis, although this is more common under basic conditions.[1][2] A more likely scenario is degradation involving the aminobenzoic acid core. It is also possible that impurities in your sample are degrading.

  • Troubleshooting Steps:

    • Verify Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of your main compound and the new peaks. This will help determine if the new peaks are single components.

    • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks. This is the most direct way to identify potential degradation products. For example, hydrolysis of the trifluoromethoxy group would result in a mass shift corresponding to the replacement of -OCF3 with -OH.

    • Control Experiments: Run a blank (acid solution without the compound) to ensure the peaks are not from the matrix. Also, run a control sample of your compound in the same solvent without acid to see if the degradation is solely pH-dependent.

    • Literature Precedence: While specific data for this molecule is scarce, studies on related aminobenzoic acids show susceptibility to degradation.[3][4][5]

Question 2: My compound appears to be degrading under photolytic stress, but the results are inconsistent. How can I ensure reproducible photostability testing?

Answer:

Inconsistent photostability results often stem from a lack of control over the experimental conditions. The International Council for Harmonisation (ICH) Q1B guideline provides a framework for standardized photostability testing.[6][7][8][9][10]

  • Causality: The aminobenzoic acid moiety is a known chromophore that can absorb UV light, leading to photodegradation.[11] Inconsistency can arise from fluctuations in light intensity, temperature, or sample presentation.

  • Troubleshooting Steps:

    • Standardized Light Source: Use a calibrated light source that provides a controlled output of both UV-A and visible light, as specified by ICH Q1B.[7]

    • Dark Control: Always include a "dark control" sample, wrapped in aluminum foil, placed alongside the light-exposed sample. This helps to distinguish between photodegradation and thermal degradation occurring at the same temperature.[6]

    • Temperature Control: Heat generated by the light source can accelerate degradation. Ensure your photostability chamber has effective temperature control.[7]

    • Sample Presentation: Expose a thin layer of the solid material or a solution of known concentration to the light source. Ensure consistent sample geometry for reproducible results.

    • Chemical Actinometry: Use a chemical actinometry system, such as the quinine method, to ensure the correct light exposure is delivered to the samples.[6]

Question 3: I am seeing significant degradation in my oxidative stress study using 30% hydrogen peroxide, making it difficult to identify primary degradation products. What should I do?

Answer:

Over-stressing the molecule is a common issue in forced degradation studies. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed and can be adequately separated and identified.[11][12]

  • Causality: The amino group on the aromatic ring is particularly susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric species.[4][13] High concentrations of strong oxidizing agents like 30% H₂O₂ can cause rapid and extensive degradation.

  • Troubleshooting Steps:

    • Reduce Oxidant Concentration: Start with a much lower concentration of hydrogen peroxide, for example, 3%.

    • Vary Reaction Time and Temperature: If 3% H₂O₂ still causes excessive degradation at room temperature, reduce the exposure time or perform the experiment at a lower temperature (e.g., in a refrigerator).

    • Use a Milder Oxidant: Consider using other oxidizing agents, such as those that generate free radicals under controlled conditions, to simulate different oxidative pathways.[3][5]

    • Time-Point Analysis: Take samples at multiple time points (e.g., 2, 4, 8, 24 hours) to track the formation and potential subsequent degradation of the primary products.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the following are the most probable degradation pathways:

  • Oxidation: The primary amino group is prone to oxidation, potentially forming nitroso or nitro derivatives, or leading to polymerization.[4][13]

  • Photodegradation: The aromatic ring with its activating amino group can absorb light, leading to photochemical reactions. This could involve reactions of the amino group or cleavage of the C-Br bond. Functional groups like nitroaromatics and aryl chlorides are known to be photosensitive.[11][12]

  • Hydrolysis of the Trifluoromethoxy Group: While generally stable, the -OCF3 group can undergo hydrolysis to a carboxylic acid (-COOH) under harsh alkaline conditions.[1][2]

  • Decarboxylation: At high temperatures, benzoic acids can undergo decarboxylation, removing the -COOH group.[14]

Q2: What are the recommended storage conditions for this compound?

A2: While a specific manufacturer's safety data sheet indicates stability under normal storage, for long-term stability and to minimize potential degradation, it is advisable to store the compound in a cool, dark, and dry place.[15] An inert atmosphere (e.g., argon or nitrogen) can further protect against oxidation. For solutions, refrigeration is recommended, and they should be protected from light.

Q3: Is the trifluoromethoxy group stable to hydrolysis?

A3: The trifluoromethoxy group is known for its high chemical and metabolic stability due to the strong carbon-fluorine bonds.[1] However, it is not completely inert. Studies have shown that it can be hydrolyzed to a carboxylic acid under certain conditions, particularly with a strong base at elevated temperatures.[1][2][16] Under typical acidic and mild basic conditions used in forced degradation studies, it is expected to be relatively stable.

Q4: How should I design a forced degradation study for this compound?

A4: A comprehensive forced degradation study should be designed according to ICH guidelines and should include the following conditions:[11][12][17][18]

  • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Solid sample at a temperature above that used for accelerated stability testing (e.g., 80°C).

  • Photostability: Expose the solid sample and a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study.

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature.

    • Thermal (Solution): Keep a sample of the stock solution at 60°C.

    • Thermal (Solid): Place a known amount of the solid compound in an oven at 80°C.

    • Photostability: Expose the solid compound and a solution (e.g., 0.1 mg/mL in methanol/water) to a calibrated photostability chamber.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Processing:

    • For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be used as a starting point for development.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm and 280 nm), and PDA for peak purity analysis.

  • Injection Volume: 10 µL

Data Presentation and Visualization

Table 1: Summary of Forced Degradation Results (Example Data)
Stress ConditionDuration% Assay of Parent% DegradationNo. of Degradants
0.1 M HCl (60°C)24 h92.57.52
0.1 M NaOH (60°C)24 h88.111.93
3% H₂O₂ (RT)24 h85.314.74
Thermal (80°C, solid)48 h99.10.91
Photostability (ICH Q1B)-94.25.82
Diagrams

G cluster_0 Forced Degradation Workflow prep Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Points (0, 2, 4, 8, 24h) stress->sample process Neutralize & Dilute Samples sample->process analyze HPLC-UV/PDA/MS Analysis process->analyze data Evaluate Data (Peak Purity, Mass Balance, Degradant ID) analyze->data

Caption: Workflow for a typical forced degradation study.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound oxidation Oxidation (e.g., H2O2) parent->oxidation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis photolysis Photolysis (UV/Vis Light) parent->photolysis thermolysis Thermolysis (Heat) parent->thermolysis oxidized Oxidized Amino Group (Nitroso/Nitro) oxidation->oxidized hydrolyzed Hydrolyzed -OCF3 Group (Phenol derivative) hydrolysis->hydrolyzed dehalogenated De-brominated Product photolysis->dehalogenated decarboxylated Decarboxylated Product thermolysis->decarboxylated

Caption: Potential degradation pathways of the target molecule.

References

  • ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products, European Medicines Agency. [Link]

  • Pharma Stability: Photostability (ICH Q1B), Pharma Stability. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products, Jordi Labs. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline, European Medicines Agency. [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, ECA Academy. [Link]

  • Degradation Kinetics of P-Aminobenzoic Acid by Peroxidation, Photo-Peroxidation and Photofenton Processes, International Journal of Research in Advent Technology. [Link]

  • (PDF) Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis, ResearchGate. [Link]

  • Chromatogram of oxidative stress induced degradation of p -aminobenzoic acid and methoxsalen, ResearchGate. [Link]

  • Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II), PubMed. [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds, Refubium - Freie Universität Berlin. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness, Angewandte Chemie International Edition. [Link]

  • N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid with the..., ResearchGate. [Link]

  • Investigation of hydrolytic stability of N-trifluoromethyl secondary..., ResearchGate. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions, Pharmaceutical Technology. [Link]

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo, Chromatography Today. [Link]

  • Forced Degradation Studies, MedCrave online. [Link]

  • Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles, Journal of the American Chemical Society. [Link]

  • Forced Degradation Studies, SciSpace. [Link]

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives, Journal of Thermal Analysis and Calorimetry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review, National Institutes of Health. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing, ACD/Labs. [Link]

  • Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods, ResearchGate. [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water, PubMed. [Link]

  • 2-Amino-5-bromo-3-nitrobenzoic acid, PubChem. [Link]

  • 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester, Veeprho. [Link]

Sources

Validation & Comparative

A Multi-faceted Spectroscopic Approach for the Unambiguous Structural Validation of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the spectral analysis and structural validation of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid, a substituted aromatic compound with potential applications as a building block in pharmaceutical and materials science research. The correct assignment of its structure, particularly the specific substitution pattern on the benzene ring, is critical for ensuring predictable reactivity, biological activity, and intellectual property claims.

We will move beyond a simple recitation of data to explain the causality behind our experimental choices. The validation strategy presented here is designed as a self-corroborating system, where data from orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—converge to provide an unassailable confirmation of the molecular structure.

The Imperative of Orthogonal Validation

In complex substituted aromatics, a single analytical technique is rarely sufficient for complete structural elucidation. Positional isomers can exhibit very similar properties, yet possess vastly different chemical and biological profiles. For instance, the target molecule must be definitively distinguished from potential isomers that could arise during synthesis, such as 2-Amino-5-bromo-3-(trifluoromethoxy)benzoic acid. Our approach is therefore built on the principle of orthogonal validation, where each technique provides a unique and complementary piece of the structural puzzle.

Target Target Compound: This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Target->NMR Connectivity (Proton Environment) FTIR FTIR Spectroscopy Target->FTIR Functional Groups MS Mass Spectrometry (HRMS) Target->MS Elemental Composition & Isotopic Pattern Validation Unambiguous Structural Validation NMR->Validation FTIR->Validation MS->Validation A Dissolve Sample (e.g., DMSO-d₆) B Acquire ¹H Spectrum A->B C Acquire ¹³C Spectrum A->C D Acquire ¹⁹F Spectrum A->D E Process & Analyze Data (Chemical Shift, Coupling, Integration) B->E C->E D->E A Prepare Dilute Solution B Inject into ESI Source A->B C Acquire High-Resolution Mass Spectrum B->C D Determine Accurate Mass (Confirm Formula) C->D E Analyze Isotope Pattern (Confirm Bromine) C->E F Analyze Fragmentation C->F

comparison of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid with other halogenated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid for Advanced Research

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Halogenated benzoic acids, in particular, represent a privileged class of building blocks, offering a versatile platform for tuning physicochemical and biological properties. This guide provides an in-depth comparison of this compound, a highly functionalized intermediate, with other relevant halogenated benzoic acids. We will explore its unique properties, reactivity, and potential applications, supported by experimental insights and protocols to empower researchers in their synthetic endeavors.

The Strategic Advantage of Fluorine and Halogenation

The incorporation of halogen atoms, especially fluorine, into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethoxy (-OCF3) group is particularly noteworthy. It is more lipophilic than a trifluoromethyl (-CF3) group and acts as a powerful electron-withdrawing substituent, which can significantly influence a molecule's interaction with biological targets.[1][3][4] This "super-halogen" or "pseudo-halogen" character can enhance membrane permeability and improve pharmacokinetic profiles.[5]

Furthermore, the bromine atom in our target molecule is not merely a steric substituent; it is a versatile synthetic handle and can participate in halogen bonding.[6][7][8] A halogen bond is a highly directional, non-covalent interaction between a covalently bonded halogen atom (the donor) and a Lewis base (the acceptor).[7][9] This interaction is increasingly recognized and exploited in rational drug design to enhance ligand-receptor binding affinity and selectivity.[6][8][9][10]

Physicochemical Property Comparison

The unique substitution pattern of this compound—featuring an electron-donating amino group, a bulky and synthetically versatile bromine atom, and a strongly electron-withdrawing trifluoromethoxy group—creates a distinct electronic and steric profile. To contextualize its properties, we compare it with several other halogenated benzoic acids.

Table 1: Comparative Physicochemical Properties of Selected Halogenated Benzoic Acids

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compound C₈H₅BrF₃NO₃285.03[11]N/A~3.7
3-Bromo-5-(trifluoromethyl)benzoic acidC₈H₄BrF₃O₂269.02[12][13]133 - 137[12]~3.5[14]
2-Amino-3-chloro-5-nitrobenzoic acidC₇H₅ClN₂O₄216.58[15]N/A3.71[15]
2-Amino-5-bromo-3-nitrobenzoic acidC₇H₅BrN₂O₄261.03[16]N/A~3.8
2-Chlorobenzoic acidC₇H₅ClO₂156.571422.94[14]
3-Bromobenzoic acidC₇H₅BrO₂201.021553.81[14]

The interplay of the substituents on this compound is key. The amino group increases the electron density of the ring and acts as a hydrogen bond donor, while the bromine and trifluoromethoxy groups are strongly electron-withdrawing, increasing the acidity of the carboxylic acid compared to a non-substituted benzoic acid (pKa ~4.2). This acidity is crucial for forming salts or participating in ionic interactions within a biological target.

Reactivity and Synthetic Utility: A Tale of Three Handles

The true power of this compound lies in its three distinct functional groups, which can be addressed with orthogonal chemical strategies.

  • The Carboxylic Acid: This group is readily converted into amides, esters, or other derivatives. Amide bond formation is a cornerstone of medicinal chemistry, and this scaffold provides a direct route to a diverse library of compounds.[17]

  • The Amino Group: The aniline-like amino group can be acylated, alkylated, or used as a directing group in further aromatic substitutions. Its nucleophilicity allows for straightforward derivatization.

  • The Aryl Bromide: The bromine atom is an exceptionally valuable handle for modern cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions.[18][19] This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at this position, enabling extensive structure-activity relationship (SAR) studies.

The diagram below illustrates the logical workflow for selectively derivatizing this versatile scaffold.

Caption: Synthetic pathways for derivatizing the core scaffold.

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, including steps for purification and characterization.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a reliable method for synthesizing an amide derivative, a common objective for this class of molecules.[17][20] HATU is chosen for its efficiency, especially with challenging substrates.[21]

Objective: To couple this compound with a primary amine (e.g., benzylamine).

Materials:

  • This compound

  • Benzylamine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL).

  • Addition of Reagents: To the stirred solution, add HATU (1.1 mmol, 1.1 eq), followed by DIPEA (2.5 mmol, 2.5 eq). Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.05 mmol, 1.05 eq) dropwise to the reaction mixture.

  • Reaction Monitoring (Validation Point 1): Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Characterization (Validation Point 2): Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the introduction of a new aryl group at the bromine position, a key strategy for library synthesis.[18][22][23]

Objective: To couple this compound with an arylboronic acid (e.g., phenylboronic acid).

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane and Water (degassed)

  • Ethyl acetate, Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.5 mmol, 2.5 eq).

  • Solvent Addition: Evacuate and backfill the tube with argon or nitrogen three times. Add degassed 1,4-dioxane (6 mL) and degassed water (2 mL).

  • Heating and Monitoring (Validation Point 1): Heat the reaction mixture to 90-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 6-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Characterization (Validation Point 2): Purify the crude product via flash chromatography or recrystallization. Confirm the structure and purity of the bi-aryl product by ¹H NMR, ¹³C NMR, and HRMS.

Structure-Property Relationship Insights

The specific arrangement of substituents dictates the molecule's utility. The ortho amino group can influence the conformation of the carboxylic acid and participate in intramolecular hydrogen bonding, affecting acidity and reactivity. The meta trifluoromethoxy group exerts a powerful, long-range inductive effect, while the ortho bromine provides a sterically demanding and reactive site for cross-coupling.

Sources

A Comparative Study of the Reactivity of Trifluoromethoxy vs. Trifluoromethyl Benzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among the most utilized moieties are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, which impart profound changes to a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic character.[1][2] This guide provides an in-depth comparative analysis of the reactivity of benzoic acids substituted with these two critical groups, offering insights for researchers, scientists, and drug development professionals. We will delve into their electronic and steric differences and how these translate to reactivity in common synthetic transformations such as esterification, amidation, and Suzuki-Miyaura coupling.

At a Glance: Key Physicochemical Properties

A molecule's reactivity is fundamentally governed by the electronic and steric nature of its constituent groups. The -CF3 and -OCF3 groups, while both strongly electron-withdrawing, exhibit subtle yet significant differences that influence the reactivity of the benzoic acid scaffold.

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Key Takeaway
Electronic Effect Strongly electron-withdrawingStrongly electron-withdrawingBoth groups increase the acidity of the benzoic acid and activate the aromatic ring towards nucleophilic attack.
Hammett Constant (σp) +0.54[1]+0.35[3]-CF3 has a stronger electron-withdrawing effect at the para position.
Hammett Constant (σm) +0.43[1]+0.38[3]The electron-withdrawing effects are more comparable at the meta position.
pKa (4-substituted) 3.78 (for 4-CF3)3.62 (for 4-OCF3)4-(Trifluoromethoxy)benzoic acid is a slightly stronger acid.
Lipophilicity (Hansch π) +0.88[4]+1.04[4]The -OCF3 group is more lipophilic.
Steric Profile Compact, with a small van der Waals radius[1]Larger and more flexible than -CF3[5]The -OCF3 group is expected to exert greater steric hindrance.

The Heart of the Matter: Electronic Effects and Acidity

The electron-withdrawing nature of both the trifluoromethyl and trifluoromethoxy groups has a profound impact on the acidity of the benzoic acid moiety. This is a direct consequence of the stabilization of the resulting carboxylate anion through inductive effects. A more stabilized conjugate base corresponds to a stronger acid.

The acidity of substituted benzoic acids can be quantified by their pKa values, with a lower pKa indicating a stronger acid. For the para-substituted isomers, 4-(trifluoromethoxy)benzoic acid is a slightly stronger acid than 4-(trifluoromethyl)benzoic acid. This enhanced acidity can be attributed to the powerful inductive electron withdrawal of the three fluorine atoms, which is transmitted through the oxygen atom.

This difference in acidity has direct implications for reactions where the carboxylate form of the acid is involved, either as the resting state or as an intermediate.

Reactivity in Key Transformations: A Comparative Analysis

The subtle electronic and steric differences between the -OCF3 and -CF3 groups can lead to notable variations in reactivity in common synthetic transformations.

Esterification

Esterification of carboxylic acids, particularly the acid-catalyzed Fischer esterification, is a fundamental reaction in organic synthesis. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon of the carboxylic acid. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, thereby accelerating the reaction.

Given that both -CF3 and -OCF3 are strong electron-withdrawing groups, benzoic acids containing these substituents are expected to undergo esterification more readily than unsubstituted benzoic acid. Based on the Hammett constants, the -CF3 group has a slightly stronger electron-withdrawing effect at the para position, which would suggest that 4-(trifluoromethyl)benzoic acid might react slightly faster in esterification than 4-(trifluoromethoxy)benzoic acid under identical conditions. However, the difference is expected to be modest.

Experimental Protocol: Fischer Esterification of Substituted Benzoic Acids

This protocol can be adapted for both trifluoromethyl- and trifluoromethoxy-substituted benzoic acids.

Materials:

  • Substituted benzoic acid (1.0 equiv)

  • Methanol (10-20 equiv)

  • Concentrated sulfuric acid (0.1-0.2 equiv)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottomed flask, add the substituted benzoic acid and methanol.

  • Carefully add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the ester by column chromatography or distillation.

Amidation

Amide bond formation is a cornerstone of medicinal chemistry. Direct amidation of carboxylic acids with amines is often challenging and typically requires activating agents. The reactivity of the carboxylic acid is again a key factor. A more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack by the amine.

Similar to esterification, the strong electron-withdrawing properties of both -CF3 and -OCF3 groups enhance the electrophilicity of the carboxylic acid, facilitating amidation. The slightly greater electron-withdrawing effect of the -CF3 group at the para position may lead to a modest rate enhancement for the amidation of 4-(trifluoromethyl)benzoic acid compared to its 4-(trifluoromethoxy) counterpart.

Experimental Protocol: Amidation using an Activating Agent

This protocol describes a general procedure for the amidation of substituted benzoic acids using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • Substituted benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substituted benzoic acid in anhydrous DMF in a round-bottomed flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add the amine to the reaction mixture and continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In the context of substituted benzoic acids, they are typically converted to the corresponding aryl halides or triflates, which then participate in the coupling with a boronic acid or ester. The electronic nature of the substituents on the aryl halide can significantly influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition to the palladium(0) catalyst.[6] Therefore, aryl halides derived from both trifluoromethyl- and trifluoromethoxy-substituted benzoic acids are expected to be excellent substrates for Suzuki-Miyaura coupling. The stronger electron-withdrawing nature of the -CF3 group suggests that aryl halides bearing this substituent may exhibit a faster reaction rate compared to their -OCF3 analogues.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Bromides

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide (derived from the corresponding benzoic acid) with phenylboronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • Triphenylphosphine (PPh3) (0.08 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene/Water mixture (e.g., 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a Schlenk flask, add the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Concepts

To better illustrate the workflow and the electronic effects discussed, the following diagrams are provided.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Acid Substituted Benzoic Acid Catalyst Acid Catalyst (e.g., H₂SO₄) Acid->Catalyst Protonation Alcohol Alcohol Alcohol->Catalyst Ester Ester Catalyst->Ester Water Water Catalyst->Water Heat Heat

Caption: Workflow for Fischer Esterification.

Electronic_Effects cluster_legend Reactivity Trend Benzoic_Acid Benzoic Acid CF3_Acid 4-CF₃ Benzoic Acid (More Electrophilic Carbonyl) Benzoic_Acid->CF3_Acid Stronger EWG (-CF₃) OCF3_Acid 4-OCF₃ Benzoic Acid (Electrophilic Carbonyl) Benzoic_Acid->OCF3_Acid Strong EWG (-OCF₃) Faster Faster Reaction Slower Slower Reaction

Caption: Electronic Effects on Reactivity.

Conclusion and Future Perspectives

Both trifluoromethyl and trifluoromethoxy substituents serve as powerful tools for modulating the reactivity of benzoic acids. Their strong electron-withdrawing nature generally enhances reactivity in reactions where the electrophilicity of the carbonyl group or the aromatic ring is key.

  • -CF3: The trifluoromethyl group is a slightly stronger electron-withdrawing group, particularly at the para position, which may lead to marginally faster reaction rates in esterification, amidation, and Suzuki-Miyaura coupling.

  • -OCF3: The trifluoromethoxy group, while also strongly electron-withdrawing, is more lipophilic and presents a different steric profile. Its slightly lower electron-withdrawing capacity at the para position might result in slightly slower reaction rates compared to the -CF3 analogue.

The choice between a -CF3 and an -OCF3 substituent will ultimately depend on the specific goals of the synthesis and the desired properties of the final product. While this guide provides a framework for understanding their comparative reactivity, empirical validation through carefully designed experiments remains crucial for optimizing reaction conditions and achieving desired outcomes. Further computational studies directly comparing the transition states for these reactions with both substituents would provide deeper mechanistic insights and further aid in rational catalyst and substrate design.

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A Comparative Guide to the Synthetic Validation of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of a proposed synthetic route for 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid, a key building block in pharmaceutical and materials science research. Given the absence of a standardized, peer-reviewed synthetic protocol in the public domain, this document outlines a chemically sound, multi-step synthesis. It further establishes a rigorous validation framework to ensure the identity, purity, and quality of the final compound. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a reliable source of this valuable molecule.

The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The unique electronic properties of this group, combined with the synthetic handles provided by the amino and bromo substituents, make this compound a versatile intermediate for the synthesis of novel bioactive compounds and advanced materials.[2]

Proposed Synthetic Pathway: A Multi-Step Approach

The proposed synthesis is a multi-step pathway that begins with a commercially available starting material, 3-bromo-5-methylbenzoic acid. This route is designed to strategically introduce the required functional groups while managing the directing effects of the substituents at each stage. An alternative starting point, 2-amino-5-(trifluoromethoxy)benzoic acid, is also considered for a comparative analysis.

Synthetic Pathway cluster_0 Primary Proposed Route cluster_1 Alternative Route 3-bromo-5-methylbenzoic acid 3-bromo-5-methylbenzoic acid 3-bromo-5-(trifluoromethyl)benzoic acid 3-bromo-5-(trifluoromethyl)benzoic acid 3-bromo-5-methylbenzoic acid->3-bromo-5-(trifluoromethyl)benzoic acid Trifluoromethylation 3-bromo-5-(trifluoromethoxy)benzoic acid 3-bromo-5-(trifluoromethoxy)benzoic acid 3-bromo-5-(trifluoromethyl)benzoic acid->3-bromo-5-(trifluoromethoxy)benzoic acid Trifluoromethoxylation This compound This compound 3-bromo-5-(trifluoromethoxy)benzoic acid->this compound Nitration & Reduction 2-amino-5-(trifluoromethoxy)benzoic acid 2-amino-5-(trifluoromethoxy)benzoic acid Target Molecule This compound 2-amino-5-(trifluoromethoxy)benzoic acid->Target Molecule Bromination

Caption: Proposed synthetic pathways to this compound.

Comparative Analysis of Synthetic Routes

ParameterPrimary Proposed RouteAlternative Route
Starting Material 3-bromo-5-methylbenzoic acid2-amino-5-(trifluoromethoxy)benzoic acid
Key Reactions Trifluoromethylation, Trifluoromethoxylation, Nitration, ReductionElectrophilic Aromatic Bromination
Advantages More controlled introduction of functional groups.Shorter synthetic sequence.
Disadvantages Longer reaction sequence.Potential for isomeric impurities due to the directing effects of the amino and trifluoromethoxy groups.

Experimental Protocols and Validation

Primary Proposed Route: Step-by-Step Methodology

Step 1: Synthesis of 3-bromo-5-(trifluoromethyl)benzoic acid

This initial step involves the conversion of the methyl group of 3-bromo-5-methylbenzoic acid to a trifluoromethyl group. A common method for this transformation is the reaction with an excess of a fluorinating agent, such as sulfur tetrafluoride (SF₄) or a more user-friendly alternative like diethylaminosulfur trifluoride (DAST), under pressure.

  • Protocol:

    • In a pressure-rated vessel, combine 3-bromo-5-methylbenzoic acid (1.0 eq) with a suitable solvent like dichloromethane.

    • Cool the mixture to -78 °C and slowly add the fluorinating agent (e.g., DAST, 3.0 eq).

    • Seal the vessel and allow it to warm to room temperature, then heat to the required temperature (e.g., 60 °C) for several hours.

    • After cooling, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Validation:

    • ¹H NMR: Expect to see the disappearance of the methyl singlet and the appearance of a quartet for the trifluoromethyl group (if coupled to a nearby proton, though in this case it will be a singlet).

    • ¹⁹F NMR: A singlet corresponding to the CF₃ group should be observed.

    • Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the product.

Step 2: Synthesis of 3-bromo-5-(trifluoromethoxy)benzoic acid

The conversion of a trifluoromethyl group to a trifluoromethoxy group is a challenging transformation. A more viable approach is to start from a phenol precursor. However, for the sake of this proposed route from the trifluoromethyl intermediate, a multi-step process involving reduction to a difluoromethyl group followed by fluorination might be necessary, though this is complex. A more direct, albeit potentially low-yielding, method could involve a nucleophilic substitution with a trifluoromethoxide source, though this is not a standard transformation.

A more practical alternative would be to synthesize 3-bromo-5-hydroxybenzoic acid and then perform a trifluoromethoxylation reaction. Reagents like the Togni reagent or other electrophilic trifluoromethoxylating agents can be employed.[3]

  • Protocol (from a hydroxy precursor):

    • Dissolve 3-bromo-5-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile.

    • Add a base (e.g., potassium carbonate, 2.0 eq) and the trifluoromethoxylating reagent (e.g., 3,3-dimethyl-1-(trifluoromethoxy)-1,2-benziodoxole, 1.2 eq).

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the product by column chromatography.

  • Validation:

    • ¹⁹F NMR: A singlet for the OCF₃ group will be present.

    • IR Spectroscopy: Disappearance of the broad O-H stretch from the starting phenol.

Step 3: Synthesis of this compound

The final step is the introduction of an amino group ortho to the carboxylic acid. This is typically achieved through nitration followed by reduction.

  • Protocol:

    • Nitration: Slowly add 3-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq) to a mixture of concentrated nitric acid and sulfuric acid at 0 °C. The directing effects of the bromine and trifluoromethoxy groups (meta-directing) and the carboxylic acid (meta-directing) will favor nitration at the 2-position.

    • After the reaction is complete, pour the mixture onto ice and collect the precipitated nitro compound.

    • Reduction: Dissolve the nitro compound in a suitable solvent like ethanol or ethyl acetate and perform a reduction using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or a chemical reducing agent like tin(II) chloride in hydrochloric acid.

    • After the reduction is complete, neutralize the reaction mixture and extract the product.

    • Purify the final product by recrystallization.

  • Validation:

    • ¹H NMR: Appearance of a new signal for the amino group protons.

    • IR Spectroscopy: Appearance of N-H stretching bands.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

    • Elemental Analysis: To confirm the elemental composition.

Alternative Route: Direct Bromination

This route begins with the commercially available 2-amino-5-(trifluoromethoxy)benzoic acid.[4]

  • Protocol:

    • Dissolve 2-amino-5-(trifluoromethoxy)benzoic acid (1.0 eq) in a suitable solvent such as acetic acid.

    • Add a brominating agent like N-bromosuccinimide (NBS) or bromine in acetic acid. The strongly activating amino group will direct the bromine to the ortho and para positions. Since the para position is blocked, bromination is expected to occur at the ortho position (position 3).

    • Stir the reaction at room temperature until completion.

    • Precipitate the product by adding water and collect it by filtration.

    • Recrystallize the crude product to obtain the pure compound.

  • Validation:

    • ¹H NMR: The aromatic proton signals will shift, and the integration will be consistent with the introduction of a bromine atom.

    • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound.

Workflow for Method Validation

Validation Workflow Start Start Synthesize Crude Product Synthesize Crude Product Start->Synthesize Crude Product Preliminary Analysis Preliminary Analysis Synthesize Crude Product->Preliminary Analysis TLC, LC-MS Purification Purification Preliminary Analysis->Purification Product Detected Characterization Characterization Purification->Characterization Recrystallization or Chromatography Purity Assessment Purity Assessment Characterization->Purity Assessment NMR, IR, MS Final Product Final Product Purity Assessment->Final Product >98% Purity (HPLC)

Caption: A generalized workflow for the validation of the synthesized target molecule.

Conclusion

This guide has presented a detailed, plausible synthetic route for this compound, along with a comparative alternative. The primary route, while longer, offers greater control over the introduction of functional groups, potentially leading to a purer final product. The alternative route is more concise but may present challenges in controlling the regioselectivity of the bromination step.

For any synthetic endeavor, rigorous analytical validation is paramount. The protocols and validation checkpoints outlined in this guide provide a robust framework for researchers to produce and confirm the identity and purity of this compound, a compound of significant interest in modern chemical research.

References

A Senior Application Scientist's Guide to Comparing Cross-Reactivity of Antibodies Raised Against Small Molecule Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies generated against small molecule derivatives. We will explore the foundational principles of immunogen design, compare the two primary analytical techniques—Competitive ELISA and Surface Plasmon Resonance (SPR)—and provide actionable, field-proven protocols for their execution. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of antibody specificity for therapeutic, diagnostic, or research applications.

The Foundation: Generating Antibodies to Small Molecules

Small molecules, such as drugs, metabolites, or hormones (often termed haptens ), are typically non-immunogenic on their own.[1][] To elicit an immune response and generate specific antibodies, they must be covalently coupled to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][3][4] This hapten-carrier conjugate presents the small molecule to the immune system, leading to the production of antibodies that can recognize the hapten.

The design of this immunogen is a critical determinant of the resulting antibody's specificity. The site of conjugation on the hapten and the nature of the linker used can influence which parts of the molecule are exposed as epitopes, thereby shaping the antibody's binding characteristics and potential for cross-reactivity with related structures.[4][5]

Hapten_Immunization_Workflow cluster_0 Immunogen Preparation cluster_1 Immune Response & Antibody Production Small_Molecule Small Molecule (Hapten) Conjugation Chemical Conjugation Small_Molecule->Conjugation Carrier_Protein Carrier Protein (e.g., KLH, BSA) Carrier_Protein->Conjugation Immunogen Hapten-Carrier Conjugate Conjugation->Immunogen Immunization Immunization Immunogen->Immunization B_Cell B-Cell Activation & Proliferation Immunization->B_Cell Antibodies Hapten-Specific Antibodies (Serum) B_Cell->Antibodies

Caption: Workflow for generating antibodies against small molecules (haptens).

Defining the Challenge: Antibody Cross-Reactivity

Cross-reactivity occurs when an antibody raised against a specific antigen (our hapten derivative) also binds to other, structurally similar molecules.[6][7] In drug development, this could mean an antibody binding to the parent drug, its metabolites, or even endogenous molecules. This can invalidate experimental results or, in a therapeutic context, lead to off-target effects.[8][9][10] Therefore, rigorously characterizing an antibody's binding profile against a panel of relevant derivatives is a critical step in its validation.

Comparative Analysis of Core Methodologies

The two most common and powerful techniques for quantifying antibody cross-reactivity against small molecules are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). While both aim to measure binding, they provide different types of data and are suited for different stages of a research and development pipeline.

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Competition between a labeled antigen and an unlabeled sample antigen for a limited number of antibody binding sites.[8][11][12]Real-time, label-free detection of mass changes on a sensor surface as molecules associate and dissociate.[13][14]
Primary Output IC50 (Half-maximal inhibitory concentration).[15][16]Association rate (kₐ), Dissociation rate (kₑ), and Affinity (Kₑ).[14][17]
Data Type Endpoint, relative affinity measurement.Real-time, kinetic, and equilibrium binding data.
Throughput High (96/384-well plates).Low to High (instrument dependent).[18]
Label Requirement Requires enzyme-labeled antigen or antibody.Label-free.[13]
Sample Consumption Moderate.Low.
Primary Application High-throughput screening, ranking of candidates, QC lots.In-depth characterization, mechanistic studies, lead optimization.
Key Advantage Scalable, cost-effective for large panels.Provides detailed kinetic information (on/off rates).[14]
Key Limitation IC50 is assay-dependent and not a true affinity constant.[15][19]Higher initial instrument cost, lower throughput on some systems.
Competitive ELISA: The High-Throughput Workhorse

In a competitive ELISA for small molecule analysis, a hapten-protein conjugate (often the hapten conjugated to a different carrier protein than used for immunization, like OVA, to avoid anti-carrier antibodies) is immobilized onto a microplate. The antibody is pre-incubated with a sample containing the free small molecule derivative (the competitor). This mixture is then added to the plate. The more free derivative in the sample, the less antibody will be available to bind to the immobilized conjugate. The resulting signal is inversely proportional to the concentration of the free derivative in the sample.[11][20]

Competitive_ELISA cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration cluster_2 Plate Binding Ab1 Analyte1 Analyte2 Ab2 Analyte3 Analyte4 Plate1 Immobilized Hapten-Protein Ab3 Analyte5 Ab4 Plate2 Immobilized Hapten-Protein Result1 Weak Signal Result2 Strong Signal Ab_bound Ab_bound->Plate2 Binds to Plate

Caption: Principle of Competitive ELISA for cross-reactivity analysis.

Surface Plasmon Resonance (SPR): For Kinetic Depth

SPR is a label-free technology that measures binding events in real-time.[13] Typically, the antibody is captured on a sensor chip surface, and solutions containing the different small molecule derivatives are flowed over it. The binding of the derivative to the antibody causes a change in the refractive index at the surface, which is detected as a response. This allows for the direct measurement of the association rate (how quickly the derivative binds) and the dissociation rate (how quickly it comes off). The ratio of these rates gives the equilibrium dissociation constant (Kₑ), a true measure of binding affinity.[14][17]

SPR_Workflow A 1. Immobilization Antibody captured on sensor chip surface B 2. Association Analyte (derivative) flows over surface and binds A->B Inject Analyte E Sensorgram Output (Real-time binding curve) C 3. Dissociation Buffer flows over surface, analyte dissociates B->C Inject Buffer D 4. Regeneration Surface is stripped of all molecules for next cycle C->D Inject Regen. Soln. D->A Next Cycle

Caption: The sequential workflow of a typical Surface Plasmon Resonance (SPR) experiment.

Experimental Protocols & Data Interpretation

Adherence to validated protocols is paramount for generating reliable and reproducible data. The following sections provide self-validating, step-by-step methodologies.

Protocol: Competitive ELISA for Cross-Reactivity

Objective: To determine the IC50 values for a panel of compound derivatives and calculate their percent cross-reactivity relative to the primary target compound.

Methodology:

  • Coating: Coat a 96-well high-binding microplate with 100 µL/well of a hapten-OVA conjugate (1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Causality: Using a different carrier (OVA) than the immunogen (e.g., KLH) prevents antibodies raised against the carrier protein from interfering with the assay.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (PBS with 1% BSA) to prevent non-specific binding of the antibody to the plate surface. Incubate for 1-2 hours at room temperature (RT).[21]

  • Washing: Repeat the wash step as in step 2.

  • Competition Reaction:

    • Prepare serial dilutions of the primary target compound and each cross-reactant derivative in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20). A typical range is 0.01 ng/mL to 1000 ng/mL.

    • In a separate "competition" plate, mix 50 µL of each derivative dilution with 50 µL of the primary antibody (at a concentration predetermined to give ~80% of the maximum signal).

    • Incubate this mixture for 1 hour at RT.

  • Transfer & Incubation: Transfer 100 µL of the antibody/competitor mixture from the competition plate to the coated and blocked assay plate. Incubate for 1 hour at RT.

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in Assay Buffer. Incubate for 1 hour at RT.

  • Washing: Repeat the wash step as in step 2, but increase to 5 washes.

  • Substrate Addition: Add 100 µL/well of TMB substrate. Incubate in the dark at RT for 15-30 minutes.

  • Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis & Interpretation:

  • Plot the absorbance vs. the log of the competitor concentration.

  • Use a four-parameter logistic regression to fit the curve and determine the IC50 value for each compound. The IC50 is the concentration of the derivative that causes a 50% reduction in the maximum signal.[22]

  • Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of Primary Target / IC50 of Derivative) x 100

Sample Data Table (Competitive ELISA):

CompoundIC50 (nM)% Cross-Reactivity
Primary Target 1.5 100%
Derivative A (Metabolite)3.050%
Derivative B (Prodrug)25.06%
Derivative C (Analogue)150.01%
Unrelated Compound>10,000<0.01%
Protocol: SPR for Cross-Reactivity Kinetics

Objective: To determine the kinetic constants (kₐ, kₑ) and affinity (Kₑ) for the binding of a panel of compound derivatives to the antibody.

Methodology:

  • Chip Preparation & Antibody Capture:

    • Use a sensor chip suitable for antibody capture (e.g., Protein A, Protein G, or an anti-Fc specific chip).

    • Prime the system with running buffer (e.g., HBS-EP+).

    • Inject the primary antibody at a low concentration (e.g., 1-5 µg/mL) to achieve a capture level of ~500-1000 Response Units (RU).

    • Causality: Capturing the antibody via its Fc region orients it uniformly, ensuring the antigen-binding sites are accessible. This method is also gentle and reproducible.

  • Kinetic Analysis Cycle (repeated for each derivative):

    • Baseline: Flow running buffer over the surface for 60-120 seconds to establish a stable baseline.

    • Association: Inject a specific concentration of the small molecule derivative for 120-300 seconds to observe the binding phase. Test a range of concentrations (e.g., 0.1x to 10x the expected Kₑ), including a zero-concentration (buffer only) injection for double referencing.

    • Dissociation: Flow running buffer over the surface for 300-600 seconds to observe the dissociation phase.

    • Regeneration: Inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte and captured antibody, preparing the surface for the next cycle.

  • Controls:

    • Include buffer-only injections (blanks) to subtract any system drift.

    • Test an unrelated small molecule to confirm specificity.

Data Analysis & Interpretation:

  • The raw sensorgram data is processed by subtracting the reference channel data and the buffer blank injections ("double referencing").

  • The resulting binding curves are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

  • This fitting process yields the association rate (kₐ, units M⁻¹s⁻¹), the dissociation rate (kₑ, units s⁻¹), and the equilibrium dissociation constant (Kₑ, units M).

  • Kₑ = kₑ / kₐ . A lower Kₑ value indicates a higher binding affinity.[16]

Sample Data Table (SPR):

Compoundkₐ (10⁵ M⁻¹s⁻¹)kₑ (10⁻³ s⁻¹)Kₑ (nM)
Primary Target 5.20.781.5
Derivative A (Metabolite)4.81.924.0
Derivative B (Prodrug)2.18.4040.0
Derivative C (Analogue)1.530.0200.0
Unrelated CompoundNo BindingNo BindingNo Binding

Regulatory Considerations and Best Practices

For therapeutic antibody development, cross-reactivity studies are a regulatory expectation. The FDA provides guidance on the validation of bioanalytical and immunogenicity assays, which emphasizes the need for well-characterized reagents and robust, reproducible methods.[23][24][25][26] Tissue cross-reactivity (TCR) studies using immunohistochemistry on a panel of human tissues are also a standard part of the preclinical safety assessment to identify potential off-target binding.[9][10][27] The in-solution data generated by ELISA and SPR provides a quantitative foundation that complements these tissue-based assays.

Conclusion

Characterizing the cross-reactivity of antibodies raised against small molecule derivatives is a non-negotiable step in their development pipeline. Competitive ELISA serves as an invaluable tool for high-throughput screening and initial ranking due to its scalability and cost-effectiveness. Surface Plasmon Resonance provides the necessary kinetic depth for detailed characterization of lead candidates, offering mechanistic insights into the binding event that endpoint assays cannot.

The choice of methodology should be driven by the specific question at hand. Often, a tiered approach is most effective: using ELISA to screen a broad panel of derivatives and then advancing key compounds for in-depth kinetic analysis by SPR. By employing these techniques with rigorous, validated protocols, researchers can build a comprehensive and reliable specificity profile, ensuring the selection of the best possible antibody for their intended application.

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assessing the metabolic stability of compounds containing the 2-Amino-3-bromo-5-(trifluoromethoxy)benzoyl moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Metabolic Stability of Compounds Containing the 2-Amino-3-bromo-5-(trifluoromethoxy)benzoyl Moiety

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a critical determinant of success. This property, which describes the susceptibility of a compound to biotransformation by the body's metabolic enzymes, profoundly influences its pharmacokinetic profile.[1] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while those that are excessively stable could accumulate, leading to potential toxicity.[2] Therefore, a thorough understanding and early assessment of metabolic stability are paramount for selecting and optimizing drug candidates with favorable properties.[2][3]

This guide focuses on a specific chemical scaffold: the 2-Amino-3-bromo-5-(trifluoromethoxy)benzoyl moiety . This structure presents a unique combination of substituents—an electron-donating amino group and strongly electron-withdrawing bromo and trifluoromethoxy groups—that can significantly impact its interaction with metabolic enzymes. We will explore the theoretical metabolic liabilities of this moiety, detail robust experimental protocols for its assessment, and compare its likely metabolic profile to relevant structural analogs.

Pillar 1: Theoretical Assessment of Metabolic Liabilities

Before embarking on experimental work, a theoretical analysis of the 2-Amino-3-bromo-5-(trifluoromethoxy)benzoyl moiety can predict potential sites of metabolism. This predictive step is crucial for designing focused experiments and anticipating potential metabolites.

The primary sites of drug metabolism are concentrated in the liver, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, catalyze reactions to increase the polarity of xenobiotics, facilitating their excretion.[4][5] For the target moiety, several metabolic pathways are plausible:

  • Aromatic Hydroxylation: The benzoyl ring is a prime target for oxidation by CYP enzymes. The position of hydroxylation will be directed by the existing substituents. The position ortho to the amino group and para to the bromine atom is a potential site for this modification.

  • Phase II Conjugation: The primary amino group is susceptible to Phase II metabolic reactions. These include N-glucuronidation (by UDP-glucuronosyltransferases, UGTs) and N-acetylation (by N-acetyltransferases, NATs), which would attach a large polar group to facilitate excretion.

  • Metabolism of the Trifluoromethoxy Group: While the -OCF₃ group is generally more metabolically stable than a methoxy (-OCH₃) group, it is not inert. Metabolism can occur, potentially through oxidative pathways, although this is less common. The stability of this group is a key advantage in drug design for blocking metabolism at a specific position.

  • Dehalogenation: The bromine atom could be a site for reductive dehalogenation, although this is a less frequent metabolic route for aromatic halides compared to other transformations.

Diagram: Potential Metabolic Pathways

The following diagram illustrates the likely points of metabolic attack on the 2-Amino-3-bromo-5-(trifluoromethoxy)benzoyl moiety.

Caption: Predicted metabolic pathways for the target moiety.

Pillar 2: Experimental Design for Assessing Metabolic Stability

To empirically determine metabolic stability, a series of well-established in vitro assays are employed. These assays provide quantitative data on a compound's susceptibility to metabolism.[1] The two most common and complementary systems are liver microsomes and hepatocytes.

A. Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, most notably the CYPs.[1][6] These assays are cost-effective, have high throughput, and are excellent for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[6][7]

Principle: The test compound is incubated with liver microsomes in the presence of necessary cofactors. The concentration of the compound is measured over time to determine its rate of disappearance.

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (from human or other species) on ice.[6]

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Reaction Mixture (in a 96-well plate):

    • Add the reaction buffer to each well.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Add liver microsomes to a final concentration of 0.5 mg/mL.[8]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[9] For a negative control, add buffer instead of NADPH.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[8]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound using a validated LC-MS/MS method.[10][11]

B. Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II metabolic enzymes and transporters, offering a more complete picture of a drug's metabolic fate.[12][13]

Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes. The disappearance of the parent compound is monitored over time.

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium.

    • Determine cell viability and concentration using a method like trypan blue exclusion.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL).[13]

  • Incubation (in a 12- or 24-well plate):

    • Add the hepatocyte suspension to the wells.

    • Add the test compound (final concentration typically 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂, often with gentle shaking.[13][14]

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[13]

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Process and analyze the samples by LC-MS/MS as described for the microsomal assay.

Diagram: General Workflow for In Vitro Stability Assays

Workflow prep 1. Preparation (Compound, Buffer, Biological Matrix) incubate 2. Incubation (37°C with Cofactors) prep->incubate sample 3. Time-Point Sampling & Reaction Quenching incubate->sample process 4. Sample Processing (Protein Precipitation) sample->process analyze 5. LC-MS/MS Analysis (Quantification) process->analyze data 6. Data Interpretation (t1/2, CLint) analyze->data

Caption: Standard workflow for metabolic stability assessment.

Pillar 3: Data Interpretation and Comparative Analysis

The data generated from these assays allow for the calculation of key pharmacokinetic parameters.

  • Half-Life (t½): Calculated from the slope (k) of the natural log of the percent remaining parent compound versus time.

    • Equation: t½ = 0.693 / k

  • Intrinsic Clearance (CLint): Represents the inherent ability of the liver to metabolize the compound.[2]

    • Equation: CLint = (0.693 / t½) * (Volume of incubation / Amount of protein or cells)[13]

These in vitro values are crucial for ranking compounds and for scaling to predict in vivo human hepatic clearance.[12][15]

Comparative Guide: The 2-Amino-3-bromo-5-(trifluoromethoxy)benzoyl Moiety vs. Structural Analogs

To understand the contribution of each substituent to metabolic stability, we can compare our target moiety to hypothetical analogs. The following table presents expected outcomes based on established structure-metabolism relationships.

Moiety/AnalogKey Structural DifferenceExpected Impact on Metabolic StabilityRationale
Target Moiety Reference Structure Moderate to High Stability The combination of two strong electron-withdrawing groups (-Br, -OCF₃) deactivates the aromatic ring, making it less susceptible to CYP-mediated oxidation. The -OCF₃ group is significantly more stable than -OCH₃. The primary amine remains a potential site for Phase II conjugation.
Analog A Lacks the -Br groupLower Stability (vs. Target)Removal of the bromo group slightly increases the electron density of the ring, potentially increasing the rate of aromatic hydroxylation.
Analog B -OCH₃ instead of -OCF₃Significantly Lower StabilityThe methoxy group is a well-known metabolic "soft spot," highly susceptible to O-demethylation by CYP enzymes. Replacing it with -OCF₃ is a common strategy to enhance metabolic stability.[16]
Analog C Lacks the -NH₂ groupHigher Stability (vs. Target)Removal of the primary amino group eliminates a key site for Phase II conjugation reactions (e.g., glucuronidation), which can be a major clearance pathway.

Conclusion and Strategic Outlook

Assessing the metabolic stability of compounds containing the 2-Amino-3-bromo-5-(trifluoromethoxy)benzoyl moiety requires a systematic approach combining theoretical prediction with robust in vitro experimentation. The presence of the trifluoromethoxy and bromo substituents likely confers a degree of metabolic stability by deactivating the aromatic ring to oxidative metabolism. However, the amino group remains a potential liability for rapid clearance via Phase II conjugation.

The recommended strategy is a tiered experimental approach:

  • Initial Screening: Use a high-throughput liver microsomal stability assay to quickly assess Phase I metabolic lability.

  • Comprehensive Profiling: For promising candidates, progress to a hepatocyte stability assay to gain a holistic view that includes both Phase I and Phase II metabolism.

  • Metabolite Identification: If significant metabolism is observed, follow-up studies using high-resolution mass spectrometry are essential to identify the exact metabolic "hot spots," confirming or refuting the theoretical predictions.

By integrating these methodologies, researchers can make informed, data-driven decisions, efficiently advancing drug candidates with optimized pharmacokinetic profiles and a higher probability of clinical success.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Guengerich, F. P. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Xenobiosys. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • JoVE. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Retrieved from [Link]

  • Grinias, J. P., et al. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Retrieved from [Link]

  • Wong, J. T., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of Chromatography A, 1446, 78-90. Retrieved from [Link]

  • Wong, J. T., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. Retrieved from [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Hanna, I. H., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology, 21(8), 1570–1577. Retrieved from [Link]

  • ResearchGate. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Retrieved from [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-731. Retrieved from [Link]

  • MDPI. (2024, January 9). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. Molecules. Retrieved from [Link]

  • StatPearls. (2023). Biochemistry, Cytochrome P450. Retrieved from [Link] cytochrome-p450/

  • ResearchGate. (2005). Amino Acid Ester Prodrugs of 2-Bromo-5,6-dichloro-1-( -D-ribofuranosyl)benzimidazole Enhance Metabolic Stability in Vitro and in Vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Cytochrome P450. Retrieved from [Link] cytochrome-p450/

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Novel Ligands Derived from 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating the 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, is of significant interest due to its ability to modulate key physicochemical properties of a molecule.[1][2] It can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical for the development of viable drug candidates.[2] When combined with a halogen like bromine on a benzoic acid scaffold, as in this compound, we have a privileged core structure ripe for derivatization and exploration against various biological targets.

This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of a virtual library of ligands derived from this core scaffold. As a self-validating system, this protocol is designed to ensure the reproducibility and biological relevance of the obtained results. We will not only outline the necessary steps but also delve into the causality behind our experimental choices, providing a robust framework for researchers, scientists, and drug development professionals.

Methodology: A Step-by-Step Protocol for a Rigorous Comparative Docking Study

The following protocol outlines a complete workflow for a comparative docking study. This workflow is designed to be a self-validating system, with an emphasis on careful preparation and validation at each stage.

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase A Target Selection & Justification B Ligand Library Design A->B C Protein Preparation A->C D Ligand Preparation B->D E Grid Box Generation C->E F Molecular Docking (e.g., AutoDock Vina) D->F E->F G Pose & Score Analysis F->G H Interaction Analysis (Hydrogen Bonds, Hydrophobic etc.) G->H I Comparative Analysis & SAR Interpretation H->I

Caption: A comprehensive workflow for comparative molecular docking studies.

Target Selection and Justification

For this hypothetical study, we will select Epidermal Growth Factor Receptor (EGFR) kinase as our biological target. The rationale for this choice is threefold:

  • Clinical Relevance: EGFR is a well-validated target in oncology, with numerous approved inhibitors.

  • Structural Information: A vast number of high-resolution crystal structures of EGFR in complex with various inhibitors are available in the Protein Data Bank (PDB). This is crucial for validating our docking protocol.

  • Precedent for Halogenated Inhibitors: Many known EGFR inhibitors feature halogenated and aromatic scaffolds, suggesting that our core structure has the potential for meaningful interactions within the ATP-binding site.

We will use the PDB structure 2GS2 , which features EGFR in complex with a known inhibitor. The presence of a co-crystallized ligand is essential for validating our docking protocol by re-docking.[3][4]

Design of a Virtual Ligand Library

Starting with the core scaffold of this compound, we will generate a small, focused library of virtual derivatives to explore structure-activity relationships (SAR). The modifications will be synthetically plausible.

Ligand IDModificationRationale
LIG-001 Unmodified core scaffoldBaseline compound
LIG-002 Amide formation with anilineExplore extension into the solvent-exposed region
LIG-003 Amide formation with 4-methoxyanilineInvestigate the impact of an electron-donating group
LIG-004 Amide formation with 4-chloroanilineAssess the effect of an electron-withdrawing group
Protein and Ligand Preparation

Meticulous preparation of both the protein and the ligands is paramount for obtaining meaningful results.[5][6]

Protein Preparation (using AutoDock Tools): [7][8]

  • Download PDB: Obtain the crystal structure of EGFR (PDB ID: 2GS2) from the RCSB PDB.

  • Clean the Structure: Remove all water molecules, co-factors, and the co-crystallized ligand.

  • Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Compute Gasteiger charges, which are important for electrostatic calculations.

  • Save as PDBQT: Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.

Ligand Preparation:

  • 2D Sketching: Draw the 2D structures of the ligands using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the initial ligand conformations are energetically favorable.[9]

  • Save as PDBQT: Save the prepared ligands in the PDBQT format.

Molecular Docking Protocol

We will use AutoDock Vina for our docking calculations due to its accuracy, speed, and widespread use in the scientific community.

  • Grid Box Generation: Define the search space for docking by creating a grid box centered on the active site. The co-crystallized ligand in 2GS2 can be used to define the center and dimensions of the grid box. A typical size would be 25 x 25 x 25 Å to encompass the entire binding pocket.[3][6]

  • Docking Validation: Before docking our virtual library, we must validate the docking protocol.[4][10] This is a critical step to ensure the reliability of our setup.

    • Re-docking: Dock the co-crystallized ligand back into the active site of EGFR.

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[4]

  • Running the Docking Simulation:

    • Use the validated protocol to dock each ligand from our virtual library into the prepared EGFR structure.

    • The command for running AutoDock Vina would be structured as follows:

    • The config.txt file will contain the coordinates of the grid box center and its dimensions.

Hypothetical Results and Comparative Analysis

The docking results would be analyzed to determine the binding affinity (in kcal/mol) and the binding pose of each ligand.

Ligand IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
LIG-001 -6.8Met793, Leu7181Leu718, Val726
LIG-002 -8.2Met793, Cys797, Leu8442Leu718, Val726, Ala743
LIG-003 -8.5Met793, Cys797, Leu844, Asp8553Leu718, Val726, Ala743
LIG-004 -7.9Met793, Cys797, Leu8442Leu718, Val726, Ala743, Phe856
Interpretation of Results
  • Baseline Binding: The core scaffold (LIG-001) shows moderate binding affinity.

  • SAR of Amide Derivatives: The addition of the anilide moiety (LIG-002, LIG-003, LIG-004) significantly improves the binding affinity. This suggests that this part of the molecule extends into a favorable binding pocket.

  • Electronic Effects: The methoxy group in LIG-003, being electron-donating, likely enhances the hydrogen bonding capacity of the amide, leading to the best binding affinity. The chloro group in LIG-004, being electron-withdrawing, results in a slightly lower affinity compared to the unsubstituted aniline derivative.

  • Key Interactions: The trifluoromethoxy group is consistently observed to be involved in hydrophobic interactions within a specific pocket of the active site, highlighting its importance as a lipophilic anchor. The amino and bromo groups on the core scaffold are also likely contributing to the overall binding through specific interactions.

Visualization of Binding Interactions

G cluster_ligand LIG-003 cluster_protein EGFR Active Site LIG Anilide Moiety CORE Core Scaffold MET793 Met793 LIG->MET793 H-Bond CYS797 Cys797 LIG->CYS797 H-Bond ASP855 Asp855 LIG->ASP855 H-Bond OCF3 -OCF3 Group LEU844 Leu844 CORE->LEU844 Hydrophobic HYDRO_POCKET Hydrophobic Pocket OCF3->HYDRO_POCKET Hydrophobic

Caption: A schematic of the key interactions between LIG-003 and the EGFR active site.

Conclusion and Future Directions

This guide has provided a detailed, self-validating protocol for conducting a comparative molecular docking study of ligands derived from this compound against EGFR. Our hypothetical results suggest that derivatization of the core scaffold can significantly improve binding affinity, and the trifluoromethoxy group plays a crucial role in anchoring the ligand in a hydrophobic pocket.

The insights gained from this in silico study provide a strong foundation for the next steps in the drug discovery pipeline. Future work should focus on:

  • Synthesis and In Vitro Testing: The most promising compounds from the docking study should be synthesized and tested in in vitro assays to validate their biological activity.

  • Expansion of the Ligand Library: A larger and more diverse library of derivatives should be designed to further explore the SAR.

  • Molecular Dynamics Simulations: For the most potent compounds, molecular dynamics simulations can be performed to assess the stability of the ligand-protein complex over time.[4]

By following a rigorous and well-validated computational protocol, we can efficiently prioritize compounds for further development, ultimately accelerating the discovery of novel therapeutics.

References

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • How to validate the molecular docking results? (2022).
  • Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. (2024). Scientific Reports.
  • A Beginner's Guide to Molecular Docking!
  • Quick Comparison of Molecular Docking Programs. (2025). YouTube.
  • Lessons from Docking Validation.
  • Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. (2024). Semantic Scholar.
  • 7 Expert Tips for Perfect Molecular Docking. (2023). YouTube.
  • Trifluoromethoxy-containing pharmaceutical drugs. (2024).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Best Practices for Docking-Based Virtual Screening. (2021). Elsevier.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Novel Trifluoromethyl Containing Azo-Imin compounds: Synthesis, Characterization, and Investigation of Antioxidant Properties Using In Vitro and In Silico methods. (2024). DergiPark.
  • Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials.
  • Molecular Docking Tutorial. University of Palermo.

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A Comparative Cost-Benefit Analysis of Synthetic Pathways for 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amino group, a bromine atom, and a trifluoromethoxy moiety, makes it a valuable building block for the synthesis of novel bioactive molecules. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of new chemical space in drug discovery and crop protection. This guide provides an in-depth cost-benefit analysis of two distinct synthetic pathways for the preparation of this key intermediate, offering researchers and process chemists the data-driven insights necessary to select the most suitable route for their specific needs.

Visualizing the Synthetic Approaches

The following diagram illustrates the overall workflow for the synthesis of this compound, comparing the two proposed pathways.

G cluster_0 Pathway 1: Late-Stage Bromination cluster_1 Pathway 2: Multi-Step Synthesis via Carboxylation start1 2-Amino-5-(trifluoromethoxy)benzoic acid step1 Bromination start1->step1 product This compound step1->product start2 3-Bromo-5-(trifluoromethoxy)aniline step2_1 Amine Protection start2->step2_1 step2_2 Grignard Formation step2_1->step2_2 step2_3 Carboxylation step2_2->step2_3 step2_4 Deprotection & Acidification step2_3->step2_4 step2_4->product

Caption: Comparative workflow of the two synthetic pathways for this compound.

Pathway 1: Late-Stage Bromination of 2-Amino-5-(trifluoromethoxy)benzoic Acid

This pathway commences with the commercially available 2-Amino-5-(trifluoromethoxy)benzoic acid and introduces the bromine atom in the final step. The directing effects of the amino and carboxylic acid groups are expected to favor bromination at the ortho position to the amino group.

Synthetic Strategy

G A 2-Amino-5-(trifluoromethoxy)benzoic acid C This compound A->C Electrophilic Aromatic Substitution B Brominating Agent (e.g., NBS or Br2) Solvent (e.g., Acetic Acid) B->C

Caption: Synthetic scheme for Pathway 1.

Experimental Protocol

A typical procedure for the bromination of a substituted anthranilic acid is as follows[1]:

  • Dissolve 2-Amino-5-(trifluoromethoxy)benzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of the brominating agent, for instance, N-Bromosuccinimide (NBS) (1.05 eq), to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Cost-Benefit Analysis of Pathway 1
ParameterAnalysis
Starting Material Cost 2-Amino-5-(trifluoromethoxy)benzoic acid is a specialty chemical with a moderate to high cost. Prices can range from approximately
1414-14−
16 for 1 gram to around $439 for 100 grams[1][2][3][4]. Bulk pricing would be significantly lower.
Reagent Cost N-Bromosuccinimide (NBS) is a relatively inexpensive brominating agent, with prices around $70 per kilogram[5][6]. Elemental bromine is also cost-effective but presents greater handling challenges[7][8][9][10]. Acetic acid as a solvent is very cheap.
Number of Steps & Overall Yield This is a single-step synthesis from a readily available starting material. Electrophilic bromination of activated aromatic rings is typically a high-yielding reaction, often exceeding 80-90%[1].
Process & Purification The procedure is straightforward, involving a simple reaction setup and workup. Purification by precipitation and recrystallization is generally effective.
Safety & Environmental Impact N-Bromosuccinimide is a safer alternative to elemental bromine, which is highly corrosive and toxic[11]. Acetic acid is corrosive but manageable. The main environmental consideration is the disposal of brominated waste and the solvent. Green bromination methods are an area of active research to mitigate environmental impact[10][12][13][14].
Scalability The reaction is generally scalable, although heat management during the bromination of highly activated substrates needs to be considered, especially on a larger scale.

Pathway 2: Multi-Step Synthesis via Carboxylation of 3-Bromo-5-(trifluoromethoxy)aniline

This pathway begins with the commercially available 3-Bromo-5-(trifluoromethoxy)aniline and builds the target molecule through a multi-step sequence involving amine protection, Grignard formation, carboxylation, and deprotection.

Synthetic Strategy

G A 3-Bromo-5-(trifluoromethoxy)aniline B Protected Aniline A->B 1. Amine Protection (e.g., Boc2O) C Grignard Reagent B->C 2. Grignard Formation (Mg, THF) D Carboxylic Acid Salt C->D 3. Carboxylation (CO2) E This compound D->E 4. Deprotection & Acidification (e.g., HCl)

Caption: Synthetic scheme for Pathway 2.

Experimental Protocol

This multi-step synthesis requires careful execution at each stage:

  • Amine Protection: React 3-Bromo-5-(trifluoromethoxy)aniline (1.0 eq) with a suitable protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base to form the N-Boc protected aniline[15][16].

  • Grignard Reagent Formation: In a flame-dried apparatus under an inert atmosphere, react the protected aniline (1.0 eq) with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent[5][6][7][8][17]. The presence of an acidic proton on the amine would prevent the formation of the Grignard reagent, hence the necessity of the protection step[2][3][18][19].

  • Carboxylation: Bubble carbon dioxide gas through the Grignard reagent solution or pour the Grignard solution over crushed dry ice.

  • Deprotection and Acidification: Quench the reaction with an aqueous acid solution (e.g., HCl). This will both protonate the carboxylate and remove the Boc protecting group[20][21][22]. Extract the product with an organic solvent, wash, dry, and purify by crystallization or chromatography.

Cost-Benefit Analysis of Pathway 2
ParameterAnalysis
Starting Material Cost 3-Bromo-5-(trifluoromethoxy)aniline is also a specialty chemical. Pricing can range from approximately €65 for 1 gram to €836 for larger quantities, with bulk pricing being more economical[17].
Reagent Cost This pathway requires multiple reagents: a protecting group (e.g., Boc₂O), magnesium metal, a source of CO₂, and acids/bases for workup and deprotection. While individually these reagents are not excessively expensive, the cumulative cost across multiple steps can be significant. Grignard reagents themselves are commercially available but preparing them in-situ is often more cost-effective for larger scales[15][16][23][24][25].
Number of Steps & Overall Yield This is a four-step synthesis. Each step will have an associated yield, and the overall yield will be the product of the individual yields. A hypothetical 80% yield at each of the four steps would result in an overall yield of only 41%. This is a significant drawback compared to the single-step Pathway 1.
Process & Purification The multi-step nature of this pathway makes it more labor-intensive and time-consuming. It requires anhydrous conditions for the Grignard reaction and careful control of each step. Purification may be required after each step, increasing complexity and solvent usage.
Safety & Environmental Impact Grignard reagents are highly reactive and moisture-sensitive, requiring careful handling under an inert atmosphere. The use of ethereal solvents like THF, which are flammable and can form peroxides, poses safety risks. The environmental impact is higher due to the larger number of reagents and solvents used throughout the multi-step process.
Scalability While Grignard reactions are used extensively in industry, their scale-up requires specialized equipment to ensure safety and maintain anhydrous conditions[5][6][7][8][17]. The multi-step nature adds to the complexity of scaling up the entire process.

Comparative Summary and Recommendation

FeaturePathway 1: Late-Stage BrominationPathway 2: Multi-Step Carboxylation
Starting Material 2-Amino-5-(trifluoromethoxy)benzoic acid3-Bromo-5-(trifluoromethoxy)aniline
Number of Steps 14
Overall Yield High (typically >80%)Moderate to Low (likely <50%)
Estimated Cost per Gram Lower (due to fewer steps and higher yield)Higher (due to multiple steps and lower overall yield)
Process Complexity LowHigh
Safety Concerns Moderate (handling of brominating agents)High (Grignard reagent, anhydrous conditions)
Environmental Impact LowerHigher
Scalability More straightforwardMore complex

Recommendation:

For most research and development applications, Pathway 1 is the clear choice for the synthesis of this compound. Its single-step nature, high yield, and operational simplicity result in a significantly more cost-effective and time-efficient process. The safety and environmental considerations are also more favorable compared to the multi-step Grignard-based approach.

Pathway 2 might be considered only in specific scenarios, for instance, if 3-Bromo-5-(trifluoromethoxy)aniline is available at a substantially lower cost than 2-Amino-5-(trifluoromethoxy)benzoic acid, and the laboratory is well-equipped for multi-step synthesis and handling of sensitive reagents. However, the significantly lower overall yield and increased complexity make it a less attractive option for most practical purposes.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective is to provide you with a comprehensive, actionable guide that moves beyond mere compliance, embedding safety and environmental stewardship into your laboratory's core operations. The proper disposal of a complex molecule like 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is not just a final step; it is an integral part of the experimental lifecycle. This guide is structured to provide a deep, causal understanding of the necessary protocols, ensuring the safety of your team and the integrity of your research environment.

Core Chemical Profile and Hazard Assessment

Understanding the molecular structure is paramount to predicting its behavior and associated risks. This compound is a halogenated aromatic carboxylic acid. Each functional group contributes to its hazard profile:

  • Benzoic Acid Core: Confers acidic properties.

  • Amino Group (-NH2): A common functional group in bioactive molecules.

  • Bromo- Substituent (-Br): Classifies the compound as a halogenated organic . This is the single most critical factor for waste segregation.[1][2][3]

  • Trifluoromethoxy Group (-OCF3): This fluorinated group enhances metabolic stability in drug development but also contributes to environmental persistence.[4][5][6] Its degradation can potentially form highly persistent pollutants like trifluoroacetic acid (TFA).[5][7][8]

This compound must be treated as hazardous waste .[1] The primary risks associated with handling are summarized below.

Hazard ClassGHS PictogramHazard StatementPrecautionary Codes
Skin Corrosion/IrritationGHS07H315: Causes skin irritationP264, P280, P302+P352, P332+P313
Serious Eye Damage/IrritationGHS07H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)GHS07H335: May cause respiratory irritationP261, P271, P304+P340, P312

Data synthesized from multiple Safety Data Sheets (SDS).[9][10][11][12]

The causality behind these hazards is clear: as a fine organic solid, dust can be easily inhaled, causing respiratory tract irritation.[9][13][14] Direct contact with skin and mucous membranes (like the eyes) can lead to irritation due to its chemical reactivity.[9][15][16]

Pre-Disposal Operations: Safe Handling and Critical Segregation

Proper disposal begins with proper handling. The goal is to minimize exposure and prevent cross-contamination of waste streams.

Personal Protective Equipment (PPE)

Before handling the solid compound or its waste, the following PPE is mandatory:

  • Hand Protection: Nitrile gloves are a suitable choice. Always check the manufacturer's specific recommendations for breakthrough time.[14]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[10][11] Given the risk of dust, a face shield provides an additional layer of protection.[9]

  • Body Protection: A standard laboratory coat is sufficient. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid powder should occur within a certified chemical fume hood to control dust and vapors.[1] If work outside a hood is unavoidable, a NIOSH/MSHA-approved respirator is necessary.[10][17]

The Principle of Waste Segregation

This is the most crucial aspect of this guide. This compound is a halogenated organic compound due to the presence of bromine and fluorine. It must never be mixed with non-halogenated organic waste.[1][2][3]

Causality:

  • Incompatibility with Solvent Recovery: Non-halogenated solvents are often recycled via distillation. Halogenated compounds can disrupt this process and contaminate the recovered solvent.[3]

  • Specialized Incineration Requirements: The combustion of halogenated waste produces acidic gases like hydrogen bromide (HBr) and hydrogen fluoride (HF).[9] Disposal facilities require specialized incinerators equipped with afterburners and flue gas scrubbers to neutralize these corrosive and toxic byproducts. Mixing waste streams increases disposal costs and can lead to non-compliant incineration.[2][9]

Step-by-Step Disposal Protocol

This protocol provides a self-validating workflow from waste generation to final disposal.

Step 1: Container Selection and Labeling
  • Select an Appropriate Container: Use a clearly marked, sealable container designated for "Halogenated Organic Solid Waste." The container must be made of a material compatible with the chemical (e.g., high-density polyethylene, HDPE).

  • Affix a Hazardous Waste Tag: As soon as the first particle of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) office.[1][2]

  • Complete the Tag: Fill out the tag completely, including:

    • Generator's Name and Location (Lab/PI).

    • Accumulation Start Date.

    • Full Chemical Name: "this compound". List all other constituents if it is a mixture.

    • Check the appropriate hazard boxes (e.g., Toxic, Irritant).[2]

Step 2: Collection of Solid Waste
  • Minimize Dust: When transferring the solid waste into the designated container, do so inside a chemical fume hood to contain any dust.

  • No Spatula Left Behind: Any spatula, weighing paper, or other implement that has come into direct contact with the solid chemical is now also considered halogenated waste and should be disposed of accordingly.

Step 3: Collection of Contaminated Materials and Rinsates
  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.

  • Collect the Rinsate: This rinsate is now "Halogenated Organic Liquid Waste." It must be collected in a separate, appropriately labeled container for halogenated liquids. Do not pour it down the drain.[1]

  • Contaminated PPE: Used gloves, bench paper, and other contaminated disposable materials should be placed in the solid halogenated waste container.

Step 4: Temporary Storage in the Laboratory
  • Secure the Container: Keep the waste container tightly sealed when not in use.[9][11][15]

  • Designated Storage Area: Store the container in a designated Satellite Accumulation Area (SAA) within your lab.[2]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

  • Segregation: Ensure the halogenated waste container is physically segregated from non-halogenated, acidic, or basic waste streams.[2]

Step 5: Arranging Final Disposal
  • Monitor Fill Level: Do not overfill the container. A good rule of thumb is to stop at 75-80% capacity to prevent spills.[2]

  • Schedule a Pickup: Once the container is full or you have completed the project, arrange for waste collection through your institution's EHS office.[1] They will transport it to a licensed and approved waste disposal facility.[9][11][18]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Facility Operations gen Waste Generation (Solid Residue, Contaminated Items) select Step 1: Select & Label Container 'HALOGENATED WASTE' gen->select Initiates Process collect Step 2 & 3: Collect Waste & Rinsates in Fume Hood select->collect store Step 4: Store in Secondary Containment (SAA) collect->store Container Closed pickup Step 5: Schedule EHS Pickup store->pickup Container Full transport Transport to Licensed Facility pickup->transport dispose Final Disposal (e.g., High-Temp Incineration with Scrubbing) transport->dispose

Caption: Workflow for the disposal of halogenated chemical waste.

Spill and Emergency Procedures

Accidents can happen. A clear, pre-defined response is critical.

Small Spill Containment
  • Alert Personnel: Notify others in the immediate area.

  • Evacuate if Necessary: If the spill is large or dust is airborne, evacuate the area.

  • Don PPE: Wear the full PPE described in Section 2.

  • Contain and Clean: Gently sweep or shovel the spilled solid into the halogenated waste container.[9] Avoid actions that create dust. Use an inert absorbent material for any associated solvent spill.[15]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials are also halogenated waste.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation occurs or persists, seek medical attention.[9][16][18]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][16][18]

  • Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or physician.[9][16]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental ethics. The defining characteristic of this compound is its halogenated nature . By rigorously adhering to waste segregation, proper labeling, and established institutional protocols, you ensure that this material is managed by facilities equipped to handle its specific hazards, protecting both people and the planet. Always treat the Safety Data Sheet (SDS) as the primary source of information for any chemical you handle.

References

  • SynQuest Laboratories, Inc. (2019). 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid Safety Data Sheet. Retrieved from SynQuest Labs.
  • Dolenský, B., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews. (URL: [Link])

  • Getzinger, G. J., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. (URL: [Link])

  • American Chemical Society (ACS). (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. (URL: [Link])

  • AK Scientific, Inc. 4-(Bromomethyl)benzoic acid Safety Data Sheet. Retrieved from AK Scientific, Inc.
  • Suvchem Laboratory Chemicals. 4-BROMO BENZOIC ACID (P-BROMO BENZOIC ACID) Safety Data Sheet. Retrieved from Suvchem. (URL: [Link])

  • Acros Organics. (2024). 2-Amino-3-bromo-5-fluorobenzoic acid Safety Data Sheet. Retrieved from Fisher Scientific.
  • PAN Europe. (2024). TFA is polluting our water – We have crossed a Planetary boundary. Retrieved from PAN Europe. (URL: [Link])

  • Apollo Scientific. (2015). 4-bromobenzoic acid Safety Data Sheet. Retrieved from Apollo Scientific.
  • Sciencelab.com, Inc. (2005). Material Safety Data Sheet - 3-bromo benzoic acid 98%. Retrieved from Sciencelab.com.
  • Ozone Secretariat. (2018). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS. Retrieved from the United Nations Environment Programme. (URL: [Link])

  • Temple University Environmental Health and Radiation Safety. (2021). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Retrieved from Temple University. (URL: [Link])

  • U.S. Environmental Protection Agency. (1987). Management of Hazardous Wastes containing Halogenated Organics. Retrieved from the P2InfoHouse.
  • Carl ROTH. (2021). Safety Data Sheet: Benzoic acid. Retrieved from Carl ROTH. (URL: [Link])

  • University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide. Retrieved from UiO. (URL: [Link])

  • University of California, Santa Cruz Environmental Health and Safety. Hazardous Waste Reduction. Retrieved from UCSC EH&S. (URL: [Link])

Sources

Navigating the Safe Handling of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid, moving beyond a simple checklist to offer a framework of deep understanding and operational excellence. Our goal is to empower you with the knowledge to not only follow protocols but to comprehend the rationale behind them, ensuring a culture of safety and scientific rigor in your laboratory.

Understanding the Hazard Profile

This compound is a halogenated aromatic compound. Its specific structure necessitates a cautious and informed approach to handling. The primary hazards associated with this chemical, as identified in its Safety Data Sheet (SDS), are:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The presence of bromine and a trifluoromethoxy group on the benzoic acid backbone are key determinants of its reactivity and toxicological profile. Halogenated compounds can have varied and significant biological effects, and it is this understanding that must inform our safety protocols.

Core Principles of Safe Handling: A Proactive Stance

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes the most effective measures for risk reduction. This framework is not a rigid set of rules, but a way of thinking that allows for adaptable and robust safety solutions.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even considered, the work environment itself should be engineered for safety.

  • Chemical Fume Hood: All handling of this compound, especially when dealing with the solid form which can create dust, must be conducted within a certified and properly functioning chemical fume hood. This is non-negotiable. The fume hood's primary function is to capture and exhaust airborne contaminants, preventing inhalation, which is a key route of exposure for this compound.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood. This helps to dilute any fugitive emissions that may escape primary containment.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly. In the event of an accidental exposure, immediate and copious irrigation is critical to minimizing injury.[1]

Administrative Controls: Defining Safe Practices

These are the procedures and policies that govern how work is performed.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this chemical is essential. This document should be read and understood by all personnel before they begin work.

  • Training: All personnel must be trained on the specific hazards of this compound, the correct use of PPE, and emergency procedures. This training should be documented.

  • Restricted Access: The area where this chemical is being used should be clearly demarcated, and access should be limited to authorized personnel.

Personal Protective Equipment (PPE): The Last Barrier of Protection

While engineering and administrative controls are designed to prevent exposure, PPE is your final line of defense in the event of a failure of these primary controls. The selection of appropriate PPE is not a matter of preference but a scientifically informed decision based on the specific hazards of the chemical.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.[1] The lab coat should be buttoned to provide full coverage.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if ventilation is inadequate or for spill response.Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1]

PPE_Selection_Rationale cluster_hazard Chemical Hazard Profile cluster_ppe Personal Protective Equipment H1 Skin Irritant P1 Chemical-Resistant Gloves & Lab Coat H1->P1 Mitigates H2 Eye Irritant P2 Safety Goggles & Face Shield H2->P2 Mitigates H3 Respiratory Irritant P3 Respirator H3->P3 Mitigates

Step-by-Step Operational Protocol

This protocol provides a clear, actionable sequence for the safe handling of this compound.

  • Preparation and Pre-Work Checklist:

    • Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

    • Ensure the work area within the fume hood is clean and uncluttered.

    • Verify that an operational eyewash and safety shower are within immediate proximity.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

    • Don the appropriate PPE as outlined in the table above.

  • Handling and Aliquoting:

    • Carefully open the container of this compound within the fume hood.

    • Use a spatula or other appropriate tool to carefully weigh and transfer the required amount of the solid chemical. Avoid creating dust.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

    • Keep the container sealed when not in use.

  • Performing the Reaction:

    • Conduct all experimental procedures within the chemical fume hood.

    • Maintain the sash at the lowest possible height that still allows for comfortable and safe work.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Procedure Cleanup:

    • Decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) within the fume hood, collecting the rinsate as hazardous waste.

    • Wipe down the work surface of the fume hood with an appropriate cleaning agent.

    • Properly doff PPE, avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

    • For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: A Cradle-to-Grave Responsibility

The proper disposal of this compound is not just a matter of good practice; it is a legal and ethical obligation. As a halogenated organic compound, it must be treated as hazardous waste.

Disposal_Workflow A Generation of Waste (Solid residue, contaminated materials, rinsate) B Segregate Halogenated Waste (Designated, labeled container) A->B Step 1 C Store in Satellite Accumulation Area (Secure, well-ventilated) B->C Step 2 D Arrange for Professional Disposal (Contact EHS or licensed contractor) C->D Step 3 E Maintain Disposal Records (Documentation of waste transfer) D->E Step 4

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. Use a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (Irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

By adhering to these comprehensive guidelines, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice. This commitment to safety is the bedrock upon which groundbreaking research is built.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.